Product packaging for 4-Methoxyglucobrassicin(Cat. No.:CAS No. 83327-21-3)

4-Methoxyglucobrassicin

Katalognummer: B122029
CAS-Nummer: 83327-21-3
Molekulargewicht: 478.5 g/mol
InChI-Schlüssel: IIAGSABLXRZUSE-UFRBAHOGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Methoxyglucobrassicin has been reported in Capparis spinosa, Arabidopsis thaliana, and Apis cerana with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22N2O10S2 B122029 4-Methoxyglucobrassicin CAS No. 83327-21-3

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

83327-21-3

Molekularformel

C17H22N2O10S2

Molekulargewicht

478.5 g/mol

IUPAC-Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-methoxy-1H-indol-3-yl)-N-sulfooxyethanimidothioate

InChI

InChI=1S/C17H22N2O10S2/c1-27-10-4-2-3-9-13(10)8(6-18-9)5-12(19-29-31(24,25)26)30-17-16(23)15(22)14(21)11(7-20)28-17/h2-4,6,11,14-18,20-23H,5,7H2,1H3,(H,24,25,26)/t11-,14-,15+,16-,17+/m1/s1

InChI-Schlüssel

IIAGSABLXRZUSE-UFRBAHOGSA-N

Isomerische SMILES

COC1=CC=CC2=C1C(=CN2)C/C(=N/OS(=O)(=O)O)/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Kanonische SMILES

COC1=CC=CC2=C1C(=CN2)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O

Synonyme

4-methoxy-3-indolylmethyl glucosinolate
4-methoxyindol-3-ylmethyl glucosinolate
4-methoxyindol-3-ylmethylglucosinolate
4-MOIMG

Herkunft des Produkts

United States

Foundational & Exploratory

The 4-Methoxyglucobrassicin Biosynthesis Pathway in Arabidopsis thaliana: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methoxyglucobrassicin (4MOI3M) is a tryptophan-derived indole glucosinolate found in the model plant Arabidopsis thaliana. Glucosinolates and their hydrolysis products are crucial components of the plant's defense system against herbivores and pathogens.[1][2] The methoxylation of the indole ring, leading to the formation of 4MOI3M, is a key modification that influences the biological activity of these defense compounds. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, including quantitative data, detailed experimental protocols, and visualizations of the involved pathways and workflows.

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound begins with the precursor indol-3-ylmethyl glucosinolate (I3M), which is synthesized from the amino acid tryptophan through the core indole glucosinolate pathway. The conversion of I3M to 4MOI3M involves a two-step enzymatic process:

  • Hydroxylation: The cytochrome P450 monooxygenase, CYP81F2 , catalyzes the hydroxylation of I3M at the 4-position of the indole ring to form 4-hydroxyindol-3-ylmethyl glucosinolate (4OHI3M).[3] While other members of the CYP81F family exist, CYP81F2 is the primary enzyme responsible for this specific conversion.[3]

  • Methylation: Subsequently, Indole Glucosinolate Methyltransferases (IGMTs) , specifically IGMT1 and IGMT2 , catalyze the methylation of the hydroxyl group of 4OHI3M to produce this compound (4MOI3M).[2] These enzymes belong to the family 2 of plant O-methyltransferases.[2]

Data Presentation

Table 1: Key Genes and Enzymes in the this compound Biosynthesis Pathway
GeneEnzymeFunctionSubstrateProduct
CYP81F2 (At5g57220)Cytochrome P450 81F24-hydroxylationIndol-3-ylmethyl glucosinolate (I3M)4-hydroxyindol-3-ylmethyl glucosinolate (4OHI3M)
IGMT1 (At1g21100)Indole glucosinolate O-methyltransferase 1O-methylation4-hydroxyindol-3-ylmethyl glucosinolate (4OHI3M)4-methoxyindol-3-ylmethyl glucosinolate (4MOI3M)
IGMT2 (At1g21120)Indole glucosinolate O-methyltransferase 2O-methylation4-hydroxyindol-3-ylmethyl glucosinolate (4OHI3M)4-methoxyindol-3-ylmethyl glucosinolate (4MOI3M)
Table 2: Quantitative Metabolite Data of this compound and Precursors in Wild-Type and Mutant Arabidopsis

Note: Specific concentrations can vary depending on plant age, growth conditions, and tissue type. The data below represents relative changes observed in key mutant backgrounds.

GenotypeTissueThis compound (4MOI3M) Level4-hydroxyindol-3-ylmethyl glucosinolate (4OHI3M) LevelReference
Wild-Type (Col-0)LeavesNormalNormal
cyp81f2 mutantLeavesSignificantly ReducedSignificantly Reduced[1]
igmt5 mutantRootsIncreased-[2]
myb34/51/122 triple mutantSeedlingsDevoid of IGsDevoid of IGs[4]
Table 3: Relative Gene Expression of CYP81F2 and Correlation with Metabolite Accumulation
GeneConditionRelative Expression ChangeCorrelation with 4MOI3MReference
CYP81F2cyp81f2 mutant (SALK_123882)Almost completely abolishedPositive (rG = -0.39 for ΔCt)[1]
CYP81F2Jasmonate TreatmentUpregulatedPositive[5]

Experimental Protocols

Glucosinolate Extraction and Analysis by HPLC-MS/MS

This protocol describes the extraction and quantification of this compound and its precursors from Arabidopsis tissue.

Materials:

  • Plant tissue (e.g., leaves, roots)

  • 80% methanol

  • Milli-Q water

  • Formic acid

  • Acetonitrile (HPLC grade)

  • Liquid nitrogen

  • Centrifuge

  • HPLC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation:

    • Harvest and weigh fresh plant tissue.

    • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a mortar and pestle or a bead mill.

  • Extraction:

    • To the powdered tissue, add pre-heated 80% methanol (70°C) at a ratio of 10 µL per mg of fresh weight.

    • Vortex thoroughly and incubate at 70°C for 10 minutes to inactivate myrosinases.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the glucosinolates.

  • HPLC-MS/MS Analysis:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Gradient: A typical gradient would be a linear increase from 5% to 95% B over 15-20 minutes.

    • MS/MS Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound, 4-hydroxyindol-3-ylmethyl glucosinolate, and indol-3-ylmethyl glucosinolate should be optimized based on instrument parameters.

Gene Expression Analysis by qRT-PCR

This protocol details the quantification of CYP81F2, IGMT1, and IGMT2 transcript levels.

Materials:

  • Plant tissue

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

  • DNase I

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green qPCR master mix

  • Gene-specific primers for CYP81F2, IGMT1, IGMT2, and a reference gene (e.g., ACTIN2, UBQ10)

  • qPCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from plant tissue using a commercial kit, following the manufacturer's instructions.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

  • qPCR Reaction:

    • Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA.

    • Perform the qPCR reaction using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplification.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Heterologous Expression and Enzyme Assay of CYP81F2

This protocol outlines the expression of CYP81F2 in a heterologous system and the subsequent in vitro assay.

Materials:

  • CYP81F2 cDNA

  • Expression vector (e.g., pYES-DEST52 for yeast, pFastBac for insect cells)

  • Competent cells (e.g., E. coli for plasmid amplification, yeast or insect cells for expression)

  • Cell culture media

  • Indol-3-ylmethyl glucosinolate (I3M) substrate

  • NADPH

  • Microsome isolation buffer

  • HPLC system for product analysis

Procedure:

  • Heterologous Expression:

    • Clone the full-length CYP81F2 cDNA into an appropriate expression vector.

    • Transform the expression construct into the chosen host cells (e.g., Saccharomyces cerevisiae, Spodoptera frugiperda (Sf9) insect cells).

    • Induce protein expression according to the specific protocol for the chosen expression system.

  • Microsome Isolation:

    • Harvest the cells expressing CYP81F2.

    • Lyse the cells and isolate the microsomal fraction, which contains the membrane-bound CYP450 enzyme, by differential centrifugation.

  • Enzyme Assay:

    • Set up a reaction mixture containing the isolated microsomes, I3M as the substrate, and NADPH as a cofactor in a suitable buffer.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction by adding a quenching agent (e.g., acetonitrile).

    • Analyze the reaction products by HPLC or LC-MS to detect the formation of 4-hydroxyindol-3-ylmethyl glucosinolate.

Mandatory Visualization

This compound Biosynthesis Pathway cluster_core Core Indole Glucosinolate Pathway cluster_4MOI3M This compound Branch Tryptophan Tryptophan I3M Indol-3-ylmethyl glucosinolate (I3M) Tryptophan->I3M Multiple Steps OHI3M 4-hydroxyindol-3-ylmethyl glucosinolate (4OHI3M) I3M->OHI3M CYP81F2 (Hydroxylation) MOI3M This compound (4MOI3M) OHI3M->MOI3M IGMT1 / IGMT2 (Methylation)

Caption: The core biosynthetic pathway of this compound in Arabidopsis thaliana.

Regulatory Network of this compound Biosynthesis cluster_signals Regulatory Signals cluster_tfs Transcription Factors cluster_genes Biosynthesis Genes Jasmonate Jasmonate (JA) MYB34 MYB34 Jasmonate->MYB34 MYB51 MYB51 Jasmonate->MYB51 Herbivory Herbivory Herbivory->Jasmonate CYP81F2 CYP81F2 MYB34->CYP81F2 Regulates IGMT1_2 IGMT1 / IGMT2 MYB34->IGMT1_2 Regulates MYB51->CYP81F2 Regulates MYB51->IGMT1_2 Regulates MYB122 MYB122 MYB122->CYP81F2 Regulates MYB122->IGMT1_2 Regulates

Caption: Simplified regulatory network of this compound biosynthesis.

Experimental Workflow for Glucosinolate Analysis Start Plant Tissue Collection Freeze Flash Freeze in Liquid N2 Start->Freeze Grind Grind to Fine Powder Freeze->Grind Extract Hot Methanol Extraction Grind->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analyze HPLC-MS/MS Analysis Supernatant->Analyze

References

The Discovery and Isolation of 4-Methoxyglucobrassicin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 4-Methoxyglucobrassicin, an indole glucosinolate found in cruciferous vegetables. It details the initial discovery and outlines modern experimental protocols for its extraction, purification, and identification. Quantitative data from various studies are summarized, and key analytical techniques are described. Furthermore, this guide explores the relevance of this compound in drug development by illustrating its interaction with significant signaling pathways, such as Keap1-Nrf2 and NF-κB. Detailed methodologies and visual diagrams are provided to facilitate a deeper understanding for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a naturally occurring indole glucosinolate found in a variety of cruciferous plants, including broccoli, cabbage, and swede.[1][2] Glucosinolates and their hydrolysis products are of significant interest to the scientific community due to their potential health benefits, including antioxidant and anti-cancer properties.[3] The discovery and subsequent isolation of this compound have paved the way for further investigation into its biological activities and potential therapeutic applications.

This guide will delve into the historical context of its discovery, provide detailed modern methodologies for its isolation and characterization, present quantitative data from relevant studies, and explore its role in modulating key cellular signaling pathways pertinent to drug discovery.

Discovery of this compound

The initial identification of this compound was a result of systematic investigations into the chemical composition of Brassica species. Building upon the established knowledge of glucosinolates, researchers in the early 1980s sought to characterize the diverse array of these compounds in various cruciferous vegetables.

This compound was first isolated and characterized from swede (Brassica napobrassica L. Mill) by Truscott and colleagues in 1983.[4] This discovery was part of a broader effort to identify and quantify indole glucosinolates in edible plants.[1] Since its initial discovery, this compound has been identified in numerous other Brassica species, including Brassica rapa.[5][6]

Experimental Protocols for Isolation and Characterization

While the original isolation methods have been refined over time, the fundamental principles remain the same. Modern approaches utilize advanced chromatographic and spectroscopic techniques for efficient and accurate isolation and characterization.

General Extraction of Glucosinolates

A widely adopted method for the extraction of glucosinolates from plant material involves the use of a methanol-water mixture to deactivate the enzyme myrosinase, which would otherwise hydrolyze the glucosinolates upon tissue disruption.[7][8]

Protocol for Glucosinolate Extraction:

  • Sample Preparation: Homogenize fresh or freeze-dried plant material to a fine powder.

  • Enzyme Inactivation and Extraction: Immediately add 70-80% methanol in water (at least 10 volumes) to the powdered sample and heat to 70-80°C for 15-20 minutes to inactivate myrosinase.[7][8]

  • Centrifugation: Centrifuge the mixture to pellet the solid plant material.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted glucosinolates.

  • Concentration: The extract can be concentrated under reduced pressure for further purification.

Purification by Column Chromatography

The crude extract can be purified using various column chromatography techniques. Anion-exchange chromatography is particularly effective for separating glucosinolates due to their negatively charged sulfate group.

Protocol for Anion-Exchange Chromatography:

  • Column Preparation: Pack a column with a suitable anion-exchange resin (e.g., DEAE-Sephadex).

  • Sample Loading: Load the concentrated glucosinolate extract onto the column.

  • Washing: Wash the column with water or a low-concentration buffer to remove neutral and cationic impurities.

  • Elution: Elute the bound glucosinolates using a salt gradient (e.g., potassium sulfate or pyridinium acetate).

  • Fraction Collection: Collect fractions and monitor for the presence of glucosinolates using a suitable analytical method (e.g., HPLC).

Analysis and Characterization by HPLC and LC-MS/MS

High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and quantification of glucosinolates. Coupling HPLC with Mass Spectrometry (LC-MS/MS) allows for definitive identification based on mass-to-charge ratio and fragmentation patterns.[9]

HPLC Conditions for Glucosinolate Analysis:

  • Column: C18 reverse-phase column.[9]

  • Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid or acetic acid.[9]

  • Detection: UV detection at approximately 229 nm.[8]

Mass Spectrometry Parameters for this compound:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used.[10]

  • Precursor Ion [M-H]⁻: m/z 477.0646.[10][11]

  • Characteristic Fragment Ions: Key fragment ions can be used for identification in MS/MS analysis.[10][12]

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of isolated compounds. Both ¹H and ¹³C NMR are used to confirm the structure of this compound.[13]

Quantitative Data

The concentration of this compound can vary significantly depending on the plant species, cultivar, growing conditions, and the part of the plant being analyzed. The following tables summarize quantitative data from various studies.

Plant Source Plant Part Concentration of this compound Reference
Brassica rapa ssp. pekinensis (Chinese Cabbage)Hairy Roots1.19-fold higher in specific conditions[5]
Brassica rapa ssp.Sprouts2.89 - 5.48 mg/g DW[14]
Brassica rapaLeavesQuantitatively Trait Loci dependent[15]

DW: Dry Weight

Physicochemical and Spectroscopic Data for this compound
Molecular Formula C₁₇H₂₂N₂O₁₀S₂
Molecular Weight 478.5 g/mol [16]
Monoisotopic Mass 478.07158725 Da[16]
Precursor Ion [M-H]⁻ (LC-MS) 477.0646 m/z[10][11]

Visualizations of Workflows and Signaling Pathways

Experimental Workflow for Isolation and Analysis

The following diagram illustrates a typical workflow for the isolation and analysis of this compound from a plant source.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Characterization cluster_result Result plant Plant Material (e.g., Brassica rapa) homogenize Homogenization plant->homogenize extract Methanol/Water Extraction homogenize->extract centrifuge Centrifugation extract->centrifuge supernatant Crude Extract centrifuge->supernatant column_chrom Anion-Exchange Chromatography supernatant->column_chrom fractions Purified Fractions column_chrom->fractions hplc HPLC Analysis fractions->hplc lcms LC-MS/MS Analysis hplc->lcms nmr NMR Spectroscopy hplc->nmr final_product Isolated this compound lcms->final_product nmr->final_product

Figure 1. Experimental workflow for the isolation and analysis of this compound.
Signaling Pathways Modulated by this compound and its Derivatives

Natural compounds, including derivatives of this compound, have been shown to modulate key signaling pathways involved in cellular stress response and inflammation, which are critical targets in drug development.

The Keap1-Nrf2 pathway is a major regulator of cellular defense against oxidative stress.[17][18] Isothiocyanates, the hydrolysis products of glucosinolates, are known activators of this pathway.[3]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Isothiocyanate (from this compound) Keap1_Nrf2 Keap1-Nrf2 Complex ITC->Keap1_Nrf2 inactivates Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub constitutive Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Genes Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Genes activates transcription

Figure 2. Activation of the Keap1-Nrf2 signaling pathway by isothiocyanates.

The NF-κB signaling pathway plays a central role in regulating inflammatory responses.[19][20][] Certain natural compounds can inhibit this pathway, thereby exerting anti-inflammatory effects.[22]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB_free NF-κB (p50/p65) IkB_NFkB->NFkB_free releases NFkB_nuc NF-κB NFkB_free->NFkB_nuc translocates to Compound Bioactive Compound (e.g., Isothiocyanate) Compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) DNA->Genes activates transcription

Figure 3. Inhibition of the NF-κB signaling pathway by bioactive compounds.

Conclusion

The discovery and isolation of this compound have been pivotal in advancing our understanding of the chemical diversity and biological potential of glucosinolates. The methodologies outlined in this guide provide a framework for the continued exploration of this and other related compounds. For drug development professionals, the ability of this compound and its derivatives to modulate critical signaling pathways like Keap1-Nrf2 and NF-κB highlights its potential as a lead compound for the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders. Further research into its bioavailability, metabolism, and efficacy in preclinical and clinical settings is warranted to fully elucidate its therapeutic potential.

References

natural sources of 4-Methoxyglucobrassicin in Brassicaceae

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Natural Sources of 4-Methoxyglucobrassicin in Brassicaceae

Introduction

This compound is an indole glucosinolate, a class of secondary plant metabolites, naturally occurring in vegetables of the Brassicaceae family.[1][2] These compounds and their hydrolysis products, such as isothiocyanates and indole-3-carbinol, are of significant interest to researchers, scientists, and drug development professionals for their potential health benefits, including antioxidant and anti-cancer properties.[1] This technical guide provides a comprehensive overview of the natural sources of this compound in Brassicaceae, detailed experimental protocols for its analysis, and visualizations of key pathways and workflows.

Natural Sources and Quantitative Data

This compound has been identified in a variety of cruciferous vegetables. The concentration of this glucosinolate can vary significantly depending on the plant species, cultivar, developmental stage, and growing conditions.[3] Below is a summary of reported concentrations of this compound in several Brassicaceae species.

Table 1: Concentration of this compound in Various Brassicaceae Species

Plant SpeciesCultivar/VarietyPlant PartConcentration (µmol/g Dry Weight)Reference
Red Cabbage (Brassica oleracea var. capitata f. rubra)Not specifiedSprouts~0.2 (6% of total glucosinolates)[4]
Red Cabbage (Brassica oleracea var. capitata f. rubra)Not specifiedMature PlantMajor indole glucosinolate[4]
Broccoli (Brassica oleracea var. italica)Not specifiedSprouts~0.4 (12% of total glucosinolates)[4]
Broccoli (Brassica oleracea var. italica)Multiple cultivars3-day sprouts~0.5 - 2.5[3]
Broccoli (Brassica oleracea var. italica)Multiple cultivars11-day seedlings~0.2 - 1.8[3]
Wild Radish (Raphanus raphanistrum)Not specifiedLeavesPresent[5]

Note: Data is compiled from multiple sources and analytical methods. Direct comparison between studies may be limited by variations in experimental conditions.

Experimental Protocols

The extraction and quantification of this compound from plant material typically involve a multi-step process to isolate the compound and then analyze it using chromatographic techniques.

Sample Preparation and Extraction
  • Harvesting and Storage : Collect fresh plant material (e.g., leaves, sprouts, roots) and immediately freeze in liquid nitrogen to halt enzymatic activity.[5] Store samples at -80°C until extraction.

  • Lyophilization and Grinding : Freeze-dry the plant material to remove water and then grind it into a fine powder using a cooled blender or mortar and pestle.

  • Extraction :

    • Weigh approximately 1 g of the powdered sample into a 50 mL tube.

    • Add 25 mL of a 70:30 (v/v) methanol:water solution.[5]

    • Heat the mixture at 70°C for 30 minutes with vortex mixing.[5]

    • Centrifuge the mixture at 4000 rpm for 30 minutes at 4°C.[5]

    • Collect the supernatant. The solvent can be removed using a rotary evaporator under vacuum at 40°C.[5]

Purification using Ion-Exchange Chromatography
  • Column Preparation : Prepare a small column with an appropriate ion-exchange resin (e.g., DEAE-Sephadex).

  • Loading : Dissolve the dried extract in ultrapure water and load it onto the ion-exchange column.

  • Washing : Wash the column to remove interfering compounds.

  • Desulfation : To facilitate chromatographic analysis, the glucosinolates are often converted to their desulfo-analogs. This is achieved by adding a purified sulfatase solution (e.g., from Helix pomatia) to the column and allowing it to react.

  • Elution : Elute the desulfoglucosinolates from the column with ultrapure water.[6]

  • Lyophilization : Freeze-dry the eluate to obtain a purified powder of desulfoglucosinolates.

Quantification by HPLC or LC-MS/MS
  • Sample Reconstitution : Dissolve the purified desulfoglucosinolate powder in a precise volume of ultrapure water for analysis.

  • Chromatographic Conditions :

    • Column : A C18 column is commonly used for the separation of glucosinolates.[7]

    • Mobile Phase : A gradient of acetonitrile and acidified water is typically employed.[7][8] For example, a gradient could be:

      • Start with 2% acetonitrile for 4 minutes.

      • Increase to 7.5% acetonitrile over 6 minutes.

      • Increase to 35% over 19 minutes.[8]

    • Flow Rate : A typical flow rate is around 0.4 mL/min.[8]

  • Detection :

    • HPLC-UV/PDA : Detection is commonly performed at 229 nm.[8] Quantification is achieved by comparing retention times and UV spectra with commercial reference standards.

    • LC-MS/MS : For higher sensitivity and selectivity, liquid chromatography-tandem mass spectrometry can be used.[7][9] Detection can be achieved using either high-resolution or unit-resolution mass spectrometry.[7]

  • Data Analysis : The concentration of this compound is calculated based on a calibration curve of a known standard (e.g., sinigrin) and applying a relative response factor.

Mandatory Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis start Plant Material Collection freeze Liquid N2 Freezing start->freeze grind Lyophilization & Grinding freeze->grind extract Methanol Extraction grind->extract purify Ion-Exchange Chromatography extract->purify desulfate Sulfatase Treatment purify->desulfate elute Elution & Lyophilization desulfate->elute hplc HPLC or LC-MS/MS elute->hplc data Data Analysis hplc->data

Caption: Experimental workflow for the extraction and analysis of this compound.

Biosynthesis Pathway of Indole Glucosinolates

biosynthesis_pathway tryptophan Tryptophan iaox Indole-3-acetaldoxime (IAOX) tryptophan->iaox CYP79B2/B3 i3m Indol-3-ylmethyl glucosinolate (I3M) (Glucobrassicin) iaox->i3m Core Biosynthesis (multiple steps) oh_i3m 4-hydroxyindol-3-ylmethyl glucosinolate (4OHI3M) i3m->oh_i3m CYP81F m_i3m 4-methoxyindol-3-ylmethyl glucosinolate (this compound) oh_i3m->m_i3m IGMT

Caption: Simplified biosynthesis pathway of this compound from tryptophan.

References

biological role of 4-Methoxyglucobrassicin in plant defense

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Role of 4-Methoxyglucobrassicin in Plant Defense

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

Plants have evolved sophisticated chemical defense systems to combat microbial pathogens and herbivores. Among these are glucosinolates, a class of secondary metabolites prevalent in the Brassicaceae family. This technical guide focuses on the indole glucosinolate This compound (4-MEO-GBS) , a pivotal molecule in the plant's innate immune response. Upon pathogen perception, 4-MEO-GBS is synthesized and subsequently hydrolyzed in a pathway requiring the myrosinase PENETRATION 2 (PEN2). This metabolic activation is a critical signaling step that leads to the fortification of the plant cell wall through callose deposition, forming a physical barrier against invading pathogens. This document provides a detailed overview of the biosynthesis of 4-MEO-GBS, its activation pathway, its role in pathogen-triggered immunity, quantitative data on its induction, and key experimental protocols for its study.

Introduction to Glucosinolate-Based Defenses

The "mustard oil bomb" is a classic model of plant defense, where inert glucosinolate precursors are stored separately from their activating myrosinase enzymes.[1] Upon tissue damage by herbivores or pathogens, the two components mix, leading to the production of toxic hydrolysis products like isothiocyanates, nitriles, and thiocyanates.[1] This system provides a broad-spectrum defense against a variety of biological threats.[2]

Indole glucosinolates, derived from the amino acid tryptophan, are a key subclass involved in immunity. While glucobrassicin (GBS) is the primary indole glucosinolate, its methoxylated derivative, this compound (4-MEO-GBS), has been identified as a specialized and crucial molecule in the defense against microbial pathogens.[3][4] Its role extends beyond simple toxicity, acting as a critical signaling component in the activation of downstream immune responses like callose deposition.[4]

Biosynthesis of this compound

The biosynthesis of 4-MEO-GBS is an extension of the core indole glucosinolate pathway, originating from tryptophan.

  • Core Synthesis: Tryptophan is converted through a series of enzymatic steps involving cytochrome P450 enzymes (CYP79B2/B3, CYP83B1) to form indole-3-acetaldoxime (IAOx) and subsequently the primary indole glucosinolate, glucobrassicin (GBS).

  • Hydroxylation: GBS is hydroxylated at the 4-position of the indole ring to form 4-hydroxyglucobrassicin (4-OH-GBS).

  • Methoxylation: A subsequent methylation step, catalyzed by a methyltransferase, converts 4-OH-GBS into this compound (4-MEO-GBS).

A key regulatory enzyme in this latter stage is CYP81F2 , a cytochrome P450 monooxygenase. Studies in Arabidopsis thaliana and Brassica napus have shown that the expression of CYP81F2 is strongly induced upon perception of pathogen-associated molecular patterns (PAMPs), and its activity is directly correlated with the accumulation of 4-MEO-GBS.[1][5][6]

Indole_Glucosinolate_Biosynthesis Indole Glucosinolate Biosynthesis Pathway Tryptophan Tryptophan CYP79B CYP79B2/B3 Tryptophan->CYP79B IAOx Indole-3-acetaldoxime (IAOx) Core_Enz Core Pathway Enzymes IAOx->Core_Enz GBS Glucobrassicin (GBS) CYP81F2 CYP81F2 GBS->CYP81F2 OH_GBS 4-hydroxy-GBS Methyltransferase Methyltransferase OH_GBS->Methyltransferase MEO_GBS This compound (4-MEO-GBS) CYP79B->IAOx Core_Enz->GBS CYP81F2->OH_GBS Methyltransferase->MEO_GBS

Caption: Biosynthesis pathway of this compound from tryptophan.

Role in Plant-Pathogen Interactions

The 4-MEO-GBS pathway is integral to PAMP-triggered immunity (PTI), the first line of inducible defense in plants.

Activation upon Pathogen Recognition

Surface-localized pattern recognition receptors (PRRs) recognize conserved MAMPs, such as bacterial flagellin (flg22) or fungal chitin. This recognition event initiates a signaling cascade that leads to a massive transcriptional reprogramming, including the upregulation of defense-related genes.[4] Among the most strongly induced genes are those required for 4-MEO-GBS biosynthesis, particularly CYP81F2.[1][6] This leads to a rapid accumulation of 4-MEO-GBS at the site of potential infection.

The PEN2-Dependent Metabolic Activation and Callose Deposition

While accumulation of 4-MEO-GBS is the first step, its defensive activity requires metabolic activation. This is mediated by the atypical myrosinase PENETRATION 2 (PEN2) . The PEN2 pathway is specifically required for MAMP-triggered callose deposition.[4]

The proposed signaling pathway is as follows:

  • PAMP Perception: A PRR (e.g., FLS2 for flg22) recognizes a MAMP.

  • Signal Transduction: An intracellular signaling cascade is initiated. While not fully elucidated, this involves MAP kinases and ethylene signaling pathways.[4]

  • Transcriptional Upregulation: Expression of CYP81F2 and other defense genes is induced, leading to the synthesis and accumulation of 4-MEO-GBS.

  • Metabolic Activation: PEN2 hydrolyzes 4-MEO-GBS. The resulting unstable aglycone is believed to be converted into a currently unidentified signaling molecule.

  • Callose Synthase Activation: This signal activates the callose synthase PMR4 (GSL5) at the plasma membrane.

  • Callose Deposition: PMR4 synthesizes callose, a β-1,3-glucan polymer, which is deposited in the apoplast between the cell wall and the plasma membrane, forming papillae that reinforce the cell wall.

This localized callose deposition acts as a physical barrier, preventing the ingress of fungal hyphae or bacterial pathogens.[4]

MAMP_Triggered_Defense 4-MEO-GBS Signaling Pathway in PAMP-Triggered Immunity cluster_extracellular Extracellular Space cluster_cell Plant Cell MAMP Pathogen MAMP (e.g., flg22, chitin) PRR Pattern Recognition Receptor (PRR) MAMP->PRR Recognition Signaling Intracellular Signaling (MAPK, Ethylene) PRR->Signaling Nucleus Nucleus Signaling->Nucleus CYP81F2_mRNA CYP81F2 transcription Nucleus->CYP81F2_mRNA Induction GBS_pool Glucobrassicin (Constitutive) MEO_GBS 4-MEO-GBS (Accumulates) GBS_pool->MEO_GBS CYP81F2 activity PEN2 PEN2 Myrosinase MEO_GBS->PEN2 Signal_X Unknown Signaling Molecule PEN2->Signal_X Hydrolysis PMR4 PMR4 Callose Synthase Signal_X->PMR4 Activation Callose Callose Deposition (Cell Wall Fortification) PMR4->Callose Synthesis

Caption: MAMP recognition leads to 4-MEO-GBS synthesis and PEN2-dependent callose deposition.

Quantitative Analysis of 4-MEO-GBS Induction

The induction of 4-MEO-GBS is a quantifiable defense response. Studies on Brassica napus infected with the fungal pathogen Leptosphaeria maculans (blackleg disease) demonstrate a clear correlation between resistance, CYP81F2 gene expression, and 4-MEO-GBS accumulation.

Table 1: CYP81F2-A10 Gene Expression in B. napus in Response to L. maculans Data shows the relative fold increase in CYP81F2-A10 transcripts in inoculated samples compared to mock-treated controls at 6 days post-inoculation (DPI).

GenotypeDescriptionRelative Fold Increase (± SE)
Westar Susceptible Control1.83 (± 0.20)
HN7 Resistant NIL2.50 (± 0.32)
NJ11 Resistant NIL2.90 (± 0.31)
KN1 Resistant NIL*2.65 (± 0.25)
NIL: Near-Isogenic Line containing a resistance-associated CYP81F2-A10 allele.
(Data adapted from McCausland, 2023)[1]

Table 2: 4-MEO-GBS Concentration in B. napus in Response to L. maculans Data shows the concentration of 4-MEO-GBS in mock-treated vs. inoculated leaf tissue at 6 and 8 DPI.

GenotypeTreatment4-MEO-GBS (µmol/g FW) at 6 DPI4-MEO-GBS (µmol/g FW) at 8 DPI
Westar Mock0.0570.048
Inoculated0.0600.120
HN7 Mock0.0610.055
Inoculated0.138 0.129
NJ11 Mock0.0590.060
Inoculated0.131 0.125
*Indicates a statistically significant increase compared to both its mock control and the inoculated Westar control at the same time point.
(Data adapted from McCausland, 2023)[1]

These data quantitatively demonstrate that resistant plant lines exhibit both earlier and stronger induction of CYP81F2 expression and subsequent 4-MEO-GBS accumulation, linking this metabolic pathway directly to a successful defense outcome.[1]

Key Experimental Protocols

Investigating the role of 4-MEO-GBS involves a combination of phytohormone analysis, molecular biology, and microscopy.

Glucosinolate Extraction and HPLC Analysis

This protocol allows for the quantification of 4-MEO-GBS and other glucosinolates from plant tissue.

  • Homogenization: Freeze ~100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Add 1 mL of 70% methanol (MeOH) and incubate at 70°C for 10 minutes to inactivate endogenous myrosinases. Centrifuge at 3,000 x g for 10 minutes. Collect the supernatant.

  • Purification: Load the supernatant onto a DEAE Sephadex A-25 ion-exchange column. Wash the column sequentially with 70% MeOH, water, and 20 mM sodium acetate (NaOAc) buffer (pH 5.5).

  • Desulfation: Add 75 µL of purified aryl sulfatase solution to the column and incubate overnight at room temperature. This step removes the sulfate group, which is necessary for reverse-phase HPLC analysis.

  • Elution: Elute the resulting desulfoglucosinolates with 2 x 0.5 mL of ultrapure water.

  • Analysis: Analyze the eluate using a High-Pressure Liquid Chromatography (HPLC) system with a C18 reverse-phase column and a UV detector set to 229 nm.[3] Identify and quantify 4-MEO-GBS by comparing retention time and peak area to a purified standard.[3]

Callose Staining and Quantification

This microscopy-based method visualizes and quantifies callose deposition as a readout for the 4-MEO-GBS defense pathway activation.

  • Sample Collection & Elicitation: Use Arabidopsis seedlings or leaf discs. Float them in a multi-well plate containing either a mock solution (water) or a MAMP elicitor (e.g., 1 µM flg22). Incubate for 18-24 hours.

  • Fixing & Clearing: Fix the tissue in an ethanol:acetic acid (3:1) solution overnight. This step also removes chlorophyll, which can interfere with fluorescence.

  • Rehydration & Staining: Rehydrate the tissue through an ethanol series (e.g., 70%, 50%) and wash with water. Incubate the tissue in a staining solution of 0.01% aniline blue in 150 mM K₂HPO₄ buffer (pH 9.0) for at least 2 hours in the dark.

  • Microscopy: Mount the stained tissue in 50% glycerol on a microscope slide. Visualize callose deposits using a fluorescence microscope with a DAPI or UV filter set (Excitation ~370 nm, Emission ~510 nm). Callose deposits will appear as bright yellow-green fluorescent spots.

  • Quantification: Capture images and use image analysis software (e.g., ImageJ/Fiji) to automatically count the number of callose deposits per unit area.

Experimental_Workflow Workflow for Investigating 4-MEO-GBS Defense Function start Plant Material (e.g., Arabidopsis WT vs. pen2 mutant) mock Mock Treatment (Water) start->mock mamp MAMP Treatment (e.g., flg22) start->mamp hplc Glucosinolate Analysis mock->hplc rtqpcr Gene Expression Analysis mock->rtqpcr microscopy Callose Deposition Assay mock->microscopy mamp->hplc mamp->rtqpcr mamp->microscopy hplc_steps 1. Extraction 2. Desulfation 3. HPLC Quantification hplc->hplc_steps rtqpcr_steps 1. RNA Extraction 2. cDNA Synthesis 3. RT-qPCR (CYP81F2) rtqpcr->rtqpcr_steps microscopy_steps 1. Staining (Aniline Blue) 2. Fluorescence Microscopy 3. Image Quantification microscopy->microscopy_steps

Caption: Experimental workflow to correlate gene expression, metabolite levels, and defense output.

Conclusion and Future Perspectives

This compound is a specialized metabolite that functions as a critical signaling molecule in plant innate immunity. Its synthesis is rapidly induced upon pathogen perception, and its subsequent activation via the PEN2 myrosinase pathway is essential for triggering downstream defenses, most notably the deposition of callose as a physical barrier. The quantitative link between CYP81F2 expression, 4-MEO-GBS accumulation, and disease resistance underscores its importance.

For researchers in drug development and crop protection, this pathway presents several points of interest:

  • Breeding Targets: The CYP81F2 gene and its regulatory elements are prime targets for marker-assisted breeding to develop crop varieties with enhanced resistance to fungal and bacterial pathogens.

  • Elicitors: Understanding how MAMPs trigger this pathway could inform the development of novel biopesticides or crop treatments that "prime" the plant's immune system by inducing the 4-MEO-GBS pathway before a pathogen can establish a significant infection.

  • Fungicide Development: The enzymes in this pathway, such as PEN2, could be explored as potential targets for chemical intervention, although modulating plant-based targets is inherently complex.

Further research is needed to identify the precise signaling molecule produced from 4-MEO-GBS hydrolysis and to fully map the signaling intermediates between pathway activation and callose synthase function. Elucidating these details will provide a more complete picture of this elegant defense mechanism and may open new avenues for enhancing plant health and agricultural productivity.

References

4-Methoxyglucobrassicin chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxyglucobrassicin, a naturally occurring indole glucosinolate found in cruciferous vegetables, and its hydrolysis products have garnered significant attention within the scientific community for their potential therapeutic properties, particularly in cancer chemoprevention. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details the enzymatic hydrolysis process that leads to the formation of its bioactive metabolite, 4-methoxyindole-3-carbinol (4MeOI3C), and explores the key signaling pathways modulated by these compounds, including the Aryl Hydrocarbon Receptor (AhR), Nuclear Factor-kappa B (NF-κB), Wnt/β-catenin, and Notch pathways. Detailed experimental protocols for the myrosinase-mediated hydrolysis of glucosinolates are also provided to facilitate further research.

Chemical Structure and Physicochemical Properties

This compound is a secondary metabolite belonging to the family of indole glucosinolates. Its chemical structure consists of a β-D-thioglucose group, a sulfonated oxime moiety, and an indole ring substituted with a methoxy group at the 4-position.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-methoxy-1H-indol-3-yl)-N-sulfooxyethanimidothioate[1]
CAS Number 83327-21-3[2]
Molecular Formula C₁₇H₂₂N₂O₁₀S₂[2]
Molecular Weight 478.49 g/mol [3]
SMILES COC1=CC=CC2=C1C(=CN2)CC(=NOS(=O)(=O)O)S[C@H]3--INVALID-LINK--CO)O)O">C@@HO[1]
InChI InChI=1S/C17H22N2O10S2/c1-27-10-4-2-3-9-13(10)8(6-18-9)5-12(19-29-31(24,25)26)30-17-16(23)15(22)14(21)11(7-20)28-17/h2-4,6,11,14-17,20-23H,5,7H2,1H3,(H,24,25,26)/t11-,14-,15+,16-,17+/m1/s1[1]

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Physical State Solid, powder[4]
Solubility Slightly soluble in water; soluble in polar organic solvents.[1][3]
Acidity Extremely strong acidic compound (based on its pKa).[3]
Melting Point Not available.[3]
Thermal Stability Less stable than glucobrassicin and gluconapin upon heating. Thermal degradation follows first-order kinetics.[5]

Biological Activity and Therapeutic Potential

The biological activity of this compound is primarily attributed to its hydrolysis products, which are formed upon enzymatic breakdown by myrosinase. The main bioactive metabolite is 4-methoxyindole-3-carbinol (4MeOI3C).

Anticancer Activity

Research has demonstrated the antiproliferative effects of 4MeOI3C on human cancer cell lines. A study on colon cancer cells revealed its potential as a chemopreventive agent.

Table 3: In Vitro Anticancer Activity of 4-Methoxyindole-3-carbinol (4MeOI3C)

Cell LineCancer TypeIC₅₀ (µM) after 48hReference
DLD-1Colon Cancer116[6]
HCT 116Colon Cancer96[6]

Myrosinase-Mediated Hydrolysis of this compound

Upon tissue damage in cruciferous plants, this compound comes into contact with the enzyme myrosinase (a β-thioglucosidase), initiating a hydrolysis reaction. This process involves the cleavage of the thioglucosidic bond, leading to the formation of an unstable aglycone. This intermediate then rearranges to produce isothiocyanates, which in the case of indole glucosinolates, are highly unstable and rapidly convert to other products, primarily indole-3-carbinols.

G This compound This compound Unstable Aglycone Unstable Aglycone This compound->Unstable Aglycone Myrosinase Myrosinase Myrosinase 4-Methoxy-3-indolylmethyl isothiocyanate 4-Methoxy-3-indolylmethyl isothiocyanate Unstable Aglycone->4-Methoxy-3-indolylmethyl isothiocyanate Glucose Glucose Unstable Aglycone->Glucose Sulfate Sulfate Unstable Aglycone->Sulfate 4-Methoxyindole-3-carbinol (4MeOI3C) 4-Methoxyindole-3-carbinol (4MeOI3C) 4-Methoxy-3-indolylmethyl isothiocyanate->4-Methoxyindole-3-carbinol (4MeOI3C) Spontaneous conversion Thiocyanate ion Thiocyanate ion 4-Methoxy-3-indolylmethyl isothiocyanate->Thiocyanate ion

Myrosinase-mediated hydrolysis of this compound.

Experimental Protocols

Myrosinase-Mediated Hydrolysis of Glucosinolates

This protocol outlines a general procedure for the enzymatic hydrolysis of glucosinolates, which can be adapted for this compound.

Materials:

  • Glucosinolate standard (e.g., this compound)

  • Myrosinase enzyme preparation (e.g., from white mustard seeds)

  • Phosphate buffer (pH 6.5)

  • Deactivated ion-exchange resin (e.g., DEAE-Sephadex A-25)

  • High-performance liquid chromatography (HPLC) system

  • Reaction vials

  • Water bath or incubator

Procedure:

  • Enzyme Preparation: Prepare a solution of myrosinase in phosphate buffer. The optimal concentration should be determined empirically.

  • Substrate Preparation: Dissolve the glucosinolate standard in phosphate buffer to a known concentration.

  • Reaction Setup: In a reaction vial, combine the glucosinolate solution with the myrosinase solution. A typical reaction volume is 1-2 mL.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15-60 minutes). Time-course experiments can be conducted to determine the optimal reaction time.

  • Reaction Termination: Stop the reaction by heat inactivation of the enzyme (e.g., boiling for 5-10 minutes) or by adding a denaturing agent.

  • Product Analysis:

    • Centrifuge the reaction mixture to pellet any precipitate.

    • Analyze the supernatant using a suitable analytical method, such as HPLC with UV or MS detection, to identify and quantify the hydrolysis products (e.g., 4-methoxyindole-3-carbinol).

    • A C18 column is typically used for the separation of indole compounds.

Key Signaling Pathways

The biological effects of this compound's metabolites are mediated through the modulation of several key intracellular signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Indole-3-carbinol (I3C), a close analog of 4MeOI3C, is a known ligand for the Aryl Hydrocarbon Receptor (AhR). Activation of AhR leads to its translocation to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic responsive elements (XREs) in the DNA, initiating the transcription of target genes, including cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are involved in xenobiotic metabolism.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus I3C Indole-3-carbinol (I3C) AhR AhR I3C->AhR binds AhR_complex Inactive AhR Complex AhR->AhR_complex AhR_ARNT AhR/ARNT Heterodimer AhR->AhR_ARNT HSP90 HSP90 HSP90->AhR_complex AIP AIP AIP->AhR_complex p23 p23 p23->AhR_complex AhR_complex->AhR_ARNT I3C binding & Nuclear Translocation ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Responsive Element (XRE) AhR_ARNT->XRE binds Gene Target Gene (e.g., CYP1A1) XRE->Gene activates transcription mRNA mRNA Gene->mRNA Protein Protein (e.g., CYP1A1) mRNA->Protein

Aryl Hydrocarbon Receptor (AhR) signaling pathway.
NF-κB Signaling Pathway

Indole-3-carbinol has been shown to inhibit the activation of the NF-κB pathway.[7] NF-κB is a key regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB/IκB Complex IkB->NFkB_IkB Ub Ubiquitination IkB->Ub NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Nuclear Translocation NFkB_IkB->NFkB IκB degradation Proteasome Proteasomal Degradation Ub->Proteasome I3C Indole-3-carbinol I3C->IKK inhibits DNA DNA NFkB_nuc->DNA binds Gene Target Genes (e.g., TNF-α, IL-6) DNA->Gene activates transcription mRNA mRNA Gene->mRNA Protein Pro-inflammatory Proteins mRNA->Protein

NF-κB signaling pathway and its inhibition by I3C.
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. In the absence of a Wnt signal, β-catenin is phosphorylated by a "destruction complex" (containing APC, Axin, and GSK3β), leading to its ubiquitination and degradation. Wnt binding to its receptor Frizzled and co-receptor LRP5/6 leads to the inactivation of the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription with TCF/LEF transcription factors. I3C and its derivatives have been shown to modulate this pathway, often leading to the downregulation of β-catenin.[6]

G cluster_off Wnt OFF cluster_on Wnt ON DestructionComplex Destruction Complex (APC, Axin, GSK3β) betaCatenin_off β-catenin DestructionComplex->betaCatenin_off phosphorylates Ub_off Ubiquitination betaCatenin_off->Ub_off betaCatenin_on β-catenin Proteasome_off Proteasomal Degradation Ub_off->Proteasome_off Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled LRP->Dishevelled Dishevelled->DestructionComplex inhibits TCF_LEF TCF/LEF betaCatenin_on->TCF_LEF co-activates TargetGenes Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes activate transcription I3C Indole-3-carbinol I3C->betaCatenin_on promotes degradation G cluster_sending Signal-Sending Cell cluster_receiving Signal-Receiving Cell Ligand Notch Ligand (e.g., Delta, Jagged) NotchReceptor Notch Receptor Ligand->NotchReceptor binds S2 S2 Cleavage (ADAM protease) NotchReceptor->S2 S3 S3 Cleavage (γ-secretase) S2->S3 NICD NICD S3->NICD releases CSL CSL NICD->CSL binds CoR Co-repressor CSL->CoR recruits MAML MAML CSL->MAML recruits TargetGenes_Notch Target Genes (e.g., Hes, Hey) CoR->TargetGenes_Notch represses transcription MAML->TargetGenes_Notch activates transcription I3C_Notch Indole-3-carbinol I3C_Notch->S3 inhibits

References

4-Methoxyglucobrassicin and its derivatives in cruciferous vegetables

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-Methoxyglucobrassicin and its Derivatives in Cruciferous Vegetables

Introduction

This compound is a significant indole glucosinolate, a class of sulfur-containing secondary metabolites, predominantly found in cruciferous vegetables of the Brassicaceae family, such as broccoli, cabbage, and kale.[1] Glucosinolates and their hydrolysis products are of considerable interest to researchers due to their roles in plant defense and their potential health benefits for humans, including antioxidant and anti-cancer properties.[1][2] Upon tissue damage, the enzyme myrosinase hydrolyzes glucosinolates into various bioactive compounds, including isothiocyanates and indoles.[1][3] this compound, specifically, has been identified as a signaling molecule in plant defense against bacterial and fungal pathogens.[4] This guide provides a comprehensive overview of this compound, its derivatives, biosynthesis, analytical methodologies, and biological significance for researchers, scientists, and drug development professionals.

Derivatives of Glucobrassicin

Glucobrassicin is the parent compound to a family of indole glucosinolates. Several derivatives have been identified in plants, with variations in the indole ring. The primary derivatives, which are as frequently found in crucifers as glucobrassicin itself, include:

  • 1-Methoxyglucobrassicin (Neoglucobrassicin): A methoxy group is added at the N1 position of the indole ring.

  • 4-Hydroxyglucobrassicin: A hydroxyl group is present at the C4 position.

  • This compound: A methoxy group is added at the C4 position.[4]

Other rarer derivatives that have been discovered include 1,4-Dimethoxyglucobrassicin, 1-Sulfoglucobrassicin, and 6'-Isoferuloylglucobrassicin.[4]

Biosynthesis Pathway

The biosynthesis of indole glucosinolates, including this compound, originates from the amino acid tryptophan. The initial steps involve the conversion of tryptophan to indole-3-acetaldoxime (IAOx), a reaction catalyzed by cytochrome P450 enzymes (CYP79B2 and CYP79B3 in Arabidopsis thaliana).[4] A subsequent monooxygenase reaction, catalyzed by CYP83B1, converts IAOx into a proposed 1-aci-nitro-2-indolyl-ethane intermediate.[4] Further enzymatic steps lead to the core glucosinolate structure, which is then modified to form glucobrassicin and its subsequent derivatives like this compound.

G cluster_enzymes1 cluster_enzymes2 cluster_enzymes3 cluster_enzymes4 Chorismic_Acid Chorismic Acid Tryptophan Tryptophan Chorismic_Acid->Tryptophan Shikimic Acid Pathway IAOx Indole-3-acetaldoxime (IAOx) Tryptophan->IAOx Enzyme1 CYP79B2 / CYP79B3 Intermediate 1-aci-nitro-2-indolyl-ethane (Proposed Intermediate) IAOx->Intermediate Enzyme2 CYP83B1 Glucobrassicin Glucobrassicin Intermediate->Glucobrassicin Enzyme3 Further Steps (Elongation, Modification) Four_Methoxy This compound Glucobrassicin->Four_Methoxy Enzyme4 Hydroxylation & Methylation

Caption: Biosynthesis of this compound from Tryptophan.

Quantitative Data

The concentration of this compound can vary significantly depending on the specific cruciferous vegetable and processing methods. Analysis of kimchi, which primarily uses Chinese cabbage, has shown that this compound can be one of the most abundant glucosinolates.[5]

Sample TypeAnalyteConcentration Range (μmol/g DW)Average Concentration (μmol/g DW)Reference
KimchiGlucoalyssin0.00 - 7.070.86[5][6]
KimchiGluconapin0.00 - 5.851.17[5][6]
KimchiGlucobrassicanapin0.00 - 11.873.03[5][6]
KimchiGlucobrassicin0.00 - 0.420.06[5][6]
KimchiThis compound 0.12 - 9.36 3.52 [5][6]

Experimental Protocols

Accurate extraction and quantification are critical for studying this compound. Liquid chromatography coupled with mass spectrometry is the predominant analytical technique.[7][8]

Extraction of Intact Glucosinolates

This protocol is adapted from methodologies for analyzing glucosinolates in plant tissues.[9]

  • Sample Homogenization: Freeze plant material (e.g., leaves, roots) in liquid nitrogen immediately upon collection to quench enzymatic activity. Homogenize the frozen tissue into a fine powder using a mortar and pestle or a cryogenic grinder.

  • Enzyme Deactivation: Transfer the powdered sample to a boiling solution of 70-80% methanol or ethanol and heat for 10-15 minutes to permanently deactivate myrosinase.

  • Extraction: After cooling, centrifuge the mixture. Collect the supernatant. Re-extract the plant material pellet with the same solvent two more times to ensure complete extraction.

  • Concentration: Combine the supernatants and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude glucosinolate extract.

  • Purification (Optional): For cleaner samples, the crude extract can be passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering compounds like pigments and lipids.

  • Final Preparation: Re-dissolve the dried extract in a known volume of the initial mobile phase (e.g., water/acetonitrile) for LC-MS/MS analysis.

Quantification by LC-MS/MS

This protocol is a generalized method based on validated techniques for glucosinolate analysis.[6][10][11]

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or ion trap mass spectrometer (MS/MS).

  • Column: A C18 reversed-phase column (e.g., Synergi Fusion-RP, 250 x 2 mm, 4 µm) is effective for separating intact glucosinolates.[10]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or 0.1% acetic acid.[10][11]

    • Solvent B: Acetonitrile with 0.1% formic acid or 0.1% acetic acid.[10][11]

  • Gradient Elution: A typical gradient might be: 0-8 min, 0-6% B; 8-25 min, linear gradient to 10% B; 25-35 min, linear gradient to 40% B.[11] The gradient is optimized to achieve separation of all target analytes.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is standard for glucosinolates.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification due to its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each glucosinolate. For this compound, the [M-H]⁻ precursor ion is at m/z 477, with characteristic product ions for confirmation.[9] The common fragment for all glucosinolates, HSO₄⁻ at m/z 97, is often used in precursor ion scans to identify unknown glucosinolates.[10]

    • Source Temperature: Typically held around 450 °C.[11]

  • Quantification: A calibration curve is generated using certified reference standards of this compound. An internal standard, such as sinigrin or sinalbin, is often used to correct for variations in extraction efficiency and instrument response.[10]

Biological Activity and Signaling

Upon plant cell disruption, myrosinase hydrolyzes this compound. The resulting aglycone is unstable and rearranges to form various bioactive products, primarily indoles. These compounds are involved in plant defense mechanisms.[4] In humans, the breakdown products of indole glucosinolates are of interest for their potential to modulate the activity of drug-metabolizing enzymes, which may contribute to chemoprotective effects.[3]

G Glucosinolate This compound Aglycone Unstable Aglycone (4-methoxy-indole-3-acetothiohydroximate-O-sulfonate) Glucosinolate->Aglycone Hydrolysis Myrosinase Myrosinase (from damaged plant cell) Myrosinase->Aglycone Isothiocyanate Unstable Isothiocyanate Aglycone->Isothiocyanate Rearrangement Indole_Carbinol Indole-3-carbinol (and derivatives) Isothiocyanate->Indole_Carbinol Cyclization/ Further reactions Biological_Effect Biological Effects (e.g., Enzyme Induction) Indole_Carbinol->Biological_Effect

Caption: General Hydrolysis Pathway of this compound.

Experimental Workflow Visualization

The process of analyzing this compound from cruciferous vegetables involves several distinct stages, from sample collection to final data analysis.

G Sample Cruciferous Vegetable Sample Collection Homogenize Cryogenic Homogenization & Enzyme Deactivation Sample->Homogenize Extract Solvent Extraction (e.g., 80% Methanol) Homogenize->Extract Concentrate Concentration & Reconstitution Extract->Concentrate HPLC UHPLC Separation (Reversed-Phase C18) Concentrate->HPLC MS MS/MS Detection (ESI-, MRM Mode) HPLC->MS Data Data Processing & Quantification MS->Data Result Final Concentration Data Data->Result

Caption: Analytical Workflow for this compound Quantification.

Conclusion

This compound and its related indole glucosinolates are important phytochemicals in cruciferous vegetables. Their role in plant defense and the potential health-promoting activities of their breakdown products make them a key area of research. Standardized and validated analytical methods, particularly LC-MS/MS, are essential for the accurate quantification of these compounds in complex food matrices. This guide provides the foundational technical information required for researchers to design and execute studies on this compound, from understanding its biosynthesis to implementing robust analytical workflows.

References

4-Methoxyglucobrassicin: A Key Signaling Molecule in Plant Defense and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxyglucobrassicin (4-MeO-GBS), an indole glucosinolate prevalent in Brassicaceae, has emerged as a critical signaling molecule in orchestrating plant responses to a myriad of biotic and abiotic stresses. This technical guide delves into the core functions of 4-MeO-GBS, elucidating its biosynthesis, degradation, and multifaceted roles in plant defense and its interplay with hormonal signaling pathways. Detailed experimental protocols and quantitative data are presented to provide a comprehensive resource for professionals in plant science and drug development.

Introduction

Glucosinolates are a class of secondary metabolites characteristic of the order Brassicales, playing a pivotal role in plant defense against herbivores and pathogens. Among these, the indole glucosinolate this compound (4-MeO-GBS) has garnered significant attention for its direct and indirect functions as a signaling molecule. Upon tissue damage, 4-MeO-GBS is hydrolyzed by the enzyme myrosinase into biologically active compounds that can deter pests and inhibit pathogen growth.[1] Beyond its role as a precursor to defense compounds, 4-MeO-GBS itself and its derivatives are integral components of a sophisticated signaling network that regulates innate immunity and interacts with key phytohormone pathways. This guide provides a detailed overview of the current understanding of 4-MeO-GBS as a signal molecule, supported by quantitative data and experimental methodologies.

Biosynthesis and Degradation

The biosynthesis of 4-MeO-GBS originates from the amino acid tryptophan. Tryptophan is converted to indole-3-acetaldoxime (IAOx), a crucial metabolic branch point. IAOx can be directed towards the synthesis of indole-3-acetic acid (IAA), the primary auxin in plants, or into the indole glucosinolate pathway.[2][3] In the latter, IAOx undergoes a series of modifications, including glucosylation and sulfation, to form glucobrassicin (GBS). 4-MeO-GBS is then synthesized from GBS through methoxylation of the indole ring.[1]

Upon tissue disruption, such as during herbivory or pathogen attack, 4-MeO-GBS is hydrolyzed by myrosinase. This enzymatic degradation releases an unstable aglycone, which can then rearrange to form various bioactive products, including isothiocyanates, nitriles, and other indolic compounds.[1] The specific breakdown products are influenced by various factors, including pH and the presence of specifier proteins.

Callose_Deposition_Pathway PAMPs Pathogen-Associated Molecular Patterns (PAMPs) PRR Pattern Recognition Receptors (PRRs) PAMPs->PRR Perception Signaling_Cascade Downstream Signaling Cascade PRR->Signaling_Cascade 4_MeO_GBS_Pathway 4-MeO-GBS Metabolism Signaling_Cascade->4_MeO_GBS_Pathway Activation Callose_Synthase Callose Synthase (e.g., PMR4) 4_MeO_GBS_Pathway->Callose_Synthase Activation Callose Callose Deposition Callose_Synthase->Callose HPLC_Workflow Start 1. Sample Collection & Freeze-Drying Extraction 2. Extraction with 70% Methanol Start->Extraction Centrifugation 3. Centrifugation Extraction->Centrifugation Supernatant 4. Collect Supernatant Centrifugation->Supernatant Filtration 5. Filtration (0.22 µm filter) Supernatant->Filtration LC_MS 6. LC-MS/MS Analysis Filtration->LC_MS Data_Analysis 7. Data Analysis & Quantification LC_MS->Data_Analysis

References

Preliminary Studies on 4-Methoxyglucobrassicin Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyglucobrassicin (4-MGB) is a naturally occurring indole glucosinolate found in cruciferous vegetables. Upon consumption and hydrolysis by the enzyme myrosinase, 4-MGB is converted into its bioactive breakdown product, 4-methoxyindole-3-carbinol (4-MeOI3C). Preliminary scientific investigations have highlighted the potential of 4-MGB and its metabolites in the realms of cancer chemoprevention and anti-inflammatory action. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity, with a focus on quantitative data, experimental methodologies, and the putative signaling pathways involved.

Data Presentation: Quantitative Bioactivity Data

The primary bioactive metabolite of this compound, 4-methoxyindole-3-carbinol (4-MeOI3C), has demonstrated cytotoxic effects against human cancer cell lines. The following table summarizes the available quantitative data on its anti-proliferative activity.

CompoundCell LineAssayIC50 Value (µM)Exposure Time (h)Reference
4-Methoxyindole-3-carbinol (4-MeOI3C)DLD-1 (Human colon cancer)MTT Assay11648[1]
4-Methoxyindole-3-carbinol (4-MeOI3C)HCT 116 (Human colon cancer)MTT Assay9648[1]

Experimental Protocols

This section details the key experimental methodologies employed in the preliminary bioactivity studies of this compound and its derivatives.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding:

    • Plate cells (e.g., DLD-1, HCT 116) in a 96-well plate at a predetermined optimal density.

    • Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 4-methoxyindole-3-carbinol in the appropriate cell culture medium.

    • Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control.

    • Incubate for the desired period (e.g., 48 hours).

  • MTT Addition and Incubation:

    • Prepare a stock solution of MTT (e.g., 5 mg/mL in PBS) and filter-sterilize.

    • Add a specific volume of the MTT solution to each well (typically 10% of the total volume).

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a acidified isopropanol solution, to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity Assessment: TNF-α Secretion in LPS-Stimulated THP-1 Cells

This assay evaluates the potential of a compound to inhibit the secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated human monocytic (THP-1) cells.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, potently stimulates macrophages to produce and secrete TNF-α. The amount of TNF-α in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

  • Cell Differentiation (optional but recommended for macrophage-like phenotype):

    • Seed THP-1 monocytes in a 24- or 48-well plate.

    • Induce differentiation into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

    • Wash the cells to remove PMA and allow them to rest in fresh medium.

  • Compound Pre-treatment:

    • Treat the differentiated THP-1 cells with various concentrations of this compound or its metabolites for a specified pre-incubation period (e.g., 1-2 hours).

  • LPS Stimulation:

    • Stimulate the cells with an optimal concentration of LPS (e.g., 1 µg/mL) to induce TNF-α production.

    • Incubate for a defined period (e.g., 4-24 hours).

  • Supernatant Collection:

    • Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

  • TNF-α Quantification (ELISA):

    • Use a commercial human TNF-α ELISA kit.

    • Coat a 96-well plate with a capture antibody specific for human TNF-α.

    • Add the collected cell supernatants and a standard curve of recombinant human TNF-α to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that is converted by the enzyme to produce a colored product.

    • Measure the absorbance at the appropriate wavelength and calculate the concentration of TNF-α in the samples based on the standard curve.

    • Determine the inhibitory effect of the compound on TNF-α secretion.

Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HCT 116) and treat them with the test compound for the desired duration.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing to prevent clumping.

    • Incubate the cells in ethanol at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Excite the PI with a laser (typically at 488 nm) and collect the fluorescence emission.

    • Generate a histogram of DNA content to visualize the cell cycle distribution.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate software.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Hydrolysis of this compound

The initial and crucial step for the bioactivity of this compound is its enzymatic hydrolysis.

MGB This compound UnstableAglycone Unstable Aglycone MGB->UnstableAglycone Hydrolysis Myrosinase Myrosinase (Enzyme) Myrosinase->MGB MeOI3C 4-Methoxyindole-3-carbinol (Bioactive Metabolite) UnstableAglycone->MeOI3C Rearrangement cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release MeOI3C 4-Methoxyindole-3-carbinol MeOI3C->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds ProInflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α) DNA->ProInflammatory_Genes Induces cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex AhR-Hsp90-XAP2 (Inactive Complex) AhR_ARNT AhR-ARNT Heterodimer AhR_complex->AhR_ARNT Translocation & Heterodimerization MeOI3C 4-Methoxyindole-3-carbinol MeOI3C->AhR_complex Binds XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1, p21) XRE->Target_Genes Regulates Start Start: This compound Hydrolysis Enzymatic Hydrolysis (Myrosinase) Start->Hydrolysis MeOI3C 4-Methoxyindole-3-carbinol Hydrolysis->MeOI3C InVitro In Vitro Bioassays MeOI3C->InVitro Cancer Anti-cancer Activity InVitro->Cancer Inflammation Anti-inflammatory Activity InVitro->Inflammation MTT MTT Assay (Cell Viability) Cancer->MTT CellCycle Cell Cycle Analysis (Flow Cytometry) Cancer->CellCycle TNFa TNF-α Secretion Assay (ELISA) Inflammation->TNFa Data Data Analysis: IC50, Cell Cycle Distribution, Cytokine Inhibition MTT->Data CellCycle->Data TNFa->Data Conclusion Conclusion: Preliminary Bioactivity Profile Data->Conclusion

References

4-Methoxyglucobrassicin CAS number and chemical data

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-Methoxyglucobrassicin For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a naturally occurring glucosinolate found in cruciferous vegetables. It covers its chemical identity, biosynthetic and metabolic pathways, and detailed experimental protocols for its study.

Chemical and Physical Data

This compound is an indole glucosinolate found in plants of the Brassicaceae family, such as broccoli and cabbage.[1][2][3] Its chemical information is summarized below.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource(s)
CAS Number 83327-21-3[1][2][3][4][5]
Molecular Formula C₁₇H₂₂N₂O₁₀S₂[1][2][4][5]
IUPAC Name [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-methoxy-1H-indol-3-yl)-N-sulfooxyethanimidothioate[6]
Synonyms (4-Methoxy-3-indolylmethyl)glucosinolate, 4-Methoxyindol-3-methyl glucosinolate[1][2][4][5]
InChI InChI=1S/C17H22N2O10S2/c1-27-10-4-2-3-9-13(10)8(6-18-9)5-12(19-29-31(24,25)26)30-17-16(23)15(22)14(21)11(7-20)28-17/h2-4,6,11,14-18,20-23H,5,7H2,1H3,(H,24,25,26)/t11-,14-,15+,16-,17+/m1/s1[1][4][5]
InChIKey IIAGSABLXRZUSE-UFRBAHOGSA-N[1][5][6]
Canonical SMILES COC1=CC=CC2=C1C(=CN2)CC(=NOS(=O)(=O)O)S[C@H]3--INVALID-LINK--CO)O)O">C@@HO[6]

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 478.49 g/mol [1][2][4]
Monoisotopic Mass 478.07158725 Da[6]
Density (Predicted) 1.77 ± 0.1 g/cm³[2]
pKa (Predicted) 12.81 ± 0.70[2]
Solubility Soluble in water and polar organic solvents.[1]
Appearance Solid[1]

Signaling and Metabolic Pathways

Glucosinolates are synthesized from amino acids and undergo a three-phase biosynthetic pathway: side-chain elongation, development of the core structure, and secondary side-chain modifications.[7]

Biosynthesis of this compound

This compound is an indolic glucosinolate derived from the amino acid tryptophan.[8][9] The biosynthesis involves the conversion of Indole-3-yl-methyl glucosinolate (Glucobrassicin) to this compound. This conversion is catalyzed by the cytochrome P450 enzyme CYP81F2, which hydroxylates the indole ring at the 4-position, followed by a methylation step.[10]

4_Methoxyglucobrassicin_Biosynthesis Tryptophan Tryptophan Glucobrassicin Glucobrassicin Tryptophan->Glucobrassicin Multiple Steps 4-Hydroxyglucobrassicin 4-Hydroxyglucobrassicin Glucobrassicin->4-Hydroxyglucobrassicin CYP81F2 (Hydroxylation) This compound This compound 4-Hydroxyglucobrassicin->this compound Methyltransferase (Methoxylation)

Biosynthesis of this compound from Tryptophan.
Metabolic Degradation

Upon tissue damage in plants, glucosinolates like this compound are hydrolyzed by myrosinase enzymes.[11] This reaction cleaves the glucose moiety, leading to an unstable aglycone that can rearrange to form various bioactive compounds, primarily isothiocyanates.[8][11] In the human gut, commensal bacteria such as Bacteroides thetaiotaomicron can also metabolize glucosinolates, converting them into chemopreventive isothiocyanates.[12]

Glucosinolate_Metabolism cluster_plant Plant Cell (Tissue Damage) cluster_gut Human Gut 4-Methoxyglucobrassicin_plant This compound Unstable_Aglycone Unstable Aglycone 4-Methoxyglucobrassicin_plant->Unstable_Aglycone Hydrolysis Myrosinase Myrosinase Myrosinase->4-Methoxyglucobrassicin_plant Isothiocyanate 4-methoxyindole-3-acetonitrile (Isothiocyanate) Unstable_Aglycone->Isothiocyanate Rearrangement 4-Methoxyglucobrassicin_gut Dietary This compound Bioactive_Metabolites Bioactive Metabolites (e.g., Isothiocyanates) 4-Methoxyglucobrassicin_gut->Bioactive_Metabolites Metabolism Gut_Microbiota Gut Microbiota (e.g., B. thetaiotaomicron) Gut_Microbiota->4-Methoxyglucobrassicin_gut Extraction_Workflow Start Sample 1. Grind Plant Material Start->Sample Extraction 2. Extract with 70% Methanol (High Temperature) Sample->Extraction Purification 3. Purify on Ion-Exchange Column (e.g., DEAE-Sephadex) Extraction->Purification Sulfatase 4. Treat with Arylsulfatase Purification->Sulfatase Elution 5. Elute Desulfoglucosinolates Sulfatase->Elution FreezeDry 6. Freeze-Dry Eluate Elution->FreezeDry Analysis 7. Analyze by HPLC-UV/PDA or LC-MS/MS FreezeDry->Analysis End Analysis->End

References

The Metabolism of 4-Methoxyglucobrassicin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxyglucobrassicin, an indole glucosinolate prevalent in cruciferous vegetables of the Brassica genus, is a subject of growing interest within the scientific community due to the bioactive properties of its metabolic products. Upon ingestion and subsequent enzymatic hydrolysis, this compound is converted into a cascade of compounds, most notably 4-methoxyindole-3-carbinol (4-MeO-I3C). This metabolite, analogous to the well-studied indole-3-carbinol (I3C), is believed to exert significant biological effects, including the modulation of key signaling pathways implicated in cellular health and disease. This technical guide provides a comprehensive overview of the current understanding of this compound metabolism, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved biochemical processes to support further research and drug development endeavors.

Introduction

Glucosinolates are a class of sulfur-containing secondary metabolites characteristic of the order Brassicales. This compound is distinguished by a methoxy group on the indole ring, a structural feature that influences its metabolic fate and the biological activity of its derivatives. The primary route of metabolism is initiated by the enzyme myrosinase (a thioglucoside glucohydrolase), which is physically separated from glucosinolates in intact plant tissue but comes into contact upon tissue disruption, such as during food preparation or mastication. This enzymatic action triggers a series of reactions leading to the formation of biologically active compounds.

Quantitative Data on this compound and Its Metabolites

The concentration of this compound varies significantly among different Brassica species and even between cultivars. The following tables summarize the reported concentrations in various vegetables.

Table 1: Concentration of this compound in Various Brassica Vegetables

VegetableSpeciesConcentration (μmol/g dry weight)Reference
KimchiBrassica rapa subsp. pekinensis0.12 - 9.36[1]
Chinese CabbageBrassica rapa ssp. pekinensisPredominant indole glucosinolate[2]
Red CabbageBrassica oleracea var. capitata f. rubraDetected[3][4]
Rapeseed SproutsBrassica napusDetected among other indole glucosinolates[5]

Table 2: Proliferation Inhibition of Colon Cancer Cells by 4-Methoxyindole-3-carbinol (4-MeO-I3C)

Cell LineIC50 (μM) after 48hReference
DLD-1116[6]
HCT 11696[6]

Metabolic Pathways

The metabolism of this compound is a multi-step process, beginning with enzymatic hydrolysis and leading to the formation of various bioactive compounds.

Initial Hydrolysis by Myrosinase

The metabolic journey of this compound begins with its hydrolysis by the enzyme myrosinase. This reaction cleaves the thioglucosidic bond, releasing a glucose molecule and an unstable aglycone.

G MGB This compound Aglycone Unstable Aglycone MGB->Aglycone Hydrolysis Glucose Glucose MGB->Glucose Hydrolysis Myrosinase Myrosinase Myrosinase->MGB

Figure 1: Initial enzymatic hydrolysis of this compound.
Formation of 4-Methoxyindole-3-carbinol and Other Products

The unstable aglycone spontaneously rearranges to form 4-methoxy-3-indolylmethylisothiocyanate, which is also highly unstable and rapidly hydrolyzes to 4-methoxyindole-3-carbinol (4-MeO-I3C) and thiocyanate ion.

G Aglycone Unstable Aglycone Isothiocyanate 4-Methoxy-3-indolylmethylisothiocyanate Aglycone->Isothiocyanate Spontaneous rearrangement I3C 4-Methoxyindole-3-carbinol (4-MeO-I3C) Isothiocyanate->I3C Hydrolysis Thiocyanate Thiocyanate ion Isothiocyanate->Thiocyanate Hydrolysis

Figure 2: Formation of 4-methoxyindole-3-carbinol.
Acid-Catalyzed Condensation of 4-Methoxyindole-3-carbinol

In the acidic environment of the stomach, 4-MeO-I3C molecules can undergo condensation reactions to form various oligomeric products, similar to the dimerization of I3C to 3,3'-diindolylmethane (DIM). While the specific condensation products of 4-MeO-I3C are not as extensively characterized as those of I3C, it is presumed that analogous dimers and trimers are formed.

G I3C 4-Methoxyindole-3-carbinol (4-MeO-I3C) Dimer 4,4'-Dimethoxy-3,3'-diindolylmethane (4,4'-DiMeO-DIM) (presumed) I3C->Dimer Acidic condensation Trimer Cyclic and linear trimers (presumed) I3C->Trimer Acidic condensation

Figure 3: Presumed acid-catalyzed condensation of 4-MeO-I3C.

Signaling Pathways Modulated by 4-Methoxyindole-3-carbinol

Research, primarily extrapolated from studies on I3C and its derivatives, suggests that 4-MeO-I3C is a potent modulator of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Activation of AhR leads to the induction of Phase I and Phase II detoxification enzymes, such as Cytochrome P450 1A1 (CYP1A1).

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus I3C 4-MeO-I3C AhR_complex AhR-Hsp90-XAP2 Complex I3C->AhR_complex Binds AhR_active Activated AhR AhR_complex->AhR_active Conformational change AhR_ARNT AhR-ARNT Complex AhR_active->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds CYP1A1 CYP1A1 Gene XRE->CYP1A1 Promotes transcription mRNA CYP1A1 mRNA CYP1A1->mRNA Protein CYP1A1 Protein mRNA->Protein

Figure 4: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by 4-MeO-I3C.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol is adapted from methods described for the analysis of glucosinolates in Brassica vegetables.

  • Sample Preparation: Freeze-dry the plant material and grind it into a fine powder.

  • Extraction:

    • Weigh approximately 100 mg of the powdered sample into a 2 mL microcentrifuge tube.

    • Add 1 mL of 70% methanol (preheated to 70°C).

    • Vortex the mixture vigorously and incubate at 70°C for 20 minutes in a water bath.

    • Centrifuge the sample at 12,000 x g for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet twice more.

    • Pool the supernatants.

  • Purification (Optional, for desulfoglucosinolate analysis):

    • Load the crude extract onto a DEAE-Sephadex A-25 column.

    • Wash the column with water.

    • Add a solution of purified sulfatase and incubate overnight at room temperature to desulfate the glucosinolates.

    • Elute the desulfoglucosinolates with water.

G Start Plant Material Grind Freeze-dry and Grind Start->Grind Extract Extract with 70% Methanol at 70°C Grind->Extract Centrifuge Centrifuge and Collect Supernatant Extract->Centrifuge Purify Purify on DEAE-Sephadex Column (Optional) Centrifuge->Purify Analyze Analyze by HPLC-MS/MS Centrifuge->Analyze Purify->Analyze G Indole 4-Methoxyindole Formylation Formylation Indole->Formylation Aldehyde 4-Methoxyindole-3-carbaldehyde Formylation->Aldehyde Reduction Reduction with NaBH₄ Aldehyde->Reduction Carbinol 4-Methoxyindole-3-carbinol Reduction->Carbinol

References

Methodological & Application

Application Note: Quantification of 4-Methoxyglucobrassicin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methoxyglucobrassicin is an indole glucosinolate, a class of secondary metabolites found predominantly in Brassicaceae vegetables such as broccoli, cabbage, and kale.[1][2] Upon enzymatic hydrolysis by myrosinase, which occurs when the plant tissue is damaged, this compound releases bioactive compounds like isothiocyanates and indole-3-carbinol.[3] These breakdown products are of significant interest in nutritional and pharmaceutical research for their potential antioxidant and anti-cancer properties.[3][4] Accurate quantification of this compound in plant matrices and derived products is crucial for quality control, efficacy studies, and understanding its role in human health.

This application note details a robust and reliable method for the quantification of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described protocol involves sample extraction, purification via ion-exchange, enzymatic desulfation, and subsequent chromatographic analysis.

Analytical Principle

Glucosinolates are highly polar compounds due to their thioglucose and sulfate moieties, making their direct analysis by traditional reversed-phase HPLC challenging.[5] The method outlined here employs a common and effective strategy involving the enzymatic removal of the sulfate group (desulfation) using an aryl sulfatase enzyme.[6]

The workflow begins with the extraction of glucosinolates from the sample matrix using hot methanol to simultaneously extract the compounds and deactivate endogenous myrosinase enzyme.[5][7] The crude extract is then purified on a DEAE (diethylaminoethyl) ion-exchange column, which retains the negatively charged glucosinolates.[8] The sulfatase enzyme is then applied directly to the column to hydrolyze the sulfate ester bond. The resulting neutral desulfo-glucosinolates are less polar and can be easily eluted and subsequently separated with high resolution on a C18 reversed-phase HPLC column and quantified using a UV detector.[6]

Experimental Protocols

3.1 Materials and Reagents

  • Standards: this compound potassium salt (analytical standard, ≥90% purity) or Sinigrin monohydrate for use as an internal/external standard.[6]

  • Enzyme: Aryl sulfatase (Type H-1 from Helix pomatia).[6]

  • Solvents: HPLC-grade methanol, acetonitrile, and ultrapure water.[6]

  • Reagents: Sodium acetate, DEAE Sephadex A-25, and hydrochloric acid.[6]

  • Equipment: Freeze-dryer, centrifuge, solid-phase extraction (SPE) manifold and columns, HPLC system with a UV/Vis detector, and a C18 reversed-phase column.

3.2 Standard Preparation

  • Stock Solution: Accurately weigh approximately 5 mg of this compound standard and dissolve it in 5.0 mL of ultrapure water to create a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with ultrapure water.

  • Processing: Process these standards in the same manner as the samples, including the desulfation step, to ensure consistency. Store all solutions at 4°C.

3.3 Sample Preparation and Desulfation

  • Homogenization: Freeze-dry the plant material to remove water and grind it into a fine, homogenous powder.[6]

  • Extraction: Weigh approximately 100 mg of the dried powder into a centrifuge tube. To inactivate myrosinase, immediately add 2 mL of boiling 70% methanol and heat in a water bath at 75°C for 10-15 minutes.[5][7]

  • Centrifugation: Vortex the mixture and centrifuge at 4000 x g for 20 minutes. Carefully collect the supernatant containing the glucosinolates.[9]

  • Column Preparation: Prepare a small ion-exchange column by packing a disposable column with ~1 mL of DEAE Sephadex A-25 resin. Equilibrate the column by washing with water.[6]

  • Purification: Load the supernatant onto the DEAE column. The negatively charged glucosinolates will bind to the resin.[8]

  • Washing: Wash the column with 2 x 1 mL of 70% methanol followed by 2 x 1 mL of ultrapure water to remove impurities.[6]

  • Desulfation: Apply 75 µL of purified aryl sulfatase solution to the top of the resin bed and allow it to react overnight (16-18 hours) at room temperature.[6]

  • Elution: Elute the resulting neutral desulfo-4-methoxyglucobrassicin from the column with 2 x 1 mL of ultrapure water.[5]

  • Final Sample: Collect the eluate, freeze-dry, and reconstitute the residue in a known volume (e.g., 500 µL) of ultrapure water or the initial mobile phase.[6] Filter the sample through a 0.45 µm syringe filter before injection.[10]

HPLC Analysis

The following table summarizes the recommended starting conditions for the HPLC analysis. This method may require optimization depending on the specific instrument and column used.

Parameter Condition
HPLC System Agilent 1200 Series or equivalent
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 3 µm particle size)[6]
Mobile Phase A Ultrapure Water[6]
Mobile Phase B Acetonitrile[6]
Gradient Program 0-1 min: 1% B; 1-18 min: 1-25% B; 18-20 min: 25-1% B; 20-25 min: 1% B
Flow Rate 0.75 mL/min[6]
Column Temperature 40 °C[6]
Detection Wavelength 229 nm[5][6]
Injection Volume 20 µL

Data Presentation and Performance

The quantification of this compound is achieved by constructing a calibration curve from the peak areas of the processed analytical standards. The concentration in the unknown samples is then calculated from this curve.

Table 1: Typical Method Performance Characteristics

Analyte Approx. Retention Time (min) Linearity (R²) LOD (µmol/g DW) LOQ (µmol/g DW)
desulfo-4-Methoxyglucobrassicin18.2[6]> 0.995~0.05~0.15

Note: Retention time and limits of detection (LOD) and quantification (LOQ) are estimates based on typical performance and may vary between systems. The reported content of this compound in various kimchi samples ranged from 0.12 to 9.36 μmol/g of dry weight.[1]

Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis & Data Processing Sample Plant Material (e.g., Broccoli) Homogenize Freeze-Dry & Homogenize Sample->Homogenize Extract Hot Methanol Extraction (Inactivate Myrosinase) Homogenize->Extract Centrifuge1 Centrifuge & Collect Supernatant Extract->Centrifuge1 Load Load Extract onto DEAE Ion-Exchange Column Centrifuge1->Load Wash Wash Column Load->Wash Desulfate On-Column Desulfation (add Sulfatase) Wash->Desulfate Elute Elute Desulfo-GSLs (with Water) Desulfate->Elute Reconstitute Freeze-Dry & Reconstitute in Injection Solvent Elute->Reconstitute Inject Inject Sample into HPLC-UV Reconstitute->Inject Separate Reversed-Phase C18 Separation Inject->Separate Detect UV Detection at 229 nm Separate->Detect Quantify Quantify this compound Detect->Quantify Calibrate Generate Calibration Curve (from Standards) Calibrate->Quantify

Caption: Experimental workflow for this compound quantification.

G GSL This compound Unstable Unstable Aglycone GSL->Unstable Hydrolysis (presence of water) Myrosinase Myrosinase (Enzyme) Myrosinase->Unstable Products Bioactive Products (Isothiocyanates, Indoles) Unstable->Products Spontaneous Rearrangement

References

Application Note: A Robust LC-MS/MS Method for the Sensitive Detection and Quantification of 4-Methoxyglucobrassicin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the analysis of plant secondary metabolites, particularly glucosinolates in Brassicaceae species.

Introduction 4-Methoxyglucobrassicin is an indole glucosinolate, a class of sulfur-containing secondary metabolites predominantly found in cruciferous plants like broccoli, cabbage, and Arabidopsis.[1][2] These compounds and their breakdown products are of significant interest due to their roles in plant defense and their potential health-promoting and anti-carcinogenic properties in humans.[3] Accurate and sensitive quantification of this compound is crucial for agricultural breeding programs, food science, and pharmaceutical research. This application note details a reliable and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of intact this compound in plant matrices.

Principle This method employs a reversed-phase LC system for the chromatographic separation of this compound from other matrix components. The analyte is then detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Electrospray ionization (ESI) in the negative ion mode is utilized, as it is highly efficient for detecting glucosinolates.[4][5] The MRM analysis provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound, ensuring accurate quantification even in complex samples. The characteristic fragmentation of the deprotonated molecule ([M-H]⁻) to the sulfate ion ([HSO₄]⁻) at m/z 97 is a key transition for glucosinolate analysis.[6]

Experimental Protocols

Materials and Reagents
  • Solvents: LC-MS grade methanol, acetonitrile, and ultrapure water.

  • Acid: LC-MS grade formic acid or acetic acid.

  • Standards: Analytical standard of this compound (purity >95%).

  • Sample Material: Freeze-dried and finely ground plant tissue (e.g., leaves, roots, seeds).

Sample Preparation Protocol

The critical step in glucosinolate extraction is the immediate inactivation of the endogenous myrosinase enzyme to prevent hydrolysis of the target analyte.[6][7]

  • Weighing: Accurately weigh approximately 5-10 mg of homogenized, freeze-dried plant powder into a 2 mL microcentrifuge tube.

  • Myrosinase Inactivation & Extraction: Add 1 mL of pre-heated 70% aqueous methanol (70°C). Immediately place the tube in a heating block at 70-75°C for 10-20 minutes.[4][6] This step effectively inactivates myrosinase.

  • Sonication (Optional): For enhanced extraction efficiency, sonicate the samples for 20 minutes at room temperature.[4]

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 13,000 x g) for 10 minutes to pellet solid debris.

  • Filtration: Carefully transfer the supernatant to a new tube and filter it through a 0.22 µm syringe filter (e.g., nylon or PTFE) into an LC vial.[4]

  • Dilution: The extract may be diluted with ultrapure water or the initial mobile phase conditions if necessary to fall within the calibration range.

LC-MS/MS Instrumental Conditions

The following parameters provide a starting point and should be optimized for the specific instrument in use.

  • LC System: Waters Acquity UPLC® or equivalent UHPLC system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

Table 1: Liquid Chromatography (LC) Parameters

ParameterValue
Column Waters Acquity UPLC® BEH C18 (100 x 2.1 mm, 1.7 µm)[4]
Mobile Phase A Ultrapure water with 0.1% formic acid[4]
Mobile Phase B Methanol[4]
Flow Rate 0.2 mL/min[4]
Column Temperature 30°C[4]
Injection Volume 2 µL[4]
Gradient Program See Table 2

Table 2: LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
1.09010
5.04060
6.00100
6.29010
9.09010

Table 3: Mass Spectrometry (MS) Parameters

ParameterValue
Ionization Mode ESI Negative
Capillary Voltage Optimized for instrument (e.g., 2.5-3.5 kV)
Source Temperature Optimized for instrument (e.g., 150°C)
Desolvation Temp. Optimized for instrument (e.g., 350°C)
Gas Flows Optimized for instrument
Analysis Mode Multiple Reaction Monitoring (MRM)

Data Presentation

Quantitative analysis is performed by monitoring specific MRM transitions for this compound. The deprotonated molecule ([M-H]⁻) serves as the precursor ion.[5]

Table 4: MRM Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound477.1[5][8]97.0 (Quantifier) [6]100Instrument Dependent
259.0 (Qualifier)[5]100Instrument Dependent

Note: Collision energy and other voltage parameters must be optimized for the specific mass spectrometer being used to achieve maximum sensitivity.

Visualizations

Experimental Workflow

The overall process from sample collection to final data analysis is outlined in the workflow diagram below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plant Sample (Freeze-Dried) Homogenize Homogenization (Fine Powder) Sample->Homogenize Extract Extraction & Myrosinase Inactivation (70% MeOH, 70-75°C) Homogenize->Extract Centrifuge Centrifugation & Filtration (0.22 µm filter) Extract->Centrifuge LC_MS LC-MS/MS Analysis (MRM Mode) Centrifuge->LC_MS Process Peak Integration & Calibration LC_MS->Process Quantify Quantification of This compound Process->Quantify

Caption: Experimental workflow for this compound analysis.

Simplified Biosynthetic Pathway

This compound is an indole glucosinolate derived from the amino acid tryptophan. The biosynthesis involves the formation of the core glucosinolate structure, followed by modifications to the side chain.[2][9][10]

G Tryptophan Tryptophan (Amino Acid Precursor) Core_Synth Core Glucosinolate Synthesis Tryptophan->Core_Synth GBS Glucobrassicin Core_Synth->GBS Mod1 Side-Chain Modification GBS->Mod1 fourOHGBS 4-Hydroxyglucobrassicin Mod1->fourOHGBS Mod2 Side-Chain Modification fourOHGBS->Mod2 fourMeOGBS This compound (Final Product) Mod2->fourMeOGBS

Caption: Simplified biosynthesis of this compound from Tryptophan.

References

Quantifying 4-Methoxyglucobrassicin in Broccoli Sprouts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broccoli sprouts (Brassica oleracea var. italica) are a subject of intense research due to their high concentration of glucosinolates, a class of secondary metabolites with potential health-promoting properties. Among these, the indole glucosinolate 4-methoxyglucobrassicin (4-MGBS) is of significant interest. Upon hydrolysis by the enzyme myrosinase, which occurs when the plant tissue is damaged, 4-MGBS is converted into bioactive compounds, primarily indole-3-carbinol (I3C) and its derivatives. These compounds are being investigated for their potential role in cancer prevention and other therapeutic applications.

Accurate quantification of this compound in broccoli sprouts is crucial for understanding its biosynthesis, evaluating the impact of pre- and post-harvest conditions, and for the development of functional foods and pharmaceutical products. This document provides detailed application notes and protocols for the quantification of this compound in broccoli sprouts using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The concentration of this compound in broccoli sprouts can vary significantly depending on the cultivar, developmental stage, and growing conditions. The following table summarizes representative quantitative data from scientific literature.

Plant MaterialCultivarDevelopmental StageThis compound Content (µmol/g DW)Analytical MethodReference
Broccoli Sprouts'Green Duke'3-day sprouts1.25 ± 0.15UPLC-QTOF-MS[1](--INVALID-LINK--)
Broccoli Sprouts'Marathon'3-day sprouts1.05 ± 0.11UPLC-QTOF-MS[1](--INVALID-LINK--)
Broccoli SproutsNot SpecifiedNot Specified~12% of total glucosinolatesHPLC[2](--INVALID-LINK--)
Broccoli FloretsVariousMature0.03 - 0.21HPLC[3](--INVALID-LINK--)

DW: Dry Weight

Signaling Pathways and Experimental Workflow

Biosynthesis of this compound in Broccoli

The biosynthesis of this compound, an indole glucosinolate, originates from the amino acid tryptophan. The pathway involves a series of enzymatic reactions, including chain elongation, core structure formation, and secondary modifications.

This compound Biosynthesis Tryptophan Tryptophan IAOx Indole-3-acetaldoxime Tryptophan->IAOx CYP79B2/B3 I3M_GS Indol-3-ylmethylglucosinolate (Glucobrassicin) IAOx->I3M_GS CYP83B1, SUR1, UGT74B1, SOTs 4OH_I3M_GS 4-Hydroxyindol-3-ylmethylglucosinolate I3M_GS->4OH_I3M_GS CYP81F family 4MeO_I3M_GS 4-Methoxyindol-3-ylmethylglucosinolate (this compound) 4OH_I3M_GS->4MeO_I3M_GS Methyltransferase

Biosynthesis of this compound.
Human Metabolism of this compound Hydrolysis Products

Upon consumption and chewing of broccoli sprouts, myrosinase hydrolyzes this compound into unstable intermediates that rearrange to form bioactive compounds like indole-3-carbinol (I3C). In the acidic environment of the stomach, I3C can be converted into various condensation products, including 3,3'-diindolylmethane (DIM). These compounds are then absorbed and undergo further metabolism.

Human Metabolism of this compound Derivatives cluster_ingestion Ingestion & Digestion cluster_absorption Absorption & Metabolism 4MGBS This compound (in Broccoli Sprouts) I3C Indole-3-carbinol 4MGBS->I3C Myrosinase (Chewing) Myrosinase Myrosinase DIM 3,3'-Diindolylmethane & other oligomers I3C->DIM Acidic conditions (Stomach) Absorbed_Compounds Absorbed I3C & DIM I3C->Absorbed_Compounds DIM->Absorbed_Compounds Metabolites Phase I & II Metabolites (e.g., glucuronides, sulfates) Absorbed_Compounds->Metabolites Liver Metabolism Excretion Excretion (Urine, Feces) Metabolites->Excretion Quantification Workflow Start Broccoli Sprout Sample Collection Freeze_Drying Freeze-Drying Start->Freeze_Drying Grinding Grinding to a Fine Powder Freeze_Drying->Grinding Extraction Extraction with Heated Methanol/Water Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Filtration Filtration (0.22 µm) Supernatant->Filtration Analysis HPLC-DAD or LC-MS/MS Analysis Filtration->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

References

Application Notes and Protocols for the Enzymatic Hydrolysis of 4-Methoxyglucobrassicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyglucobrassicin is an indole glucosinolate, a class of secondary metabolites found in cruciferous vegetables. Upon enzymatic hydrolysis by myrosinase (EC 3.2.1.147), this compound is converted into biologically active compounds, primarily 4-methoxyindole-3-carbinol (4-MeO-I3C). This conversion mimics the process that occurs when these vegetables are consumed, releasing compounds that are of significant interest in pharmacology and drug development due to their potential chemopreventive and therapeutic properties. These application notes provide a detailed protocol for the controlled enzymatic hydrolysis of this compound to produce 4-methoxyindole-3-carbinol for research purposes.

Principle of the Method

The enzymatic hydrolysis of this compound by myrosinase involves the cleavage of the thioglucosidic bond, releasing a glucose molecule and an unstable aglycone. This intermediate, 4-methoxyindol-3-ylmethyl isothiocyanate, rapidly rearranges in aqueous solution to form the more stable 4-methoxyindole-3-carbinol. The reaction is influenced by several factors including pH, temperature, and the ratio of enzyme to substrate. Careful control of these parameters is crucial for maximizing the yield of the desired product.

Data Presentation

Table 1: Quantitative Parameters for the Enzymatic Hydrolysis of this compound

ParameterValue/RangeNotes
Substrate This compound---
Enzyme Myrosinase (e.g., from Sinapis alba)Commercially available
Optimal pH 6.5 - 7.5Myrosinase activity is optimal in a neutral to slightly acidic environment.
Optimal Temperature 25 - 37 °CHigher temperatures can lead to enzyme denaturation.
Enzyme:Substrate Ratio (U/µmol) 0.1 - 1.0 U per µmol of substrateThis ratio should be optimized for specific enzyme preparations and desired reaction time.
Reaction Time 1 - 4 hoursMonitor reaction progress by HPLC to determine completion.
Expected Molar Yield of 4-MeO-I3C ~20%Based on the hydrolysis of the parent compound, glucobrassicin.[1][2]
Product Stability 4-methoxyindole-3-carbinol is sensitive to acidic conditions and light.Store in a neutral buffer, protected from light, and at low temperatures.

Experimental Protocols

Materials
  • This compound

  • Myrosinase (e.g., from white mustard seed, Sinapis alba)

  • Phosphate buffer (50 mM, pH 7.0)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sodium sulfate (anhydrous)

  • Reaction vials

  • Magnetic stirrer and stir bars

  • Incubator or water bath

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column (e.g., 5 µm, 4.6 x 250 mm)

  • Rotary evaporator

Protocol for Enzymatic Hydrolysis
  • Substrate Preparation:

    • Prepare a stock solution of this compound in 50 mM phosphate buffer (pH 7.0). The concentration will depend on the desired scale of the reaction. A typical starting concentration is 1-5 mM.

  • Enzyme Preparation:

    • Prepare a fresh solution of myrosinase in cold 50 mM phosphate buffer (pH 7.0). The required concentration will depend on the specific activity of the enzyme preparation.

  • Enzymatic Reaction:

    • In a reaction vial, add the this compound solution.

    • Place the vial on a magnetic stirrer in a water bath or incubator set to the desired temperature (e.g., 37 °C).

    • Initiate the reaction by adding the myrosinase solution to the substrate solution. A typical enzyme-to-substrate ratio is 0.5 U of myrosinase per µmol of this compound.

    • Allow the reaction to proceed for 1-4 hours with gentle stirring.

  • Reaction Monitoring and Quenching:

    • Monitor the progress of the reaction by taking small aliquots at different time points (e.g., 0, 30, 60, 120, and 240 minutes).

    • To quench the reaction in the aliquots for analysis, immediately add an equal volume of methanol to denature the enzyme.

    • Analyze the quenched aliquots by HPLC to determine the consumption of the substrate and the formation of the product.

    • Once the reaction is complete (as determined by the disappearance of the substrate peak), the entire reaction mixture can be quenched by adding an equal volume of methanol.

  • Product Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Extract the 4-methoxyindole-3-carbinol with an equal volume of ethyl acetate. Repeat the extraction three times.

    • Combine the organic layers and wash with a small volume of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-methoxyindole-3-carbinol.

Analysis of Hydrolysis Products by HPLC
  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reversed-phase column is recommended.

  • Mobile Phase: A gradient of water and acetonitrile or methanol is typically used. For example, a linear gradient from 10% to 90% acetonitrile in water over 20 minutes.

  • Detection Wavelength: Monitor at 280 nm for the detection of indole compounds.

  • Quantification: Prepare a standard curve using a purified standard of 4-methoxyindole-3-carbinol to quantify the yield of the reaction.

Mandatory Visualizations

Enzymatic_Hydrolysis_Pathway cluster_substrate Substrate cluster_enzyme Enzyme cluster_intermediate Unstable Intermediate cluster_product Final Product 4_Methoxyglucobrassicin This compound Isothiocyanate 4-Methoxyindol-3-ylmethyl Isothiocyanate 4_Methoxyglucobrassicin->Isothiocyanate Hydrolysis Myrosinase Myrosinase Myrosinase->Isothiocyanate Carbinol 4-Methoxyindole-3-carbinol Isothiocyanate->Carbinol Spontaneous Rearrangement

Caption: Enzymatic hydrolysis pathway of this compound.

Experimental_Workflow Start Start Substrate_Prep Prepare this compound Solution Start->Substrate_Prep Enzyme_Prep Prepare Myrosinase Solution Start->Enzyme_Prep Reaction Incubate Substrate and Enzyme (37°C, 1-4h) Substrate_Prep->Reaction Enzyme_Prep->Reaction Monitoring Monitor Reaction by HPLC Reaction->Monitoring Monitoring->Reaction Incomplete Extraction Quench Reaction and Extract Product Monitoring->Extraction Reaction Complete Analysis Analyze and Quantify 4-Methoxyindole-3-carbinol Extraction->Analysis End End Analysis->End

Caption: Experimental workflow for enzymatic hydrolysis.

References

Application of 4-Methoxyglucobrassicin in Cancer Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyglucobrassicin (4-MeO-GBS) is a naturally occurring indole glucosinolate found in cruciferous vegetables of the Brassicaceae family, such as broccoli, Brussels sprouts, and cabbage.[1] Upon enzymatic hydrolysis by myrosinase, which can occur through plant tissue damage or digestion, 4-MeO-GBS is converted into biologically active compounds, primarily isothiocyanates and indole-3-carbinols.[1] These metabolites are of significant interest in cancer research due to their potential antioxidant and anti-cancer properties.[1] Emerging evidence suggests that these compounds can modulate various cellular signaling pathways implicated in cancer progression, including those involved in cell proliferation, apoptosis, and inflammation.

This document provides detailed application notes and experimental protocols for researchers investigating the anticancer potential of this compound.

Data Presentation

Due to a lack of specific quantitative data for isolated this compound in the reviewed literature, the following tables summarize data for high-glucosinolate (HGSL) extracts containing 4-MeO-GBS and related isothiocyanates. This data provides a foundational understanding of the potential efficacy of 4-MeO-GBS derivatives. Further research with the pure compound is necessary to establish its specific activity.

Table 1: Anti-proliferative Activity of High-Glucosinolate (HGSL) DHL Extracts in Human Colorectal Cancer (CRC) Cells

Cell LineExtractTreatment Time (h)IC50 (mg/mL)
HCT116HGSL DHL48~1.25
HT29HGSL DHL48~1.5
SW480HGSL DHL48~1.75
HCT116HGSL DHL72~1.0
HT29HGSL DHL72~1.25
SW480HGSL DHL72~1.5

Data is estimated from graphical representations in a study on Brassica rapa extracts rich in various glucosinolates, including 4-MeO-GBS. The exact concentration of 4-MeO-GBS in these extracts was not specified.

Table 2: Effect of High-Glucosinolate (HGSL) DHL Extracts on Apoptosis-Related Protein Expression in Colorectal Cancer Cells

Cell LineTreatmentTarget ProteinChange in Expression
HCT116HGSL DHL Extract (2.5 mg/mL)Bcl-2Decrease
HCT116HGSL DHL Extract (2.5 mg/mL)BaxIncrease
HCT116HGSL DHL Extract (2.5 mg/mL)Cleaved Caspase-3Increase
SW480HGSL DHL Extract (2.5 mg/mL)Bcl-2Decrease
SW480HGSL DHL Extract (2.5 mg/mL)BaxIncrease
SW480HGSL DHL Extract (2.5 mg/mL)Cleaved Caspase-3Increase

Qualitative changes as observed by Western blot analysis in a study on Brassica rapa extracts.[2]

Signaling Pathways

The anticancer effects of glucosinolate metabolites, including those derived from 4-MeO-GBS, are attributed to their ability to modulate key signaling pathways involved in cancer development and progression. The primary pathways implicated are the NF-κB and ERK signaling cascades.

Signaling_Pathways cluster_stimulus External Stimuli cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes 4-MeO-GBS_Metabolites 4-MeO-GBS Metabolites (e.g., Isothiocyanates) NFkB_Pathway NF-κB Pathway 4-MeO-GBS_Metabolites->NFkB_Pathway Inhibition ERK_Pathway ERK Pathway 4-MeO-GBS_Metabolites->ERK_Pathway Inhibition Apoptosis ↑ Apoptosis NFkB_Pathway->Apoptosis Proliferation ↓ Proliferation NFkB_Pathway->Proliferation Inflammation ↓ Inflammation NFkB_Pathway->Inflammation ERK_Pathway->Proliferation

Modulation of NF-κB and ERK pathways by 4-MeO-GBS metabolites.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer effects of this compound. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of 4-MeO-GBS on cancer cell lines.

MTT_Assay_Workflow Seed_Cells 1. Seed cells in a 96-well plate Treat_Cells 2. Treat with varying concentrations of 4-MeO-GBS Seed_Cells->Treat_Cells Incubate 3. Incubate for 24-72 hours Treat_Cells->Incubate Add_MTT 4. Add MTT reagent Incubate->Add_MTT Incubate_MTT 5. Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize 6. Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance 7. Measure absorbance at 570 nm Solubilize->Measure_Absorbance

Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of 4-MeO-GBS in complete medium.

  • Remove the medium from the wells and add 100 µL of the 4-MeO-GBS dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Gently pipette up and down to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by 4-MeO-GBS using flow cytometry.

Apoptosis_Assay_Workflow Treat_Cells 1. Treat cells with 4-MeO-GBS Harvest_Cells 2. Harvest cells (including supernatant) Treat_Cells->Harvest_Cells Wash_Cells 3. Wash with cold PBS Harvest_Cells->Wash_Cells Resuspend 4. Resuspend in Annexin V Binding Buffer Wash_Cells->Resuspend Stain_Cells 5. Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain_Cells Incubate_Dark 6. Incubate for 15 min in the dark Stain_Cells->Incubate_Dark Analyze 7. Analyze by flow cytometry Incubate_Dark->Analyze

Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of 4-MeO-GBS for a specified time.

  • Harvest the cells by trypsinization. Collect the supernatant as it may contain apoptotic cells that have detached.

  • Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis for Signaling Proteins

This protocol is for examining the effect of 4-MeO-GBS on the expression and phosphorylation of key proteins in the NF-κB and ERK signaling pathways.

Western_Blot_Workflow Cell_Lysis 1. Lyse 4-MeO-GBS treated cells Protein_Quant 2. Quantify protein concentration (e.g., BCA assay) Cell_Lysis->Protein_Quant SDS_PAGE 3. Separate proteins by SDS-PAGE Protein_Quant->SDS_PAGE Transfer 4. Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Block 5. Block membrane (e.g., with 5% milk or BSA) Transfer->Block Primary_Ab 6. Incubate with primary antibodies (e.g., p-ERK, NF-κB) Block->Primary_Ab Secondary_Ab 7. Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 8. Detect with ECL and image the blot Secondary_Ab->Detection

Workflow for Western blot analysis.

Materials:

  • Cancer cells treated with 4-MeO-GBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-NF-κB p65, anti-phospho-NF-κB p65, anti-ERK1/2, anti-phospho-ERK1/2, anti-Bcl-2, anti-Bax, anti-cleaved-caspase-3, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • After treating cells with 4-MeO-GBS, wash them with cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL detection reagents and capture the chemiluminescent signal using an imaging system.

  • Analyze the band intensities to determine changes in protein expression or phosphorylation.

This compound and its metabolites represent a promising area of cancer research. The available data, primarily from studies on glucosinolate-rich extracts, suggest that these compounds can inhibit cancer cell proliferation and induce apoptosis, likely through the modulation of the NF-κB and ERK signaling pathways. The protocols provided herein offer a framework for the systematic investigation of the anticancer properties of purified this compound. Further research is warranted to elucidate its specific mechanisms of action and to evaluate its therapeutic potential in preclinical and clinical settings.

References

Application Notes and Protocols for the Experimental Use of 4-Methoxyglucobrassicin in Plant Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyglucobrassicin (4-MeO-GBS) is an indole glucosinolate, a class of secondary metabolites found predominantly in Brassicaceae species such as Arabidopsis thaliana, broccoli, and cabbage[1][2]. This compound plays a significant role in plant defense mechanisms against pathogens and herbivores and is involved in intricate signaling pathways that regulate plant growth and stress responses. Upon tissue damage, 4-MeO-GBS is hydrolyzed by the enzyme myrosinase into biologically active compounds, including isothiocyanates and nitriles, which contribute to its defensive properties[3][4]. Recent research has highlighted its role as a signaling molecule in plant innate immunity, making it a compound of interest for developing novel strategies for crop protection and for understanding fundamental plant defense pathways.

These application notes provide an overview of the experimental uses of 4-MeO-GBS, detailed protocols for its extraction and quantification, and a summary of its known effects on plants.

Application Notes

Induction of Plant Defense Responses

This compound is a key player in the plant's defense against microbial pathogens. It is a crucial component of the PEN (PENETRATION) pathway in Arabidopsis thaliana, which provides resistance against a broad range of fungi[5][6].

  • Application: Exogenous application of 4-MeO-GBS or its precursors can be used to prime plants for enhanced defense. This can be particularly useful in studying the molecular mechanisms of plant immunity and for screening new compounds that may modulate this pathway. Researchers can investigate the induction of downstream defense responses, such as callose deposition and the activation of defense-related genes, upon treatment with 4-MeO-GBS[5][7].

Investigation of Hormone Crosstalk

The biosynthesis and signaling of 4-MeO-GBS are intricately linked with plant hormone pathways, including those of salicylic acid (SA), jasmonic acid (JA), and ethylene (ET)[8][9][10].

  • Application: 4-MeO-GBS can be used as a tool to dissect the complex crosstalk between different hormone signaling pathways. For instance, researchers can study how the application of 4-MeO-GBS affects the expression of genes involved in SA, JA, and ET signaling, and vice versa. This can provide valuable insights into how plants integrate various stress signals to mount an appropriate defense response.

Elucidation of Auxin Homeostasis

Indole glucosinolates, including 4-MeO-GBS, share a biosynthetic precursor with the plant hormone auxin (indole-3-acetic acid, IAA). The breakdown of these glucosinolates can influence auxin homeostasis.

  • Application: By manipulating the levels of 4-MeO-GBS, researchers can investigate its impact on auxin-regulated developmental processes, such as root growth and branching. This can be achieved through the use of mutants with altered 4-MeO-GBS metabolism or by applying the compound exogenously.

Biofumigation and Crop Protection

The breakdown products of glucosinolates, including those from 4-MeO-GBS, have biocidal properties. This forms the basis of biofumigation, an agricultural practice where Brassicaceae plants are used to suppress soil-borne pathogens and pests.

  • Application: Purified 4-MeO-GBS can be tested in vitro and in soil systems to determine its efficacy against specific plant pathogens. This can aid in the development of more targeted and effective biofumigation strategies and the identification of Brassicaceae species with optimal glucosinolate profiles for crop protection.

Quantitative Data

The following tables summarize quantitative data on this compound levels in different plant species under various conditions.

Table 1: Endogenous Levels of this compound in Arabidopsis thaliana under Drought Stress

Plant TissueConditionThis compound Content (nmol/g FW)Reference
LeavesControl~2.5
LeavesMild Drought StressSignificantly lower than control
LeavesSevere Drought StressLower than control
RootsControl~0.5
RootsMild Drought StressSignificantly lower than control
RootsSevere Drought StressSlightly lower than control

Table 2: Endogenous Levels of this compound in Chinese Kale Varieties

VarietyPlant TissueThis compound Content (μmol/100 g DW)Reference
Multiple VarietiesLeaves1.47 - 5.57

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Plant Tissues via HPLC

This protocol describes the extraction of glucosinolates from plant material and their quantification as desulfo-glucosinolates using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Fresh or freeze-dried plant tissue

  • 80% Methanol

  • DEAE Sephadex A-25

  • Sulphatase (from Helix pomatia)

  • Milli-Q water

  • HPLC system with a C18 column and UV detector (229 nm)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Internal standard (e.g., Sinigrin)

  • Microcentrifuge tubes (2 mL)

  • Heating block or water bath

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Weigh approximately 100 mg of fresh or 20 mg of freeze-dried, finely ground plant tissue into a 2 mL microcentrifuge tube.

    • Add a known amount of internal standard (e.g., Sinigrin).

  • Extraction:

    • Add 1 mL of boiling 80% methanol to the sample tube.

    • Incubate at 80°C for 15 minutes to inactivate myrosinase.

    • Centrifuge at 7,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Repeat the extraction twice more with 0.5 mL of 80% methanol each time.

    • Pool the three supernatants.

  • Desulfation:

    • Prepare a mini-column with DEAE Sephadex A-25 slurry.

    • Activate the column by washing with water and then with 0.02 M sodium acetate.

    • Load the combined supernatant (glucosinolate extract) onto the column.

    • Wash the column with water to remove impurities.

    • Add 75 µL of purified sulphatase solution to the column and let it react overnight at room temperature.

  • Elution and Analysis:

    • Elute the desulfated glucosinolates from the column with 2 x 0.5 mL of Milli-Q water.

    • Filter the eluate through a 0.22 µm syringe filter into an HPLC vial.

    • Analyze the sample using a reverse-phase HPLC system with a C18 column.

    • Use a gradient of water and acetonitrile, both containing a low concentration of ammonium acetate, for separation.

    • Detect the desulfo-glucosinolates at 229 nm.

    • Quantify the amount of 4-MeO-GBS by comparing its peak area to that of the internal standard and a calibration curve of a known standard.

Protocol 2: In Vitro Application of this compound to Plant Seedlings

This protocol describes a method for applying 4-MeO-GBS to Arabidopsis thaliana seedlings grown in a sterile liquid medium to study its effects on gene expression or defense responses.

Materials:

  • Arabidopsis thaliana seeds

  • Murashige and Skoog (MS) medium (liquid)

  • Sterile petri dishes or multi-well plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in sterile water)

  • Growth chamber with controlled light and temperature

  • Liquid nitrogen for snap-freezing samples

Procedure:

  • Seedling Growth:

    • Sterilize Arabidopsis thaliana seeds and germinate them on solid MS medium.

    • After 5-7 days, transfer individual seedlings to the wells of a sterile multi-well plate containing liquid MS medium.

    • Grow the seedlings in a growth chamber under controlled conditions (e.g., 16h light/8h dark cycle at 22°C) for another 5-7 days.

  • Treatment Application:

    • Prepare a working solution of 4-MeO-GBS by diluting the stock solution in sterile liquid MS medium to the desired final concentration (e.g., 1 µM, 10 µM, 50 µM). Prepare a mock control with the solvent only.

    • Carefully replace the medium in each well with the treatment or mock solution.

  • Incubation and Sampling:

    • Incubate the seedlings for the desired period (e.g., 1, 3, 6, 24 hours).

    • At each time point, harvest the seedlings, gently blot them dry, and immediately freeze them in liquid nitrogen.

    • Store the samples at -80°C until further analysis (e.g., RNA extraction for gene expression analysis or metabolite extraction).

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

Biosynthesis_of_4_Methoxyglucobrassicin Tryptophan Tryptophan IAOx Indole-3-acetaldoxime (IAOx) Tryptophan->IAOx CYP79B2/B3 Glucobrassicin Glucobrassicin IAOx->Glucobrassicin Core Biosynthesis (multiple steps) IAA Indole-3-acetic acid (Auxin) IAOx->IAA CYP71A13 4-Hydroxyglucobrassicin 4-Hydroxyglucobrassicin Glucobrassicin->4-Hydroxyglucobrassicin CYP81F2 4-MeO-GBS This compound (4-MeO-GBS) 4-Hydroxyglucobrassicin->4-MeO-GBS Methyltransferase PEN2_Signaling_Pathway PAMPs Pathogen-Associated Molecular Patterns (PAMPs) Receptor Pattern Recognition Receptor (PRR) PAMPs->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade 4-MeO-GBS This compound (4-MeO-GBS) Signaling_Cascade->4-MeO-GBS Induction of Biosynthesis Defense_Genes Defense Gene Expression Signaling_Cascade->Defense_Genes PEN2 PEN2 (Myrosinase) 4-MeO-GBS->PEN2 Hydrolysis Breakdown_Products Bioactive Breakdown Products PEN2->Breakdown_Products PEN3 PEN3 (ABC Transporter) Breakdown_Products->PEN3 Transport Breakdown_Products->Defense_Genes Induction Callose_Deposition Callose Deposition PEN3->Callose_Deposition Cell_Wall Cell Wall (Apoplast) Experimental_Workflow Plant_Material Plant Material (e.g., Arabidopsis, Brassica) Treatment Treatment (e.g., Pathogen, Elicitor, Stress) Plant_Material->Treatment Exogenous_Application Exogenous Application of 4-MeO-GBS (Protocol 2) Plant_Material->Exogenous_Application Extraction Glucosinolate Extraction (Protocol 1) Treatment->Extraction Gene_Expression Gene Expression Analysis (qRT-PCR, RNA-seq) Treatment->Gene_Expression Phenotypic_Analysis Phenotypic Analysis (e.g., Disease Scoring, Growth Measurement) Treatment->Phenotypic_Analysis Analysis HPLC Analysis (Quantification of 4-MeO-GBS) Extraction->Analysis Data_Interpretation Data Interpretation and Pathway Modeling Analysis->Data_Interpretation Exogenous_Application->Gene_Expression Exogenous_Application->Phenotypic_Analysis Gene_Expression->Data_Interpretation Phenotypic_Analysis->Data_Interpretation

References

Application Notes and Protocols for the Analytical Standard of 4-Methoxyglucobrassicin Potassium Salt

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methoxyglucobrassicin potassium salt is an analytical standard for a naturally occurring indole glucosinolate found in cruciferous vegetables. Glucosinolates and their hydrolysis products, such as isothiocyanates, are of significant interest in drug development and nutritional science due to their potential chemopreventive and antioxidant properties. Accurate and reliable analytical methods are crucial for the quantification and identification of this compound in research and quality control settings. These application notes provide detailed protocols for the analysis of this compound potassium salt using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound potassium salt is provided in the table below.

PropertyValueReference
Synonyms 4-Methoxy-3-indolylmethyl glucosinolate potassium salt
Molecular Formula C₁₇H₂₁KN₂O₁₀S₂
Molecular Weight 516.58 g/mol
Appearance Beige-coloured to grey powder
Purity (by HPLC) ≥90%
Storage Conditions Store at < -15°C in a dry and dark place.
Solubility Soluble in water and polar organic solvents.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol describes the quantification of this compound potassium salt using a reversed-phase HPLC method with UV detection.

a. Materials and Reagents:

  • This compound potassium salt reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • Methanol (for sample preparation)

b. Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm)

  • Data acquisition and processing software

c. Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of this compound potassium salt and dissolve it in water or a methanol/water mixture to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentrations.

  • Sample Extraction (from plant material):

    • Homogenize the sample material.

    • Extract the glucosinolates with a 70% methanol solution at elevated temperatures to inactivate myrosinase.

    • Centrifuge the extract and collect the supernatant.

    • For cleaner samples, a solid-phase extraction (SPE) step using an ion-exchange column can be employed.

d. HPLC Conditions:

  • Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 3 µm)

  • Mobile Phase A: Water (with optional 0.1% formic acid)

  • Mobile Phase B: Acetonitrile (with optional 0.1% formic acid)

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B, and gradually increase the concentration of B over time to elute the analyte. A starting point could be 5-10% B, increasing to 95% B over 20-30 minutes.

  • Flow Rate: 0.75 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 229 nm

  • Injection Volume: 10-20 µL

e. Data Analysis:

  • Create a calibration curve by plotting the peak area of the working standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification

This protocol provides a sensitive and selective method for the analysis of this compound using LC-MS/MS.

a. Materials and Reagents:

  • Same as for HPLC analysis.

b. Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole or Q-TRAP) with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., Synergi 4 µm Fusion-RP, 250 x 2 mm)

c. Sample Preparation:

  • Follow the same procedure as for HPLC sample preparation.

d. LC-MS/MS Conditions:

  • Column: Reversed-phase C18 (e.g., Synergi 4 µm Fusion-RP, 250 x 2 mm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient starts with a low percentage of B and gradually increases. For example: 0-8 min, 0-6% B; 8-25 min, 6-10% B; 25-35 min, 10-40% B.

  • Flow Rate: 0.2-0.4 mL/min

  • Injection Volume: 5-10 µL

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.

  • MS Parameters (Negative Ion Mode):

    • Precursor Ion: m/z 477.1 [M-H]⁻

    • Product Ions: Monitor for characteristic fragments such as m/z 397.1 ([M-H-SO₃]⁻), 259.0 ([glucose-SO₃-H]⁻), and 195.1 (indole-3-acetonitrile-like fragment).

  • MS Parameters (Positive Ion Mode):

    • Ion Spray Voltage: 5.5 kV

    • Temperature: 550°C

    • Declustering Potential: 100 V

e. Data Analysis:

  • Identify this compound based on its retention time and the presence of specific precursor-product ion transitions (Multiple Reaction Monitoring - MRM).

  • Quantify the analyte using a calibration curve constructed with the reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.

a. Materials and Reagents:

  • This compound potassium salt reference standard

  • Deuterated solvent (e.g., Deuterium oxide - D₂O, or Methanol-d₄)

b. Instrumentation:

  • NMR spectrometer (e.g., 300 MHz or higher)

c. Sample Preparation:

  • Dissolve a sufficient amount of the this compound potassium salt standard (typically 1-5 mg) in approximately 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

d. NMR Acquisition Parameters:

  • Experiments: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) for full structural assignment.

  • ¹H NMR:

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

    • The spectral width should cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR:

    • A proton-decoupled experiment is typically performed.

    • A larger number of scans will be required compared to ¹H NMR.

  • Temperature: Maintain a constant temperature, typically 25°C.

e. Data Analysis:

  • Process the acquired spectra using appropriate NMR software.

  • Assign the chemical shifts of the protons and carbons by analyzing the 1D and 2D NMR data. The chemical shifts will be characteristic of the indole, methoxy, glucosinolate, and glucose moieties of the molecule.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_standards Standard Preparation cluster_analysis Analytical Methods cluster_data Data Analysis start Start: Sample/Standard extraction Extraction (70% MeOH) start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe SPE (Optional) supernatant->spe final_sample Final Sample for Analysis supernatant->final_sample spe->final_sample hplc HPLC-UV final_sample->hplc lcms LC-MS/MS final_sample->lcms nmr NMR final_sample->nmr stock Prepare Stock Solution working Prepare Working Standards stock->working quant Quantification hplc->quant lcms->quant ident Identification lcms->ident struc Structural Confirmation nmr->struc

Caption: Experimental workflow for the analysis of this compound potassium salt.

biosynthesis_pathway cluster_pathway Biosynthesis of this compound chorismate Chorismate anthranilate Anthranilate chorismate->anthranilate Anthranilate synthase pr_anthranilate Phosphoribosyl- anthranilate anthranilate->pr_anthranilate cdrp CDRP pr_anthranilate->cdrp indole_glycerol_p Indole-3-glycerol phosphate cdrp->indole_glycerol_p tryptophan Tryptophan indole_glycerol_p->tryptophan Tryptophan synthase indole_acetaldoxime Indole-3-acetaldoxime tryptophan->indole_acetaldoxime desulfo_gbs Desulfoglucobrassicin indole_acetaldoxime->desulfo_gbs glucobrassicin Glucobrassicin desulfo_gbs->glucobrassicin Sulfotransferase methoxy_gbs This compound glucobrassicin->methoxy_gbs Hydroxylation & Methylation

Caption: Biosynthetic pathway of this compound from chorismate.

Application Note: UHPLC-MS/MS for the Separation and Quantification of 4-Methoxyglucobrassicin and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive UHPLC-MS/MS method for the separation and quantification of 4-methoxyglucobrassicin and its structural isomers, such as neoglucobrassicin (1-methoxyglucobrassicin). Glucosinolates, a class of secondary metabolites found in cruciferous plants, are of significant interest in drug development and nutritional science due to their potential health benefits. The structural similarity of glucosinolate isomers presents a significant analytical challenge. The method described herein utilizes reverse-phase ultra-high-performance liquid chromatography coupled with tandem mass spectrometry to achieve baseline separation and accurate quantification of these closely related compounds. This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with quantitative data to facilitate method implementation.

Introduction

Glucosinolates are sulfur-containing plant secondary metabolites that can be hydrolyzed by the enzyme myrosinase to produce isothiocyanates, compounds with demonstrated chemopreventive properties. This compound is an indole glucosinolate found in various Brassica vegetables. Its isomers, such as neoglucobrassicin, possess the same elemental composition but differ in the position of the methoxy group on the indole ring.[1] This subtle structural difference can impact their biological activity, making their individual separation and quantification crucial for research and development. Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) offers the high resolution and sensitivity required for the analysis of these complex plant extracts.[2][3] This method is superior to traditional HPLC-UV methods which may lack the specificity to differentiate between co-eluting isomers and require a desulfation step.[3][4]

Experimental Protocols

Sample Preparation

A reliable extraction of intact glucosinolates is critical for accurate quantification. The following protocol is a general guideline and may require optimization based on the specific plant matrix.

Materials:

  • Plant tissue (e.g., broccoli sprouts, Arabidopsis roots)

  • 70-80% Methanol (LC-MS grade)[4][5]

  • Water (ultrapure)

  • Geno/Grinder or similar tissue homogenizer

  • Heating block or water bath

  • Centrifuge

  • Syringe filters (0.2 µm, PVDF)

Protocol:

  • Freeze-dry the plant material to preserve the integrity of the glucosinolates.

  • Grind the lyophilized tissue to a fine powder using a Geno/Grinder (e.g., 1 minute at 1500 RPM).[5]

  • Weigh approximately 5 mg of the homogenized powder into a microcentrifuge tube.

  • To inactivate myrosinase activity, add 1 mL of 70% aqueous methanol and immediately heat the sample at 70-75°C for 10-20 minutes.[4][5]

  • After heating, vortex the sample for 30 seconds and sonicate for 20 minutes at room temperature.[4]

  • Centrifuge the sample at 4000 rpm for 30 minutes at 4°C to pellet the solid material.[6]

  • Collect the supernatant and filter it through a 0.20 µm syringe filter.[6]

  • The extracted supernatant can be diluted with ultrapure water prior to UHPLC-MS/MS analysis to ensure the concentrations are within the optimal response range of the instrument.[4]

UHPLC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: A Synergi 4 µm Fusion-RP (250 x 2 mm) or a similar C18 reversed-phase column is effective for the separation of intact glucosinolates.[5][7]

  • Mobile Phase A: Water with 0.1% acetic acid or 0.1% formic acid.[5][6]

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% acetic acid or 0.1% formic acid.[5][6]

  • Flow Rate: 0.5 mL/min.[8]

  • Injection Volume: 4 µL.[8]

  • Column Temperature: 40°C.[9]

  • Gradient Elution: A typical gradient starts with a low percentage of organic phase (e.g., 0-5% B) and gradually increases to elute the compounds of interest. An example gradient is as follows: 0-8 min, from 0% to 6% B; 8-25 min, linear gradient to 10% B; 25-35 min, linear gradient to 40% B.[6]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for the analysis of intact glucosinolates.[10]

  • Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions for each analyte are monitored. The deprotonated molecule [M-H]⁻ is typically selected as the precursor ion.

  • Source Temperature: 450°C.[6]

Quantitative Data

The following table summarizes the key mass spectrometry parameters for the analysis of this compound and its common isomers.

AnalyteAbbreviationPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
4-Hydroxyglucobrassicin4OHI3M46338397
This compound 4MOI3M 477 397 97
NeoglucobrassicinNMOI3M47744697
GlucobrassicinI3M44736797

Note: The specific fragment ions can be used to differentiate between isomers. For instance, neoglucobrassicin (NMOI3M) exhibits a characteristic fragment ion at m/z 446, resulting from the loss of a methoxy group ([M-CH3O]⁻), which allows for its distinction from the this compound (4MOI3M) isomer.[5]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis sample Plant Tissue freeze_dry Freeze-Drying sample->freeze_dry grind Grinding freeze_dry->grind extract Extraction with 70% Methanol & Heat Inactivation grind->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.2 µm) centrifuge->filter uhplc UHPLC Separation (C18 Column) filter->uhplc msms Tandem MS Detection (MRM Mode) uhplc->msms data Data Acquisition & Processing msms->data

Caption: UHPLC-MS/MS Experimental Workflow.

Logical Relationship of Glucosinolate Isomers

glucosinolate_isomers parent Indole Glucosinolate Core Structure gbs Glucobrassicin (I3M) -H at R1 and R4 parent->gbs R1=H, R4=H 4oh 4-Hydroxyglucobrassicin (4OHI3M) -OH at R4 parent->4oh R1=H, R4=OH 4m This compound (4MOI3M) -OCH3 at R4 parent->4m R1=H, R4=OCH3 neo Neoglucobrassicin (NMOI3M) -OCH3 at R1 parent->neo R1=OCH3, R4=H

Caption: Isomeric Relationships of Indole Glucosinolates.

Conclusion

The UHPLC-MS/MS method presented provides a highly selective and sensitive approach for the separation and quantification of this compound and its isomers in complex plant matrices. The detailed protocols for sample preparation and analysis, along with the specific MRM transitions, offer a solid foundation for researchers in natural product chemistry, pharmacology, and drug development to accurately assess the content of these bioactive compounds. The ability to distinguish between closely related isomers is paramount for understanding their individual contributions to the biological effects of glucosinolate-containing plants and their extracts.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Methoxyglucobrassicin Extraction from Leaves

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of 4-methoxyglucobrassicin from plant leaves.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in preserving this compound during extraction?

A1: The most critical initial step is the inactivation of the myrosinase enzyme. This enzyme, naturally present in plant tissues, hydrolyzes glucosinolates, including this compound, upon tissue disruption.[1][2][3][4] Failure to inactivate myrosinase will lead to significantly lower or no yield of the target compound.

Q2: What are the recommended methods for myrosinase inactivation?

A2: Myrosinase can be effectively inactivated by heat or by using specific solvent concentrations. Common methods include:

  • Heating: Placing the sample tubes in a hot water bath (90-92°C) for a few minutes until the extraction solvent (e.g., 70% methanol) just boils is a widely used technique.[5] Microwave irradiation has also been proposed for this purpose.[6]

  • Solvent Choice: Using a cold 80% methanol solution has been shown to be effective at inactivating myrosinase and preserving glucosinolate concentrations.[1][3][4]

Q3: Which solvent system is best for extracting this compound?

A3: The choice of solvent is crucial due to the polar nature of glucosinolates.[1][7]

  • Methanol Solutions: Aqueous methanol, typically 70% or 80%, is a highly effective and commonly recommended solvent for glucosinolate extraction.[1][5][7] An 80% methanol solution may be more effective than 70% in inactivating myrosinase and preserving glucosinolate content.[1]

  • Ethanol Solutions: Aqueous ethanol, for instance, a 50% solution, can also be used and is considered less toxic than methanol.[8][9] The 2019 revision of the ISO9167 method for glucosinolate determination replaced 70% methanol with 50% ethanol for this reason.[9]

Q4: Should I use hot or cold extraction for this compound?

A4: Both hot and cold extraction methods are used, but caution is required with heat. Indole glucosinolates, such as this compound, can be sensitive to high temperatures and may degrade.[2][3]

  • Hot Extraction: Methods involving boiling water or hot methanol can be efficient but risk thermal degradation of the target compound.[2] Boiling an extract in water for 10 minutes can degrade glucobrassicin by an estimated 7%.[2]

  • Cold Extraction: Cold methanol extraction has been shown to be as effective or even better than other methods for preserving glucosinolate concentrations, mitigating the risk of thermal degradation.[1][9][10]

Q5: Is freeze-drying of the leaf material necessary?

A5: Freeze-drying is a common step in many protocols to facilitate grinding and to accurately determine the dry weight for quantification.[5] However, it can be time-consuming and may reduce final glucosinolate concentrations.[10] An alternative is to use fresh, flash-frozen material that has been ground under liquid nitrogen.[5] Extracting from frozen wet tissue samples in cold 80% methanol has been reported to be more effective.[10]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no this compound detected in the final extract. Incomplete myrosinase inactivation.Ensure rapid and effective myrosinase inactivation at the beginning of the extraction. For hot methods, ensure the solvent reaches boiling temperature quickly.[5] For cold methods, use at least 80% methanol.[1]
Thermal degradation of this compound.Avoid prolonged exposure to high temperatures. Consider switching to a cold extraction method using 80% methanol.[1][9][10] Indole glucosinolates are known to be heat-labile.[2]
Incorrect solvent polarity.Use a polar solvent system. Aqueous methanol (70-80%) or ethanol (50%) are recommended.[1][7][8]
Inefficient extraction from plant material.Ensure the leaf material is finely ground to maximize surface area for solvent penetration.[5] Consider using ultrasonication to aid extraction.[5][11]
Inconsistent or poor reproducibility of extraction yields. Variation in starting material.Use plant material from the same batch and developmental stage. Glucosinolate content can vary significantly based on genetics and environmental conditions.
Pipetting errors during the procedure.Double-check all volumes, especially for the addition of internal standards and sulfatase.[5]
Incomplete desulfation.Ensure the sulfatase is active and the incubation conditions (pH, time) are optimal. If peaks elute very early in the chromatogram, it may indicate that the glucosinolates have not been desulfated.[12]
Extraneous peaks or impurities in the chromatogram. Co-extraction of other plant metabolites.Include a purification step using an ion-exchange column (e.g., DEAE Sephadex) to remove interfering compounds like chlorophyll.[5] Washing the column with methanol can help remove apolar compounds.[5]
Very small or no peaks in the HPLC chromatogram. Low concentration of glucosinolates in the starting material.Increase the amount of starting plant material for the extraction. Adjust solvent volumes proportionally to maintain extraction efficiency.[5]
Sulfatase inactivation or pipetting error.This is a common cause. A column may have been skipped, or the sulfatase was not properly washed down.[5] Use fresh, active sulfatase and be meticulous with pipetting.[12]

Data Presentation

Table 1: Comparison of Solvents for Glucosinolate Extraction

SolventPolarity (Reichardt)Efficacy NotesReference(s)
Water1.000Can be used, but hydroalcoholic mixtures are generally more effective.[7][7]
70% Methanol (v/v)0.8334Widely used and effective. Shows significantly higher extraction capacity than water or 70% ethanol for cabbage by-products.[7][5][7]
80% Methanol (v/v)-Demonstrated to be highly effective in inactivating myrosinase and preserving glucosinolate content.[1][3][4][1][3][4]
70% Ethanol (v/v)0.7578Less effective than 70% methanol for cabbage by-products.[7][7]
50% Ethanol (v/v)-Recommended in the revised ISO9167:2019 method as a less toxic alternative to methanol.[9] Maximized glucosinolate concentration from broccoli sprouts.[8][8][9]

Table 2: Effect of Temperature on Glucosinolate Extraction

TemperatureMethodKey FindingsReference(s)
Room Temperature (~20°C)Cold Methanol ExtractionAs effective or better than hot methods for many glucosinolates, minimizing thermal degradation risk.[1][9][10][1][9][10]
40°CHot Ethanol/Water ExtractionOptimal for total glucosinolate extraction from broccoli sprouts when combined with 50% ethanol.[8][8]
50°CHot Methanol/Water ExtractionFound to be the most efficient temperature for glucosinolate extraction from cabbage by-products.[7][7]
70°C - 75°CHot Methanol ExtractionUsed in some protocols, but the risk of degradation for indole glucosinolates increases.[1][2][1][2]
90-92°C (Boiling)Hot Methanol/Water ExtractionEffective for myrosinase inactivation but can cause degradation of indole glucosinolates like glucobrassicin.[2][5][2][5]

Experimental Protocols

Protocol 1: Hot Methanol Extraction and Purification

This protocol is adapted from a widely used method for glucosinolate analysis.[5]

  • Sample Preparation:

    • Weigh 50.0-100.0 mg of freeze-dried and finely ground leaf material into a 2-mL reaction tube.[5]

    • Alternatively, use fresh, flash-frozen material ground under liquid nitrogen.[5]

  • Extraction:

    • Add 1 mL of 70% methanol (MeOH) to each tube.[5]

    • Vortex briefly.

    • Place the tubes in a hot water bath (90-92°C) for approximately 5 minutes, until the 70% MeOH just begins to boil.[5] Caution: Wear safety goggles.

    • Place the tubes in an ultrasonic bath for 15 minutes.[5][11]

    • Centrifuge at 2,700 x g for 10 minutes at room temperature.[5][11]

    • Carefully transfer the supernatant to a new tube.

  • Purification (Ion-Exchange Chromatography):

    • Prepare mini-columns with a cross-linked dextran gel (e.g., Sephadex DEAE A-25).

    • Load the supernatant from the extraction step onto the column.

    • Wash the column twice with 1 mL of 70% MeOH to remove apolar compounds.[5]

    • Wash the column with 1 mL of ultrapure water.[5]

    • Equilibrate the column for the sulfatase reaction by washing twice with 1 mL of 20 mM sodium acetate (NaOAc) buffer (pH 5.5).[5]

  • Desulfation:

    • Add a solution of purified aryl sulfatase to each column.

    • Incubate the columns overnight at room temperature.

  • Elution and Analysis:

    • Elute the desulfoglucosinolates by adding 2 x 0.75 mL of ultrapure water to each column.[11]

    • Collect the eluate and freeze-dry it.

    • Re-dissolve the residue in a known volume of ultrapure water for HPLC analysis.

    • Analyze using a reversed-phase C18 column and detect at 229 nm.[5][11]

Protocol 2: Cold Methanol Extraction

This protocol is a simplified method that avoids heating, reducing the risk of thermal degradation.[1][10]

  • Sample Preparation:

    • Weigh the desired amount of frozen, ground leaf tissue.

  • Extraction:

    • Add an appropriate volume of cold (~20°C) 80% methanol.

    • Let the mixture stand for 30 minutes.

    • Shake for 30 minutes at 70 rpm.[2]

    • Centrifuge the extract to pellet the plant material.

    • Collect the supernatant.

  • Purification and Analysis:

    • Proceed with the purification, desulfation, and elution steps as described in Protocol 1 (steps 3-5).

Visualizations

Extraction_Workflow start Start: Leaf Sample prep Sample Preparation (Freeze-dry & Grind or Flash-freeze) start->prep inactivation Myrosinase Inactivation prep->inactivation extraction Solvent Extraction (e.g., 80% Methanol) inactivation->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant purify Purification (Ion-Exchange Column) supernatant->purify desulfate Desulfation (Sulfatase Treatment) purify->desulfate elute Elution desulfate->elute analyze HPLC Analysis elute->analyze

Caption: General workflow for this compound extraction.

Troubleshooting_Logic issue Issue: Low/No Yield cause1 Incomplete Myrosinase Inactivation? issue->cause1 Check First cause2 Thermal Degradation? issue->cause2 If using heat cause3 Inefficient Desulfation? issue->cause3 If peaks elute early solution1 Solution: Ensure rapid heating or use 80% cold methanol. cause1->solution1 solution2 Solution: Switch to cold extraction method. cause2->solution2 solution3 Solution: Check sulfatase activity and incubation conditions. cause3->solution3

Caption: Troubleshooting logic for low extraction yield.

References

stability of 4-Methoxyglucobrassicin during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the stability of 4-Methoxyglucobrassicin during sample preparation.

Troubleshooting Guides

Issue: Low Recovery of this compound

If you are experiencing lower than expected yields of this compound, consider the following potential causes and solutions.

Potential CauseRecommended Action
Enzymatic Degradation The enzyme myrosinase, naturally present in plant tissue, can rapidly degrade glucosinolates upon cell lysis.[1][2] Inactivate myrosinase immediately upon sample collection by flash-freezing in liquid nitrogen and storing at -80°C.[3] During extraction, use a heated solvent (e.g., 70% methanol at 70°C) to denature the enzyme.[4][5]
Thermal Degradation This compound, an indole glucosinolate, is sensitive to high temperatures.[5] Avoid prolonged exposure to temperatures above 70°C during extraction and processing. Frying and stir-frying have been shown to cause significant losses.[4]
Inappropriate Solvent The choice of extraction solvent can impact recovery. Acidified methanol (e.g., with 1% HCl) has been shown to be effective for extraction and preservation.[6] For applications requiring edible solvents, 1% citric acid in water is a good alternative.[6]
pH Instability Extreme pH values can lead to the degradation of this compound. It is most stable in acidic to neutral conditions (pH 1-7).[6] Alkaline conditions (pH > 7) can cause rapid degradation.[6][7] Buffer your samples and solvents accordingly.
Oxidation Indole glucosinolates can be susceptible to oxidation, leading to the formation of degradation products and a decrease in the parent compound.[8] Minimize exposure to air and light during sample preparation. Consider working under an inert atmosphere (e.g., nitrogen) for sensitive samples.
Photodegradation Exposure to light, particularly UV light, can contribute to the degradation of this compound.[9] Protect samples from light by using amber vials or wrapping containers in aluminum foil during extraction and storage.[10]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: The primary degradation of this compound is initiated by the enzyme myrosinase, which is released upon tissue damage.[11][12] This enzymatic hydrolysis leads to the formation of an unstable aglycone, which can then rearrange to form various products, including isothiocyanates, nitriles, and indoles like indole-3-carbinol and indole-3-acetonitrile.[13][14] Thermal degradation can also lead to the formation of dark-colored oxidation products.[8][15]

Q2: What is the optimal temperature for extracting this compound?

A2: A common and effective method for extracting glucosinolates, including this compound, involves using 70% methanol heated to 70°C.[4][5] This temperature is sufficient to inactivate the degradative enzyme myrosinase without causing significant thermal degradation of the target compound.[5]

Q3: How does pH affect the stability of this compound?

A3: this compound is most stable in acidic to neutral pH conditions (pH 1-7).[6] Under alkaline conditions (pH > 7), its degradation is significantly accelerated.[6][7] Therefore, it is crucial to control the pH of your extraction solvents and sample buffers. Acidifying the extraction solvent, for instance with 0.1% acetic acid or 1% citric acid, can improve stability.[5][6]

Q4: What are the best practices for storing samples containing this compound?

A4: For short-term storage during sample preparation, keep extracts on ice and protected from light. For long-term storage, samples should be stored at -20°C or, ideally, -80°C in a dark, dry environment.[3] Proper storage is critical to prevent both enzymatic and chemical degradation over time.

Q5: Can I use solvents other than methanol for extraction?

A5: Yes, other solvents can be used, but their effectiveness and impact on stability should be considered. Boiling 50% ethanol has been used for extraction and myrosinase inactivation.[16] For analyses where methanol is not suitable, aqueous solutions of citric acid (e.g., 1%) can be a good alternative, showing comparable extraction efficiency and good preservation of this compound.[6]

Quantitative Data Summary

The following table summarizes the impact of different conditions on the stability of this compound and other indole glucosinolates based on available data.

Table 1: Effect of Processing on Indole Glucosinolate Content in Red Cabbage [4]

Processing MethodGlucobrassicin Loss (%)This compound Loss (%)Neoglucobrassicin Loss (%)
Frying78.6570.2798.54
Stir-frying75.7859.1682.58

Table 2: Thermal Stability of this compound in Different Brassica Vegetables at 100°C

Note: Specific quantitative degradation rates for this compound were not available in the search results. However, it was noted that indole glucosinolates are less heat-stable than aliphatic glucosinolates, and their stability varies depending on the plant matrix.[5]

Experimental Protocols

Protocol 1: Extraction of Intact this compound for LC-MS/MS Analysis

This protocol is designed to extract intact this compound while minimizing enzymatic and thermal degradation.

  • Sample Homogenization:

    • Immediately after harvesting, flash-freeze plant material in liquid nitrogen to halt enzymatic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

    • Store the powdered sample at -80°C until extraction.

  • Extraction:

    • Pre-heat a solution of 70% methanol (v/v in water) to 70°C in a water bath.

    • Weigh a precise amount of the frozen powder (e.g., 100 mg) into a microcentrifuge tube.

    • Add 1 mL of the pre-heated 70% methanol to the sample.

    • Vortex immediately for 1 minute to ensure thorough mixing and enzyme inactivation.

    • Incubate the sample at 70°C for 10 minutes, with intermittent vortexing.

  • Clarification:

    • Centrifuge the extract at 15,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the glucosinolates.

    • For enhanced recovery, the pellet can be re-extracted with another 0.5 mL of hot 70% methanol, and the supernatants combined.

  • Sample Preparation for Analysis:

    • Filter the supernatant through a 0.22 µm syringe filter into an amber HPLC vial.

    • If necessary, dilute the sample with the initial mobile phase of your LC-MS/MS method.

    • Store the final extract at -20°C if not analyzed immediately.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Plant Material Collection freeze Flash-Freezing (Liquid Nitrogen) start->freeze grind Cryogenic Grinding freeze->grind store_powder Store at -80°C grind->store_powder weigh Weigh Frozen Powder store_powder->weigh add_solvent Add Hot 70% Methanol (70°C) weigh->add_solvent incubate Incubate at 70°C add_solvent->incubate centrifuge Centrifuge incubate->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter analyze LC-MS/MS Analysis filter->analyze

Caption: Experimental workflow for this compound extraction.

stability_factors cluster_factors Degradation Factors cluster_products Degradation Products compound This compound (Intact) enzyme Enzymatic Activity (Myrosinase) compound->enzyme Hydrolysis temp High Temperature (>70°C) compound->temp Thermal Decomposition ph Alkaline pH (>7) compound->ph Hydrolysis light Light Exposure (UV) compound->light Photodegradation oxidation Oxidation compound->oxidation Oxidative Breakdown products Isothiocyanates, Nitriles, Indole-3-carbinol, etc. enzyme->products temp->products ph->products light->products oxidation->products

Caption: Factors leading to the degradation of this compound.

myrosinase_degradation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products gls This compound aglycone Unstable Aglycone gls->aglycone Hydrolysis myrosinase Myrosinase myrosinase->aglycone itc Isothiocyanate aglycone->itc Rearrangement nitrile Nitrile aglycone->nitrile indole Indole-3-carbinol aglycone->indole

Caption: Enzymatic degradation pathway of this compound.

References

Technical Support Center: 4-Methoxyglucobrassicin Thermal Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the thermal degradation of 4-methoxyglucobrassicin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal stability a concern?

A1: this compound is an indole glucosinolate, a naturally occurring secondary metabolite found in Brassica vegetables. Its thermal stability is a significant concern in food processing and drug development as it can degrade under heat, leading to a loss of potential health benefits and the formation of various breakdown products. The degradation follows first-order kinetics and is highly dependent on the food matrix in which it is present.[1]

Q2: How does the thermal stability of this compound compare to other glucosinolates?

A2: this compound is generally less stable under thermal stress compared to other glucosinolates. Studies have shown that its stability follows the order: gluconapin > glucobrassicin > this compound.[1] This indicates that this compound is more susceptible to heat-induced degradation.

Q3: What are the primary degradation products of this compound under thermal stress?

A3: While research is ongoing to fully elucidate all thermal degradation products, it is known that indole glucosinolates like this compound primarily degrade into various indole-containing molecules. Based on the thermal degradation of the closely related compound glucobrassicin, it is likely that this compound forms 4-methoxy-3-indolemethylnitrile and potentially other condensation products. The formation of isothiocyanates is less common under purely thermal degradation compared to enzymatic breakdown.

Q4: What analytical techniques are most suitable for studying the thermal degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS), particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the most powerful and commonly used techniques. These methods allow for the separation, identification, and quantification of both the parent compound and its various degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of volatile degradation products.

Troubleshooting Guides

Issue 1: Inconsistent degradation rates of this compound in experiments.

  • Possible Cause 1: Variation in the experimental matrix. The food matrix has a significant impact on the thermal stability of this compound. For example, it is four times more stable in red cabbage than in Brussels sprouts.[1]

    • Troubleshooting Tip: Ensure that the experimental matrix is consistent across all experiments. If using plant extracts, standardize the extraction procedure and the concentration of the extract. When comparing different matrices, be aware of their potential influence on degradation rates.

  • Possible Cause 2: Incomplete inactivation of myrosinase. The enzyme myrosinase can cause rapid enzymatic degradation of glucosinolates, which can be mistaken for thermal degradation.

    • Troubleshooting Tip: Ensure complete inactivation of myrosinase by proper heat treatment (e.g., boiling for at least 5 minutes) before commencing thermal stress experiments. The absence of isothiocyanates in the degradation products can be an indicator of successful myrosinase inactivation.

  • Possible Cause 3: Inaccurate temperature control. Small variations in temperature can significantly affect the rate of degradation.

    • Troubleshooting Tip: Use a calibrated and precise temperature control system for your heating experiments. Monitor the temperature throughout the experiment to ensure it remains constant.

Issue 2: Difficulty in identifying and quantifying degradation products.

  • Possible Cause 1: Lack of appropriate analytical standards. The identification and quantification of degradation products are challenging without pure analytical standards.

    • Troubleshooting Tip: If commercial standards are unavailable, consider synthesizing the expected degradation products (e.g., 4-methoxy-3-indolemethylnitrile) in-house. Alternatively, use high-resolution mass spectrometry (HRMS) to determine the elemental composition of the unknown peaks and propose potential structures.

  • Possible Cause 2: Co-elution of degradation products in chromatography. The degradation of this compound can result in a complex mixture of products that may be difficult to separate chromatographically.

    • Troubleshooting Tip: Optimize your HPLC or LC-MS/MS method. This may involve using a different column, modifying the mobile phase composition, or adjusting the gradient elution program. Two-dimensional liquid chromatography (2D-LC) can also be employed for very complex samples.

  • Possible Cause 3: Low concentration of degradation products. Some degradation products may be present at very low concentrations, making them difficult to detect.

    • Troubleshooting Tip: Use a more sensitive detector, such as a triple quadrupole mass spectrometer, and optimize the instrument parameters for maximum sensitivity. You can also try to concentrate the sample before analysis.

Data Presentation

Table 1: Thermal Degradation of this compound in Red Cabbage under Different Cooking Methods

Cooking MethodTemperature (°C)Duration (min)Reduction of this compound (%)
Boiling100359.16
MicrowavingNot specifiedNot specified59.16
SteamingNot specifiedNot specified59.16
FryingNot specifiedNot specified70.27
Stir-fryingNot specifiedNot specified59.16

Data adapted from a study on glucosinolate profiles in red cabbage.

Table 2: Degradation Rate Constants (k) for Glucosinolates at 100°C in Different Brassica Vegetables

VegetableGluconapin (10⁻³ min⁻¹)Glucobrassicin (10⁻³ min⁻¹)This compound (10⁻³ min⁻¹)
Broccoli1.14.810.2
Brussels Sprouts21.518.924.5
Chinese Cabbage4.18.114.1
Pak Choi5.311.218.2
Red Cabbage2.53.16.1

Data from a study on the thermal stability of glucosinolates in five Brassica vegetables.[1]

Experimental Protocols

Protocol 1: Determination of Thermal Degradation Kinetics of this compound

This protocol outlines a method to determine the thermal degradation kinetics of this compound in an aqueous solution.

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in deionized water.

    • Pipette aliquots of the stock solution into several small, sealed glass vials.

  • Thermal Treatment:

    • Place the vials in a pre-heated water bath or heating block at a constant temperature (e.g., 80°C, 100°C, 120°C).

    • At specific time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), remove one vial from the heat and immediately place it in an ice bath to stop the reaction.

  • Sample Analysis (HPLC-DAD):

    • Filter the samples through a 0.22 µm syringe filter.

    • Inject an aliquot of the sample into an HPLC system equipped with a C18 column and a Diode Array Detector.

    • Use a mobile phase gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Monitor the absorbance at 229 nm.

    • Quantify the remaining this compound at each time point by comparing the peak area to a calibration curve of a pure standard.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound versus time.

    • The slope of the resulting linear plot will be the negative of the degradation rate constant (k).

Protocol 2: Identification of Thermal Degradation Products of this compound by LC-MS/MS

This protocol describes a method for the identification of the thermal degradation products of this compound.

  • Sample Preparation and Thermal Treatment:

    • Follow steps 1 and 2 from Protocol 1 to generate the degradation products.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the thermally treated sample into an LC-MS/MS system.

    • Use a C18 column and a mobile phase gradient similar to that in Protocol 1.

    • Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of potential products.

    • Perform full scan MS to identify the molecular ions of the degradation products.

    • Perform tandem MS (MS/MS) on the most abundant ions to obtain fragmentation patterns for structural elucidation.

  • Data Analysis and Structure Elucidation:

    • Compare the obtained mass spectra and fragmentation patterns with known databases (e.g., METLIN, MassBank) and literature data for similar compounds.

    • Propose structures for the unknown degradation products based on their mass-to-charge ratio and fragmentation patterns.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_thermal Thermal Stress cluster_analysis Analysis cluster_data Data Interpretation prep1 Prepare this compound Solution prep2 Aliquot into Vials prep1->prep2 thermal Incubate at Controlled Temperature and Time prep2->thermal analysis1 HPLC-DAD for Kinetics thermal->analysis1 analysis2 LC-MS/MS for Product ID thermal->analysis2 data1 Calculate Degradation Rate Constants analysis1->data1 data2 Identify Degradation Products analysis2->data2

Caption: Experimental workflow for studying the thermal degradation of this compound.

Degradation_Pathway cluster_reactant Reactant cluster_condition Condition cluster_products Potential Degradation Products reactant This compound condition Thermal Stress (>100°C) reactant->condition product1 4-Methoxy-3-indolemethylnitrile condition->product1 Major Pathway product2 Other Indole Condensation Products condition->product2 Minor Pathway

Caption: Proposed thermal degradation pathway of this compound.

References

preventing 4-Methoxyglucobrassicin degradation during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of 4-Methoxyglucobrassicin (4-MeO-GBS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation and ensuring the successful isolation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound (4-MeO-GBS) degradation during extraction?

A1: The two main causes of 4-MeO-GBS degradation are:

  • Enzymatic Hydrolysis: The enzyme myrosinase, naturally present in Brassicaceae plants, hydrolyzes glucosinolates, including 4-MeO-GBS, upon tissue damage.[1][2][3] In intact plant cells, myrosinase is physically separated from glucosinolates.[2][3] However, when the plant tissue is crushed or homogenized during extraction, myrosinase comes into contact with 4-MeO-GBS, initiating its degradation.[2]

  • Thermal Degradation: 4-MeO-GBS is an indole glucosinolate and is particularly sensitive to heat.[4][5][6] Studies have shown that it can degrade at temperatures below 100°C, with the rate of degradation increasing with higher temperatures and water content.[5][6][7]

Q2: How can I prevent enzymatic degradation of 4-MeO-GBS during my extraction?

A2: The key to preventing enzymatic degradation is to inactivate the myrosinase enzyme. This is typically achieved by heating the plant material.[8] Common methods include:

  • Hot Solvent Extraction: Using a pre-heated solvent (e.g., 70% methanol at 75°C) for the initial extraction step can effectively denature myrosinase.[8]

  • Blanching or Microwaving: Briefly treating the plant material with boiling water, steam, or microwaves before extraction can inactivate the enzyme.[7]

Q3: What is the optimal temperature for extracting 4-MeO-GBS to minimize thermal degradation?

A3: Finding the optimal temperature is a balance between inactivating myrosinase and preventing thermal degradation of 4-MeO-GBS. While temperatures above 70°C are needed for rapid enzyme inactivation, prolonged exposure to high temperatures, especially above 100°C, will degrade 4-MeO-GBS.[5][9] A common approach is to use a short heating step (e.g., 10 minutes at 75°C) at the beginning of the extraction process.[8] For solid-liquid extractions, temperatures around 40-65°C have been used to maximize yield while minimizing degradation.[10]

Q4: Does the pH of the extraction solvent affect 4-MeO-GBS stability?

A4: Yes, the pH of the medium can influence the degradation pathway of glucosinolates.[6][11] While specific optimal pH ranges for 4-MeO-GBS stability during extraction are not extensively detailed in the provided results, maintaining a slightly acidic to neutral pH is generally advisable. Extreme pH values should be avoided as they can promote the formation of different degradation products.[11] For instance, acidic conditions (like adding vinegar) can increase the formation of isothiocyanates.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no 4-MeO-GBS detected in the final extract. Incomplete myrosinase inactivation.Ensure the initial heating step is sufficient (e.g., 70-80°C for at least 10 minutes).[8][12] Use a pre-heated solvent for the first extraction.
Excessive thermal degradation.Reduce the extraction temperature and/or duration. Avoid temperatures above 100°C.[5][9] Consider using a lower temperature for a longer duration after the initial heat inactivation step.
Inefficient extraction solvent.Use a mixture of an organic solvent and water (e.g., 50-70% ethanol or methanol) to improve extraction efficiency.[8][10] The polarity of the solvent is crucial for effective extraction.[10]
Inconsistent yields between batches. Variation in plant material.Use plant material from the same source and at the same developmental stage. Glucosinolate content can vary significantly.[4]
Inconsistent sample-to-solvent ratio.Maintain a consistent and sufficiently high sample-to-solvent ratio (e.g., 1:15 to 1:35 w/v) to prevent saturation and maximize extraction.[10]
Incomplete extraction.Perform multiple extraction steps to ensure complete recovery of 4-MeO-GBS from the plant matrix.[10]
Presence of unexpected degradation products. Non-optimal pH of the extraction buffer.Buffer the extraction solvent to a slightly acidic or neutral pH to control the degradation pathway.[11]
Presence of certain metal ions.The presence of ions like Fe2+ can influence the activity of specifier proteins, leading to different degradation products like nitriles instead of isothiocyanates.[11] Consider using chelating agents if metal ion contamination is suspected.

Experimental Protocols

Protocol: Extraction of this compound from Plant Material

This protocol is a general guideline. Optimization may be required depending on the specific plant material and available equipment.

  • Sample Preparation:

    • Freeze-dry the fresh plant material to preserve the glucosinolates.

    • Grind the freeze-dried material into a fine powder using a mortar and pestle or a grinder.

  • Myrosinase Inactivation and Extraction:

    • Weigh approximately 100 mg of the powdered plant material into a centrifuge tube.

    • Preheat a 70% methanol (v/v) solution to 75°C.

    • Add 1 mL of the preheated 70% methanol to the sample.

    • Vortex the tube vigorously and place it in a water bath or heat block at 75°C for 10-20 minutes.[12]

    • Allow the sample to cool to room temperature.

    • Centrifuge the sample at a sufficient speed to pellet the solid material.

    • Carefully collect the supernatant containing the extracted glucosinolates.

  • Purification (Optional but Recommended for Quantification):

    • The crude extract can be further purified using solid-phase extraction (SPE) with an anion exchange resin (e.g., DEAE Sephadex) to remove interfering compounds.[8][13]

  • Analysis:

    • Analyze the extracted 4-MeO-GBS using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for quantification.[14][15][16]

Quantitative Data Summary

Table 1: Thermal Degradation of this compound

Plant MatrixTemperature (°C)ObservationReference
Red Cabbage>100Significant degradation observed.[5][9]
Red Cabbage<100Higher degradation rate compared to aliphatic glucosinolates.[5][9]
BroccoliNot specifiedHighest degradation rate among indole glucosinolates studied.[6][7]
Brussels Sprouts100Showed the lowest stability for 4-MeO-GBS compared to red cabbage and broccoli.[4]

Table 2: Effect of Extraction Parameters on Glucosinolate Yield (General Trends)

ParameterOptimal ConditionRationaleReference
Solvent 50-70% Ethanol or Methanol in WaterBalances polarity for efficient extraction of glucosinolates.[8][10]
Temperature 40-65°C (after initial heat inactivation)Maximizes extraction yield while minimizing thermal degradation.[10]
Sample:Solvent Ratio 1:15 to 1:35 (w/v)Prevents saturation of the solvent and ensures maximum extraction.[10]

Visualizations

G This compound Degradation Pathway 4-MeO-GBS 4-MeO-GBS Aglycone Aglycone 4-MeO-GBS->Aglycone Myrosinase Hydrolysis (Tissue Damage) Myrosinase Myrosinase Isothiocyanate Isothiocyanate Aglycone->Isothiocyanate Spontaneous Rearrangement Nitrile Nitrile Aglycone->Nitrile ESP/Low pH Indole_3_Carbinol Indole_3_Carbinol Aglycone->Indole_3_Carbinol Further Reactions

Caption: Enzymatic degradation pathway of this compound.

G Recommended Extraction Workflow Start Start: Plant Material FreezeDry Freeze-Dry & Grind Start->FreezeDry Extraction Add Hot Solvent (75°C) & Vortex FreezeDry->Extraction Heat Incubate (75°C, 10-20 min) Extraction->Heat Centrifuge Centrifuge Heat->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analysis Analysis (HPLC/LC-MS) Collect->Analysis

Caption: Workflow to minimize 4-MeO-GBS degradation during extraction.

G Troubleshooting Logic for Low 4-MeO-GBS Yield Start Low/No 4-MeO-GBS Yield CheckEnzyme Myrosinase Inactivated? Start->CheckEnzyme CheckTemp Extraction Temp Optimal? CheckEnzyme->CheckTemp Yes SolutionEnzyme Increase heat/time for inactivation step CheckEnzyme->SolutionEnzyme No CheckSolvent Solvent Efficient? CheckTemp->CheckSolvent Yes SolutionTemp Lower extraction temp after initial heat step CheckTemp->SolutionTemp No SolutionSolvent Use 50-70% aqueous MeOH or EtOH CheckSolvent->SolutionSolvent No

Caption: Decision tree for troubleshooting low 4-MeO-GBS extraction yield.

References

improving resolution of 4-Methoxyglucobrassicin and neoglucobrassicin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic resolution of 4-Methoxyglucobrassicin and neoglucobrassicin.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate this compound and neoglucobrassicin?

A1: this compound and neoglucobrassicin are structural isomers, differing only in the position of a methoxy group.[1] This similarity in their chemical structure results in very similar physicochemical properties, making their separation by chromatography challenging. They have identical molecular masses, which means they cannot be distinguished by mass spectrometry alone without chromatographic separation.[2][3]

Q2: What are the most common analytical techniques for separating these isomers?

A2: The most frequently used methods are based on liquid chromatography.[4] Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) or a diode-array detector (DAD) are common approaches.[2][5] Additionally, hydrophilic interaction liquid chromatography (HILIC) has been shown to be effective for separating highly polar glucosinolates.[2] Mixed-mode chromatography, combining reversed-phase and weak anion-exchange mechanisms, can also overcome co-elution issues seen with standard C18 columns.[6]

Q3: Can mass spectrometry alone be used to differentiate between this compound and neoglucobrassicin?

A3: While they have the same molecular weight, tandem mass spectrometry (MS/MS) can help distinguish them.[5] Specific fragment ions can be used for identification. For instance, the fragment ion at m/z 446, formed by the neutral loss of a methoxy radical, is characteristic and can help differentiate this compound from neoglucobrassicin.[5][7] However, for accurate quantification, chromatographic separation is still essential.[1]

Troubleshooting Guide: Improving Resolution

Problem: My this compound and neoglucobrassicin peaks are co-eluting or showing poor resolution.

Poor resolution or co-elution is a common issue when analyzing these isomers.[6][8] The following steps can help you troubleshoot and improve the separation.

Step 1: Evaluate Your Current Method and Column Chemistry

  • Symptom: A single, broad peak or a peak with a shoulder is observed.[8]

  • Possible Cause: The selectivity of your current column and mobile phase is insufficient to resolve the two isomers.[9]

  • Solution:

    • Confirm Co-elution: Use a diode array detector (DAD) to check for peak purity across the entire peak.[8] If the UV spectra are not identical, co-elution is likely occurring.[8] If using a mass spectrometer, acquire spectra across the peak to see if the profiles shift.[8]

    • Switch Column Type: If you are using a standard C18 column and observing co-elution, consider alternative stationary phases.[6]

      • Mixed-Mode Columns: A mixed-mode reversed-phase/weak anion-exchange column can provide alternative selectivity and has been shown to resolve glucosinolates that co-elute on C18 columns.[6]

      • HILIC Columns: Since glucosinolates are highly polar, a HILIC column can be a more effective separation technique than reversed-phase chromatography.[2]

      • Different C18 Chemistries: Not all C18 columns are the same. Experiment with a C18 column from a different manufacturer or one with a different bonding density or end-capping. A Synergi 4 µm Fusion-RP has been used successfully for separating these compounds.[10][11]

Step 2: Optimize the Mobile Phase

  • Symptom: Peaks are close together with a resolution value less than 1.5.

  • Possible Cause: The mobile phase composition is not optimal for separating the isomers.

  • Solution:

    • Adjust Mobile Phase Strength: If your peaks are eluting too quickly (low capacity factor), weaken your mobile phase to increase retention time and improve the chances of separation.[8] For reversed-phase chromatography, this means decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol).

    • Modify Mobile Phase Additives: The pH and ionic strength of the mobile phase can significantly impact the retention of anionic compounds like glucosinolates.[6]

      • Experiment with different additives such as formic acid or acetic acid. A mobile phase of methanol/water with 0.1% acetic acid has been used effectively.[10]

      • Investigate the effect of buffer concentration and pH. For mixed-mode columns, glucosinolate retention is inversely related to both buffer concentration and pH.[6]

    • Change the Organic Solvent: If you are using acetonitrile, try methanol, or vice versa. The difference in solvent properties can alter the selectivity and improve resolution.

Step 3: Adjust Instrument Parameters

  • Symptom: Peaks are resolved but are broad, reducing overall performance.

  • Possible Cause: Sub-optimal flow rate or temperature.

  • Solution:

    • Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to sharper peaks and better resolution.

    • Optimize Column Temperature: Temperature affects mobile phase viscosity and mass transfer. Systematically vary the column temperature (e.g., in 5 °C increments) to find the optimal balance between peak shape and resolution.

Below is a troubleshooting workflow to guide your optimization process.

G cluster_0 Troubleshooting Workflow for Poor Resolution Start Poor Resolution or Co-elution Observed CheckPurity Confirm Co-elution (DAD Peak Purity / MS Scan) Start->CheckPurity ChangeColumn Step 1: Change Column - Mixed-Mode - HILIC - Different C18 CheckPurity->ChangeColumn Co-elution Confirmed OptimizeMobilePhase Step 2: Optimize Mobile Phase - Adjust Strength - Change Additives/pH - Switch Organic Solvent AdjustParams Step 3: Adjust Parameters - Lower Flow Rate - Optimize Temperature OptimizeMobilePhase->AdjustParams ChangeColumn->OptimizeMobilePhase GoodResolution Resolution Achieved AdjustParams->GoodResolution

A general workflow for troubleshooting poor peak resolution.

The logical relationship between key chromatographic parameters and resolution is illustrated in the following diagram.

G cluster_1 Factors Influencing Chromatographic Resolution Resolution Peak Resolution Selectivity Selectivity (α) (Peak Spacing) Resolution->Selectivity Efficiency Efficiency (N) (Peak Width) Resolution->Efficiency Retention Retention (k') (Retention Time) Resolution->Retention Column Column Chemistry (Stationary Phase) Column->Selectivity Column->Retention MobilePhase Mobile Phase (Composition, pH, Additives) MobilePhase->Selectivity MobilePhase->Retention Temperature Temperature Temperature->Selectivity Temperature->Efficiency Temperature->Retention FlowRate Flow Rate FlowRate->Efficiency ColumnLength Column Length / Particle Size ColumnLength->Efficiency

Key parameters affecting chromatographic resolution.

Experimental Protocols & Data

Below are summaries of successful methods for the separation of glucosinolates, including this compound and neoglucobrassicin.

Method 1: Reversed-Phase LC-MS/MS

This method was developed for the analysis of intact glucosinolates in Arabidopsis roots.[11]

  • Instrumentation: Liquid chromatography-hybrid triple quadruple-linear ion trap (LC-QqQ(LIT)) mass spectrometry.[11]

  • Column: Synergi 4 µm Fusion-RP (250 × 2 mm).[10][11]

  • Mobile Phase:

    • Solvent A: Water with 0.1% acetic acid.[10]

    • Solvent B: Methanol with 0.1% acetic acid.[10]

  • Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[10][11]

Table 1: LC-MS/MS Method Validation Data [11]

AnalyteIntra-day Precision (RSD%)Inter-day Precision (RSD%)Intra-day Accuracy (%)Inter-day Accuracy (%)Recovery (%)
Glucobrassicin4.8 - 11.29.3 - 13.592.4 - 101.496.3 - 100.894.3 - 104.7
This compound3.5 - 10.15.8 - 10.995.7 - 105.198.5 - 101.997.6 - 103.2
Neoglucobrassicin3.9 - 11.87.2 - 12.494.9 - 103.897.1 - 102.396.5 - 105.8
Method 2: UHPLC-MS/MS for Intact Glucosinolates

This method was established for the quantification of 18 intact glucosinolates in various Brassicaceae vegetables.[5]

  • Instrumentation: UHPLC system coupled with a tandem mass spectrometer.[5]

  • Column: Details not specified, but typically a sub-2 µm particle size column for UHPLC.

  • Key Distinction: This method emphasizes the ability to distinguish this compound (4ME) from neoglucobrassicin (NEO) via a specific fragment ion at m/z 446, which arises from the neutral loss of a methoxy radical.[5]

Table 2: UHPLC-MS/MS Quantification Limits [5]

Analysis TypeLimits of Quantification (LOQ)
Dry Weight Samples5.72–17.40 nmol/g
Fresh Weight Samples0.80–1.43 nmol/g
Method 3: HILIC-MS/MS

Hydrophilic Interaction Liquid Chromatography (HILIC) is noted as a more appropriate analytical method for polar compounds like glucosinolates compared to RPLC.[2]

  • Principle: HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous solvent. The gradient involves increasing the aqueous content to elute analytes.[2]

  • Performance: A HILIC-MS/MS method for 22 glucosinolates showed good linear regression (r² > 0.997), precision (RSD values from 2.00% to 9.95%), and mean recoveries (76.46% to 120.14%).[2]

This guide provides a starting point for troubleshooting and method development. Successful separation of this compound and neoglucobrassicin often requires a systematic approach to optimizing column chemistry, mobile phase, and instrument parameters.

References

Technical Support Center: Quantification of 4-Methoxyglucobrassicin in Processed Foods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 4-methoxyglucobrassicin in processed food matrices.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental workflow.

Problem/Observation Potential Cause(s) Suggested Solution(s)
Low Recovery of this compound 1. Thermal Degradation: Indole glucosinolates can be sensitive to high temperatures used during extraction or sample processing.[1] 2. Enzymatic Degradation: Myrosinase enzyme activity can degrade glucosinolates if not properly inactivated. 3. Inefficient Extraction: The chosen solvent or extraction parameters (time, temperature, ratio) may not be optimal for the food matrix.1. Optimize extraction temperature; avoid temperatures exceeding 70°C. Consider performing extractions at lower temperatures for longer durations.[1] 2. Immediately inactivate myrosinase by adding boiling solvent (e.g., 70-80% methanol/water) to the sample or by freeze-drying the sample prior to extraction.[2] 3. Use aqueous methanol (70-80%) or ethanol. Ensure the sample-to-solvent ratio is sufficient to thoroughly wet the sample matrix.[2]
Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting) 1. Matrix Effects: Co-eluting compounds from the food matrix can interfere with the analyte's interaction with the stationary phase. 2. Column Contamination/Deterioration: Buildup of matrix components on the column frit or stationary phase. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of glucosinolates.[1] 4. Sample Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the initial mobile phase.1. Incorporate a Solid Phase Extraction (SPE) clean-up step to remove interfering compounds. Use a matrix-matched calibration curve for quantification. 2. Use a guard column and replace it regularly. If peak shape issues persist, reverse-flush the analytical column or replace it. 3. For negative ion mode ESI, using acetic acid (0.1%) as a modifier can improve peak shape and ionization compared to formic acid.[1] 4. Ensure the final sample solvent is as close in composition as possible to the initial mobile phase conditions.
High Signal Variation Between Replicate Injections 1. Matrix-Induced Ion Suppression/Enhancement: Inconsistent ionization efficiency in the mass spectrometer source due to fluctuating matrix components. 2. Incomplete Extraction: Non-homogenous sample leading to variability in the amount of analyte extracted.1. Improve sample clean-up (e.g., SPE). Use a stable isotope-labeled internal standard to normalize for ionization variability. 2. Ensure the food sample is thoroughly homogenized (e.g., blended, powdered) before taking a subsample for extraction.
No this compound Detected in Fermented Products 1. Complete Degradation: Extensive fermentation can lead to the complete breakdown of many glucosinolates.[3][4] 2. Instrument Sensitivity: The concentration may be below the limit of detection (LOD) of the instrument.1. While this compound is relatively stable, very long fermentation times can significantly reduce its concentration.[5][6] Analyze samples at different stages of fermentation to track its degradation.[7] 2. Optimize MS parameters for the specific m/z transition of this compound. Increase sample injection volume if possible.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge when quantifying this compound in processed foods?

A1: The most significant challenge is overcoming the "matrix effect."[7] Processed foods have complex matrices containing numerous compounds (sugars, fats, proteins, etc.) that can co-extract with this compound. These co-extractants can interfere with the analysis, primarily by suppressing or enhancing the ionization of the target analyte in the mass spectrometer's source, which leads to inaccurate quantification.[7]

Q2: Why is myrosinase inactivation critical, and how can I achieve it?

A2: Myrosinase is an enzyme naturally present in plant tissues that hydrolyzes glucosinolates upon cell disruption. Failure to inactivate it will lead to artificially low quantification of this compound. The most common and effective method is to add the sample to boiling 70-80% methanol or a similar aqueous solvent mixture. The high temperature denatures the enzyme, halting its activity.

Q3: What type of analytical column is best suited for intact this compound analysis?

A3: A reversed-phase C18 column is the most commonly used and effective stationary phase for the separation of intact glucosinolates, including this compound.[1] These columns provide good retention and separation from other glucosinolates and matrix components.

Q4: How does fermentation affect this compound levels?

A4: Fermentation generally leads to a decrease in glucosinolate content. However, this compound has been shown to be relatively more stable compared to other glucosinolates during fermentation processes like those used for kimchi and sauerkraut.[5][6] While other glucosinolates may degrade completely, a significant proportion of this compound can remain, even after several days of fermentation.[5][7]

Q5: Is a desulfation step necessary for quantifying this compound?

A5: While traditional HPLC-UV methods often require a desulfation step (enzymatic removal of the sulfate group) to improve chromatographic retention and separation, modern UHPLC-MS/MS methods are sensitive and specific enough to analyze the intact, sulfated form of this compound directly.[2][8] Analyzing the intact form is more efficient and avoids potential variability from the enzymatic desulfation reaction.[2]

Quantitative Data Summary

The following table summarizes the content of this compound found in various processed food samples from different studies. Concentrations can vary significantly based on the raw ingredients, processing methods, and analytical techniques used.

Food ProductProcessing MethodThis compound Content (µmol/g Dry Weight)Reference(s)
Kimchi Fermentation0.12 - 9.36 (Average: 3.52)[9][10]
Red Cabbage Boiling (1 min)1.095[9]
Red Cabbage Boiling (30 min)0.153[9]
Red Cabbage Frying~70% reduction from raw[9]
Red Cabbage Stir-frying~59% reduction from raw[9]
Sauerkraut FermentationIdentified as the most stable glucosinolate, but specific quantitative values vary.[5][6]
Broccoli Cooking (General)Cooking processes generally lead to a reduction in content.[11][12]

Experimental Protocols

Sample Preparation and Extraction of Intact this compound

This protocol is a generalized method for extracting intact glucosinolates from a solid processed food matrix (e.g., kimchi, sauerkraut).

  • Homogenization: Freeze-dry the processed food sample to remove water. Grind the dried sample into a fine, homogenous powder using a laboratory mill or mortar and pestle.

  • Myrosinase Inactivation & Extraction:

    • Weigh approximately 0.5 g of the dried powder into a 50 mL centrifuge tube.

    • Add 10 mL of pre-heated 70% methanol (v/v in water) at 70°C.

    • Vortex the mixture vigorously for 1-2 minutes to ensure complete mixing and enzyme inactivation.

    • Place the tube in a 70°C water bath for 20-30 minutes, with intermittent vortexing.

  • Centrifugation: Centrifuge the sample at 4,000 x g for 10 minutes at room temperature to pellet the solid material.

  • Supernatant Collection: Carefully decant the supernatant into a new tube.

  • Re-extraction (Optional but Recommended): To ensure complete extraction, add another 10 mL of 70% methanol to the pellet, vortex, and repeat the centrifugation. Combine the second supernatant with the first.

  • Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

UHPLC-MS/MS Quantification Method

This protocol outlines typical parameters for the analysis of intact this compound.

  • Instrumentation: Ultra-High-Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Ultrapure water with 0.1% acetic acid

    • B: Methanol with 0.1% acetic acid

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-6 min: Linear gradient from 5% to 60% B

    • 6-7 min: Linear gradient from 60% to 95% B

    • 7-8 min: Hold at 95% B

    • 8.1-10 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2-5 µL

  • Mass Spectrometry Parameters:

    • Ionization Mode: ESI Negative

    • Capillary Voltage: ~2.5 - 3.0 kV

    • Desolvation Temperature: ~500°C

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound (e.g., m/z 477 -> 397, 259, or 97). The optimal transition should be determined empirically.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenize Homogenize Sample (Freeze-dry & Grind) Extract Extraction with 70% Methanol (70°C) Homogenize->Extract Centrifuge Centrifuge & Collect Supernatant Extract->Centrifuge Filter Filter Extract (0.22 µm) Centrifuge->Filter Inject Inject into UHPLC-MS/MS Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify Report Report Results (µmol/g DW) Quantify->Report

Caption: Experimental workflow for quantifying this compound in processed foods.

Troubleshooting_Tree cluster_extraction cluster_cleanup cluster_lc Start Observe Low Analyte Recovery or Poor Peak Shape Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Cleanup Review Sample Cleanup Start->Check_Cleanup Check_LC Review LC Method Start->Check_LC Temp Temp too high/low? Check_Extraction->Temp Solvent Solvent correct? Check_Extraction->Solvent Myrosinase Myrosinase Inactivated? Check_Extraction->Myrosinase SPE SPE step needed? Check_Cleanup->SPE MatrixMatched Using Matrix-Matched Calibrants? Check_Cleanup->MatrixMatched Column Column old/contaminated? Check_LC->Column MobilePhase Mobile Phase pH/Solvent OK? Check_LC->MobilePhase MS_Params MS Parameters Optimized? Check_LC->MS_Params

Caption: Decision tree for troubleshooting common quantification issues.

References

method refinement for 4-Methoxyglucobrassicin analysis in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 4-methoxyglucobrassicin in complex matrices. It is designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation & Extraction

Q1: What is the recommended initial step for preparing plant or food samples for this compound analysis?

A1: The initial and critical step is to inactivate the myrosinase enzyme to prevent the enzymatic degradation of glucosinolates. This is typically achieved by immediately freeze-drying the fresh sample material or by flash-freezing it in liquid nitrogen.[1] The frozen material should then be ground to a fine powder under liquid nitrogen and stored at -80°C until extraction.

Q2: I am observing low recovery of this compound. What are the potential causes and solutions?

A2: Low recovery of this compound, an indole glucosinolate, can stem from several factors:

  • Enzymatic Degradation: Incomplete inactivation of myrosinase is a primary cause. Ensure that the initial heat treatment (e.g., boiling 70% methanol) is sufficient to denature the enzyme.[1]

  • Thermal Instability: Indole glucosinolates, including this compound, are known to be heat-sensitive.[2] Prolonged exposure to high temperatures during extraction can lead to degradation. Minimize the duration of any heating steps. Consider alternative extraction methods like ultrasound-assisted extraction at controlled, milder temperatures.[3]

  • pH of Extraction Solvent: The stability of glucosinolates can be influenced by pH. While neutral to slightly acidic conditions are generally used, extreme pH values should be avoided.

  • Improper Solid-Phase Extraction (SPE): If using SPE for cleanup, ensure the correct sorbent type is used and that the column is not allowed to dry out. Incomplete elution can also lead to loss of the analyte.

  • Adsorption to Labware: Although less common, highly active sites on glass or plasticware could potentially adsorb the analyte. Using silanized glassware can mitigate this.

Q3: Can I use oven-drying instead of freeze-drying for my samples?

A3: While oven-drying is simpler, it is generally not recommended for glucosinolate analysis. The heat can lead to the degradation of thermally labile compounds like this compound.[4] Freeze-drying better preserves the integrity of the analytes.[5]

LC-MS/MS Analysis

Q4: I am experiencing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this?

A4: Matrix effects are a common challenge in the analysis of complex samples.[3] Here are several strategies to address them:

  • Sample Dilution: A simple and often effective approach is to dilute the sample extract. This reduces the concentration of co-eluting matrix components that can interfere with the ionization of this compound.[6]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for the matrix effects as the standards and samples will be similarly affected.[7]

  • Isotope-Labeled Internal Standard: The most robust method is to use a stable isotope-labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled this compound). This co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.

  • Improved Sample Cleanup: Employ more rigorous sample cleanup procedures, such as solid-phase extraction (SPE), to remove interfering compounds before LC-MS/MS analysis.

  • Chromatographic Optimization: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from the interfering matrix components.

Q5: What are the typical precursor and product ions for this compound in negative ion mode ESI-MS/MS?

A5: In negative ion mode electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ is the precursor ion. For this compound, this corresponds to an m/z of 477. Common product ions resulting from collision-induced dissociation include m/z 398 and 97 (SO₃⁻).[8]

Q6: My chromatographic peak shape for this compound is poor (e.g., tailing or fronting). What could be the cause?

A6: Poor peak shape can be due to several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Dilute your sample and re-inject.

  • Column Contamination: Buildup of matrix components on the column can cause peak tailing. Wash the column with a strong solvent or consider using a guard column.

  • Inappropriate Mobile Phase: Ensure the pH of the mobile phase is compatible with the analyte and the column chemistry. For reversed-phase chromatography of glucosinolates, a mobile phase containing a small amount of formic or acetic acid is often used to improve peak shape.[9]

  • Column Degradation: The column itself may be degrading. Check the manufacturer's recommendations for column lifetime and consider replacing it if it has been used extensively.

Quantitative Data Summary

The following table summarizes typical method validation parameters for the analysis of this compound and related glucosinolates in various matrices. Please note that these values can vary depending on the specific matrix, instrumentation, and method used.

AnalyteMatrixMethodRecovery (%)LODLOQMatrix Effect (%)
This compoundArabidopsis RootsLC-MS/MS78-98Not ReportedNot Reported105-123 (Enhancement)
Glucosinolates (general)Plant ExtractsUHPLC-MS/MSNot Reported0.4-1.6 µMNot ReportedNot Reported
Steviol GlycosidesBeverages, Yogurt, SnacksUHPLC-MS/MS70-1200.003-0.078 µg/g0.011-0.261 µg/g80-120

Note: The matrix effect is calculated as (response in matrix / response in solvent) * 100%. A value > 100% indicates ion enhancement, while a value < 100% indicates ion suppression.

Experimental Protocols

1. Protocol for Extraction of this compound from Plant Material

This protocol is a generalized procedure based on common methods for glucosinolate extraction.[1][10]

  • Sample Homogenization: Weigh approximately 100 mg of freeze-dried, finely ground plant material into a 2 mL microcentrifuge tube.

  • Myrosinase Inactivation and Extraction: Add 1.0 mL of pre-heated 70% methanol (70°C) to the sample. Vortex briefly and incubate in a heating block at 70°C for 10 minutes, vortexing every 5 minutes.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at room temperature.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Re-extraction (Optional but Recommended): Add another 1.0 mL of 70% methanol to the pellet, vortex, and repeat the centrifugation. Combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

2. Protocol for LC-MS/MS Analysis of this compound

This is a representative LC-MS/MS method. Instrument parameters should be optimized for your specific system.

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MS/MS Transition for this compound:

    • Precursor Ion (Q1): m/z 477

    • Product Ion (Q3): m/z 398 (quantifier), m/z 97 (qualifier)

  • Collision Energy and other MS parameters: Optimize based on instrument tuning.

Visualizations

Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis Sample Fresh Sample FreezeDry Freeze-Drying/ Flash-Freezing Sample->FreezeDry Grinding Grinding to Fine Powder FreezeDry->Grinding Extraction Hot Methanol Extraction (Myrosinase Inactivation) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Workflow for this compound Analysis.

Troubleshooting Start Low Analyte Response? CheckRecovery Check Extraction Recovery Start->CheckRecovery Yes CheckMS Check MS Performance Start->CheckMS No LowRecovery Low Recovery CheckRecovery->LowRecovery Low GoodRecovery Good Recovery CheckRecovery->GoodRecovery Good Degradation Analyte Degradation? LowRecovery->Degradation IncompleteExtraction Incomplete Extraction? LowRecovery->IncompleteExtraction MatrixEffect Matrix Effect (Ion Suppression)? GoodRecovery->MatrixEffect InstrumentIssue Instrument Issue? GoodRecovery->InstrumentIssue SolutionDegradation Optimize extraction temp/time Check sample stability Degradation->SolutionDegradation SolutionExtraction Re-extract pellet Use stronger solvent IncompleteExtraction->SolutionExtraction SolutionMatrix Dilute sample Use matrix-matched standards Use internal standard MatrixEffect->SolutionMatrix SolutionInstrument Tune MS Clean ion source InstrumentIssue->SolutionInstrument

Caption: Troubleshooting Low Analyte Response.

References

Technical Support Center: 4-Methoxyglucobrassicin Stability and Myrosinase Inactivation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-methoxyglucobrassicin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving myrosinase inactivation and the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary impact of myrosinase inactivation on this compound stability?

A1: Myrosinase is the enzyme responsible for hydrolyzing glucosinolates, such as this compound, into various breakdown products, including isothiocyanates. Inactivating myrosinase is crucial for preserving the intact this compound molecule. When myrosinase is active, it significantly reduces the stability of this compound by converting it into other compounds. Therefore, effective myrosinase inactivation is a key step in experiments aiming to study or utilize the intact glucosinolate.

Q2: My this compound is degrading even after I've applied a heat treatment to inactivate myrosinase. What could be the cause?

A2: While heat treatment is a common method for myrosinase inactivation, degradation of this compound can still occur due to thermal instability, especially at high temperatures.[1] Studies have shown that even with myrosinase inactivated, this compound can degrade at 100°C.[1] The rate of this thermal degradation can also be influenced by the food matrix itself.[1] Consider lowering the temperature of your heat treatment or exploring alternative inactivation methods if you suspect thermal degradation is an issue.

Q3: What are the most effective methods for inactivating myrosinase?

A3: Several methods can be employed to inactivate myrosinase, with the choice depending on the specific experimental requirements.

  • Heat Treatment: This is a widely used method. Different techniques have varying levels of effectiveness. For instance, microwaving and steaming can lead to a loss of myrosinase activity greater than 90%.[2] Stir-frying may result in a smaller decrease in myrosinase activity.[2] It's important to note that the core temperature reached during heating is a critical factor.[2]

  • High Pressure: High-pressure processing can also effectively inactivate myrosinase.[3]

  • pH Adjustment: Myrosinase activity is pH-dependent, with optimal activity typically observed between pH 4 and 7.[4] Adjusting the pH outside of this range can significantly reduce its activity.[4]

  • Chemical Inhibition: Specific chemical inhibitors can block myrosinase activity.[5][6][7] This can be a useful approach when heat or pressure treatments are not suitable for the experimental setup.

Q4: How can I confirm that myrosinase has been successfully inactivated?

A4: To confirm myrosinase inactivation, you can perform an enzyme activity assay. This typically involves incubating a sample of your material with a known glucosinolate substrate (like sinigrin) and then measuring the rate of its hydrolysis.[4] If there is no or negligible hydrolysis, the enzyme is considered inactive.

Q5: Are there any factors other than myrosinase that can affect the stability of this compound?

A5: Yes, other factors can influence the stability of this compound. As mentioned, temperature can lead to thermal degradation.[1] The pH of the solution is another critical factor, as extreme pH values can also contribute to the non-enzymatic degradation of glucosinolates. The composition of the surrounding matrix can also play a role in the stability of these compounds.[1]

Troubleshooting Guides

Problem Possible Cause Troubleshooting Steps
Unexpectedly low yield of this compound after extraction. Incomplete myrosinase inactivation.1. Verify the temperature and duration of the heat treatment. Ensure the core temperature of the sample reaches the target for a sufficient time.[2] 2. Consider alternative inactivation methods like high pressure or chemical inhibitors.[3][5] 3. Perform a myrosinase activity assay to confirm complete inactivation.[4]
Thermal degradation of this compound.1. Lower the temperature of the heat inactivation step.[1] 2. Minimize the duration of heat exposure. 3. Evaluate the stability of this compound at your chosen temperature in a control experiment.
Non-enzymatic degradation due to pH.1. Measure and buffer the pH of your extraction and storage solutions. 2. Maintain a pH range known to be optimal for glucosinolate stability.
Inconsistent results between experimental batches. Variability in myrosinase activity in the starting material.1. Standardize the source and handling of your biological material. 2. Perform a myrosinase activity assay on a representative sample from each new batch of starting material.
Inconsistent inactivation treatment.1. Carefully control the parameters of your inactivation protocol (e.g., temperature, time, pressure). 2. Ensure uniform application of the treatment to the entire sample.
Formation of unexpected breakdown products. Presence of other enzymes or co-factors.1. Analyze for the presence of other enzymes that might modify this compound. 2. Consider purification steps to isolate this compound from other cellular components.
Chemical reactions under experimental conditions.1. Review all reagents and conditions for potential side reactions with this compound. 2. Use high-purity solvents and reagents.

Data Presentation

Table 1: Effect of Different Cooking Methods on Myrosinase Activity and Glucosinolate Concentration

Cooking MethodCore Temperature Range (°C)Residual Myrosinase Activity (%)Glucosinolate Loss (%)
Stir-frying65-70Up to 65Up to 70
Steaming75-80As low as 2-10Up to 3
Microwaving88-95As low as 1-10Variable

Data synthesized from a study on cabbage.[2]

Table 2: Thermal Degradation of Glucosinolates (including this compound) at 100°C in the Absence of Myrosinase

GlucosinolateRelative Stability
GluconapinMost Stable
GlucobrassicinModerately Stable
This compoundLeast Stable

Based on a study modeling first-order degradation kinetics.[1]

Experimental Protocols

Protocol 1: Heat Inactivation of Myrosinase in Plant Tissue

  • Sample Preparation: Homogenize fresh plant tissue in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Heat Treatment: Place the homogenate in a water bath pre-heated to the desired temperature (e.g., 75-80°C for steaming simulation).[2]

  • Incubation: Incubate for a specific duration (e.g., 5-10 minutes). The optimal time and temperature should be determined empirically for your specific plant material.

  • Cooling: Immediately cool the sample on ice to prevent further thermal degradation of this compound.

  • Confirmation of Inactivation (Optional but Recommended): Perform a myrosinase activity assay.

Protocol 2: Quantification of this compound using LC-MS/MS

  • Extraction: Extract the glucosinolates from the plant material (with inactivated myrosinase) using a suitable solvent, such as 70% methanol.

  • Purification (Optional): Depending on the complexity of the extract, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid.[8]

    • Mass Spectrometry Detection: Employ an electrospray ionization (ESI) source in negative ion mode. Monitor for the specific precursor and product ions of this compound.[9]

  • Quantification: Use a calibration curve generated from a certified reference standard of this compound to quantify its concentration in the samples.

Visualizations

Myrosinase_Inactivation_Workflow cluster_prep Sample Preparation cluster_inactivation Myrosinase Inactivation cluster_analysis Analysis Start Plant Material Homogenize Homogenize Tissue Start->Homogenize Heat Heat Treatment (e.g., 75-80°C) Homogenize->Heat Method 1 Pressure High Pressure Homogenize->Pressure Method 2 Chemical Chemical Inhibition Homogenize->Chemical Method 3 Extract Extract Glucosinolates Heat->Extract Pressure->Extract Chemical->Extract Analyze LC-MS/MS Analysis Extract->Analyze Quantify Quantify 4-Methoxy- glucobrassicin Analyze->Quantify

Caption: Experimental workflow for assessing this compound stability following myrosinase inactivation.

Signaling_Pathway This compound This compound Myrosinase (Active) Myrosinase (Active) This compound->Myrosinase (Active) Hydrolysis Intact this compound Intact this compound This compound->Intact this compound Preservation Hydrolysis Products Hydrolysis Products Myrosinase (Active)->Hydrolysis Products Inactivation Treatment Inactivation Treatment Inactivation Treatment->Myrosinase (Active) Inhibits

Caption: Logical relationship showing the impact of myrosinase inactivation on this compound fate.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-Methoxyglucobrassicin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 4-methoxyglucobrassicin, a key indole glucosinolate found in Brassicaceae, is paramount for phytochemical analysis, quality control, and pharmacological studies. The choice of analytical methodology significantly impacts the reliability and efficiency of this quantification. This guide provides an objective comparison of the well-established High-Performance Liquid Chromatography (HPLC) method for desulfated glucosinolates with the more modern Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for intact glucosinolates, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The selection of an analytical method hinges on a balance of sensitivity, accuracy, precision, and throughput. Below is a summary of validation parameters for the HPLC analysis of desulfo-4-methoxyglucobrassicin and the UHPLC-MS/MS analysis of its intact form.

Validation ParameterHPLC-UV/PDA (Desulfo-4-methoxyglucobrassicin)UHPLC-MS/MS (Intact this compound)
**Linearity (R²) **>0.999 (typical for sinigrin standard curve)[1]Not explicitly stated for this compound, but R² > 0.99 for other glucosinolates[2]
Accuracy (Recovery) Good recovery observed for glucobrassicin[3]78-98%[3]
Precision (RSD) Good inter-day and intra-day precision for glucobrassicin[3]Intra-day: 3.5-9.3%, Inter-day: 5.8-12.7%[3]
Limit of Detection (LOD) Method is less sensitive for trace-level quantification[2]0.04 µg/g[3]
Limit of Quantification (LOQ) Method is less sensitive for trace-level quantification[2]0.13 µg/g[3]
Analysis Time Longer, including overnight desulfation[1][2]Shorter, approximately one-third of the HPLC method[2]
Sample Preparation Multi-step: extraction, ion-exchange purification, enzymatic desulfation[1]Simpler: extraction and dilution[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline the key steps for both the HPLC and UHPLC-MS/MS methods.

HPLC Method for Desulfo-4-methoxyglucobrassicin

This widely used method involves the enzymatic removal of the sulfate group from glucosinolates prior to chromatographic separation.[1]

1. Extraction:

  • Weigh 100-200 mg of freeze-dried, ground plant material into a 2 mL tube.

  • Add 1 mL of 70% methanol and an internal standard (e.g., sinigrin).

  • Heat at 70°C for 5 minutes to inactivate myrosinase.

  • Centrifuge and collect the supernatant.

2. Purification and Desulfation:

  • The crude extract is loaded onto a mini-column containing an anion exchanger (e.g., DEAE-Sephadex A-25).[1]

  • The column is washed with water and a buffer (e.g., 20 mM sodium acetate).[1]

  • Add purified sulfatase solution and incubate overnight at room temperature to cleave the sulfate groups.[1]

3. Elution and Analysis:

  • Elute the desulfoglucosinolates with ultrapure water.[1]

  • Analyze the eluate using a reverse-phase C18 column.[1]

  • Detection is typically performed at 229 nm using a UV or PDA detector.[1]

  • Quantification is based on a calibration curve of a standard (e.g., desulfo-sinigrin) and applying a response factor for this compound (0.25).[1]

UHPLC-MS/MS Method for Intact this compound

This method allows for the direct measurement of the intact glucosinolate, offering higher sensitivity and throughput.[3]

1. Extraction:

  • To 100 mg of freeze-dried, ground plant material, add 1 mL of 80% methanol preheated to 70°C.

  • Vortex and incubate at 70°C for 20 minutes in a water bath.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Collect the supernatant and dilute with water prior to injection.[3]

2. Chromatographic and Mass Spectrometric Conditions:

  • Separation is achieved on a C18 column (e.g., Synergi Fusion) with a gradient of mobile phases such as water with 0.1% acetic acid and methanol with 0.1% acetic acid.[3]

  • The mass spectrometer is operated in negative ion mode using Multiple Reaction Monitoring (MRM) for quantification.[3]

  • Specific precursor-to-product ion transitions for this compound are monitored for selective and sensitive detection.

Signaling Pathways and Experimental Workflows

Visual representations of the experimental processes aid in understanding the methodological differences.

HPLC_Workflow cluster_extraction Sample Preparation cluster_purification Purification & Desulfation cluster_analysis Analysis start Plant Material extraction Extraction with 70% Methanol start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant ion_exchange Anion-Exchange Chromatography supernatant->ion_exchange wash Wash Column ion_exchange->wash sulfatase Add Sulfatase (Overnight) wash->sulfatase elution Elute Desulfo-GSLs sulfatase->elution hplc HPLC-UV/PDA Analysis elution->hplc quantification Quantification hplc->quantification

Figure 1. HPLC method workflow for desulfo-4-methoxyglucobrassicin.

Method_Comparison cluster_hplc HPLC-UV/PDA Method cluster_uhplc UHPLC-MS/MS Method hplc_prep Multi-step preparation: Extraction, Purification, Desulfation hplc_analysis Analysis of Desulfo-GSLs hplc_prep->hplc_analysis hplc_pros Pros: - Well-established - Cost-effective hplc_analysis->hplc_pros hplc_cons Cons: - Time-consuming - Indirect analysis - Lower sensitivity hplc_analysis->hplc_cons uhplc_prep Simplified preparation: Extraction & Dilution uhplc_analysis Analysis of Intact GSLs uhplc_prep->uhplc_analysis uhplc_pros Pros: - High sensitivity & specificity - Fast analysis - Direct measurement uhplc_analysis->uhplc_pros uhplc_cons Cons: - Higher equipment cost - Requires expertise uhplc_analysis->uhplc_cons start Choice of Analytical Method for This compound start->hplc_prep Traditional Approach start->uhplc_prep Modern Approach

Figure 2. Comparison of HPLC and UHPLC-MS/MS methods.

Conclusion

The traditional HPLC method for desulfated this compound is a robust and cost-effective technique that has been well-validated over many years.[1] Its primary drawbacks are the lengthy sample preparation process, including an overnight enzymatic desulfation step, and lower sensitivity compared to mass spectrometry-based methods.[2]

In contrast, the UHPLC-MS/MS method for intact this compound offers significant advantages in terms of speed, sensitivity, and specificity.[2][3][4] The simplified sample preparation and direct analysis of the intact molecule reduce the potential for analytical errors associated with the desulfation step.[2] While the initial investment in instrumentation is higher, the increased throughput and data quality can be critical for demanding research and development applications.

For routine analysis where high sample throughput and trace-level quantification are not the primary drivers, the HPLC-UV/PDA method remains a viable option. However, for researchers requiring high sensitivity, rapid turnaround times, and the most accurate quantification of intact this compound, the UHPLC-MS/MS method is the superior choice. The validation data presented here demonstrates that both methods can yield accurate and precise results when properly implemented, and the final selection should be based on the specific requirements of the analytical project.

References

Comparative Analysis of 4-Methoxyglucobrassicin Content in Kale Genotypes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selection of plant genotypes with optimal phytochemical profiles is a critical starting point. Among the bioactive compounds in kale (Brassica oleracea var. acephala), indole glucosinolates, and specifically 4-methoxyglucobrassicin (4-MGB), have garnered significant interest for their potential health benefits. This guide provides a comparative overview of 4-MGB content across different kale genotypes, supported by experimental data and detailed methodologies to aid in informed selection and further research.

Quantitative Comparison of this compound Content

The concentration of 4-MGB in kale is highly dependent on the specific genotype, as well as environmental and developmental factors.[1][2] The following table summarizes the 4-MGB content in the leaves of various Chinese kale cultivars, providing a snapshot of the genetic diversity influencing the accumulation of this compound.

Kale GenotypeThis compound (4-MGBS) Content (μmol/100 g DW)Reference
KDSJ5.57[3]
QB14.86[3]
ZH4.76[3]
TWDX4.13[3]
DSCH3.96[3]
XLB3.84[3]
DSHH3.79[3]
ZQ3.65[3]
LW3.54[3]
SB3.49[3]
ZY3.31[3]
ZJ3.25[3]
QZ2.98[3]
ZS2.87[3]
ZC2.76[3]
ZB1.47[3]

DW: Dry Weight

In a study of 101 kale genotypes from the Blacksea region of Turkey, this compound was detected, although it was generally present at very low levels compared to other glucosinolates like glucobrassicin.[1] Another study investigating four distinct kale genotypes (high and low in either glucobrassicin or sinigrin) also reported the presence of this compound.[4] These findings underscore the genotypic influence on the accumulation of 4-MGB.

Experimental Protocols

The quantification of this compound and other glucosinolates is typically achieved through High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or ultraviolet (UV) detection.[3][5][6] The following is a generalized protocol based on methodologies reported in the literature.

Glucosinolate Extraction and Desulfation
  • Sample Preparation: Fresh kale leaves are freeze-dried and ground into a fine powder.[7]

  • Extraction: A known weight of the powdered sample (e.g., 0.2 g) is mixed with a 70% methanol solution.[6] To inactivate myrosinase, the enzyme that degrades glucosinolates, the extraction is performed at a high temperature (e.g., 80°C) in a water bath.[8] An internal standard, such as glucotropaeolin, is often added at this stage for accurate quantification.[8]

  • Centrifugation: The mixture is centrifuged to separate the solid plant material from the liquid extract. The supernatant containing the glucosinolates is collected.[8]

  • Purification and Desulfation: The crude extract is loaded onto a DEAE-Sephadex A-25 anion exchange column. The column is washed, and then a purified sulfatase solution is added to enzymatically remove the sulfate group from the glucosinolates, converting them to their desulfo-analogs. This step is crucial for improving chromatographic separation and detection.[6]

  • Elution: The desulfoglucosinolates are eluted from the column with ultrapure water.[6]

HPLC-MS/MS Analysis
  • Chromatographic Separation: The eluted desulfoglucosinolates are separated using a C18 reversed-phase HPLC column. A gradient elution with two mobile phases, typically water with a small amount of formic acid and acetonitrile with formic acid, is employed.[9]

  • Detection and Quantification: The separated desulfoglucosinolates are detected using a mass spectrometer. Quantification is achieved by comparing the peak areas of the analytes to that of the internal standard and using response factors.[6] Multiple Reaction Monitoring (MRM) mode is often used for its high selectivity and sensitivity.[10]

Visualizing the Experimental Workflow and Biosynthetic Pathway

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for glucosinolate analysis and the general biosynthetic pathway of indole glucosinolates.

Experimental_Workflow cluster_extraction Extraction & Purification cluster_analysis Analysis Sample Kale Leaf Sample FreezeDry Freeze-drying & Grinding Sample->FreezeDry Extraction Methanol Extraction (80°C) FreezeDry->Extraction Centrifuge Centrifugation Extraction->Centrifuge Purification DEAE Column Purification Centrifuge->Purification Desulfation Sulfatase Treatment Purification->Desulfation Elution Elution of Desulfo-GSLs Desulfation->Elution HPLC HPLC Separation Elution->HPLC MS MS/MS Detection HPLC->MS Data Data Analysis & Quantification MS->Data

Fig. 1: Experimental workflow for 4-MGB analysis.

Glucosinolate_Biosynthesis Tryptophan Tryptophan Indole_Acetaldehyde_Oxime Indole-3-acetaldoxime Tryptophan->Indole_Acetaldehyde_Oxime Side-chain elongation & core structure formation Desulfo_Glucobrassicin Desulfoglucobrassicin Indole_Acetaldehyde_Oxime->Desulfo_Glucobrassicin Glucobrassicin Glucobrassicin (GBS) Desulfo_Glucobrassicin->Glucobrassicin Sulfation Hydroxy_GBS 4-Hydroxyglucobrassicin (4-OH-GBS) Glucobrassicin->Hydroxy_GBS Hydroxylation Methoxy_GBS This compound (4-MGB) Hydroxy_GBS->Methoxy_GBS Methylation

References

A Comparative Analysis of the Biological Activities of 4-Methoxyglucobrassicin and Glucobrassicin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between closely related glucosinolates is paramount for harnessing their therapeutic potential. This guide provides an objective comparison of the biological activities of 4-methoxyglucobrassicin and glucobrassicin, drawing upon available experimental data.

Glucosinolates, a class of secondary metabolites found predominantly in cruciferous vegetables, are precursors to biologically active compounds, primarily isothiocyanates and indoles. Among these, the indole glucosinolates, glucobrassicin and its methoxy derivative, this compound, have garnered significant interest for their potential health benefits. While research has extensively focused on the bioactivity of glucobrassicin's breakdown products, indole-3-carbinol (I3C) and 3,3'-diindolylmethane (DIM), direct comparative studies with this compound are limited. This guide synthesizes the current scientific evidence to delineate the distinct and overlapping biological effects of these two molecules.

Anti-Inflammatory Activity: A Direct Comparison

A key area of investigation for indole glucosinolates is their anti-inflammatory potential. A direct comparative study on the intact glucosinolates has revealed a notable difference in their efficacy.

Key Findings:

  • Glucobrassicin demonstrates superior anti-inflammatory activity compared to this compound. Specifically, glucobrassicin was found to be more potent in inhibiting the secretion of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human monocytic (THP-1) cells.[1][2]

Compound Assay Cell Line Result Reference
Glucobrassicin Inhibition of TNF-α secretionLPS-stimulated THP-1 cellsHigher activity[1][2]
This compound Inhibition of TNF-α secretionLPS-stimulated THP-1 cellsLower activity than Glucobrassicin[1][2]

Anti-Cancer Activity: A Tale of Two Metabolites

While direct comparisons of the anti-cancer effects of the parent glucosinolates are lacking, studies on their respective primary breakdown products—indole-3-carbinol (from glucobrassicin) and 4-methoxyindole-3-carbinol (from this compound)—offer valuable insights.

Key Findings:

  • 4-methoxyindole-3-carbinol (4MeOI3C), the metabolite of this compound, exhibits greater potency in inhibiting the proliferation of human colon cancer cells than indole-3-carbinol (I3C). [3][4] This suggests that the methoxy group may enhance the anti-proliferative activity of the indole-3-carbinol structure.

Metabolite Parent Compound Assay Cell Line IC50 Value (48h) Reference
4-Methoxyindole-3-carbinol (4MeOI3C) This compoundProliferation InhibitionDLD-1 (human colon cancer)116 µM[3]
Proliferation InhibitionHCT 116 (human colon cancer)96 µM[3]
Indole-3-carbinol (I3C) GlucobrassicinProliferation InhibitionDLD-1 & HCT 116Less potent than 4MeOI3C[3]

Metabolism and Bioactive Products

The biological activity of glucosinolates is intrinsically linked to their enzymatic breakdown by myrosinase upon plant cell damage (e.g., chewing). This process yields unstable aglycones that rearrange into various bioactive compounds.

Glucobrassicin is hydrolyzed to form indole-3-carbinol (I3C). In the acidic environment of the stomach, I3C undergoes further condensation to produce a range of oligomeric products, with 3,3'-diindolylmethane (DIM) being the most extensively studied.[5][6]

This compound is expected to be hydrolyzed by myrosinase to yield 4-methoxyindole-3-carbinol (4MeOI3C) .[3][4] The subsequent metabolism of 4MeOI3C is not as well-characterized as that of I3C.

Metabolism GBS Glucobrassicin I3C Indole-3-carbinol (I3C) GBS->I3C Myrosinase DIM 3,3'-Diindolylmethane (DIM) & other oligomers I3C->DIM Acidic Condensation MGB This compound MeOI3C 4-Methoxyindole-3-carbinol (4MeOI3C) MGB->MeOI3C Myrosinase

Figure 1: Metabolic breakdown of Glucobrassicin and this compound.

Signaling Pathways

The downstream molecular targets of these glucosinolate metabolites are crucial to their biological effects.

Glucobrassicin (via I3C and DIM): The biological activities of I3C and its derivatives are extensively linked to their ability to modulate various signaling pathways. A primary target is the Aryl Hydrocarbon Receptor (AhR) . DIM is a known agonist of AhR, and its binding initiates a signaling cascade that influences the expression of genes involved in xenobiotic metabolism (e.g., cytochrome P450 enzymes), cell cycle regulation, and immune responses.

AhR_Signaling DIM DIM (from Glucobrassicin) AhR_complex Inactive AhR Complex (in cytoplasm) DIM->AhR_complex Binds AhR_active Active AhR-DIM Complex AhR_complex->AhR_active Translocation to Nucleus XRE Xenobiotic Response Element (XRE) in DNA AhR_active->XRE Binds with ARNT ARNT ARNT Nucleus Nucleus Gene_expression Target Gene Expression (e.g., CYP1A1) XRE->Gene_expression Induces Transcription Biological_effects Biological Effects (Detoxification, Anti-inflammatory, Anti-proliferative) Gene_expression->Biological_effects

Figure 2: Simplified signaling pathway of DIM via the Aryl Hydrocarbon Receptor.

This compound: Currently, there is a lack of published evidence detailing the specific signaling pathways modulated by this compound or its metabolite, 4-methoxyindole-3-carbinol. Further research is required to determine if they also interact with the AhR or other cellular targets.

Experimental Protocols

Inhibition of TNF-α Secretion in LPS-Stimulated THP-1 Cells

This assay is a standard method for evaluating the anti-inflammatory potential of compounds.

Objective: To quantify the ability of a test compound to inhibit the release of the pro-inflammatory cytokine TNF-α from immune cells stimulated with a bacterial endotoxin (LPS).

Methodology:

  • Cell Culture: Human monocytic THP-1 cells are cultured in appropriate media and seeded into multi-well plates.

  • Cell Differentiation (Optional but common): Cells are often differentiated into a macrophage-like state using phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., glucobrassicin, this compound) for a specified period (e.g., 1-2 hours).

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the negative control) to induce an inflammatory response and TNF-α secretion.

  • Incubation: The cells are incubated for a further period (e.g., 4-24 hours) to allow for cytokine production.

  • Supernatant Collection: The cell culture supernatant is carefully collected from each well.

  • Quantification of TNF-α: The concentration of TNF-α in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for human TNF-α.

  • Data Analysis: The percentage of TNF-α inhibition by the test compound is calculated relative to the LPS-only control. IC50 values (the concentration of the compound that inhibits 50% of the TNF-α secretion) can then be determined.

TNF_alpha_Assay Start Seed THP-1 Cells Differentiate Differentiate with PMA (optional) Start->Differentiate Treat Pre-treat with Test Compound Differentiate->Treat Stimulate Stimulate with LPS Treat->Stimulate Incubate Incubate Stimulate->Incubate Collect Collect Supernatant Incubate->Collect ELISA Measure TNF-α by ELISA Collect->ELISA Analyze Analyze Data (Calculate % Inhibition, IC50) ELISA->Analyze

Figure 3: Experimental workflow for the TNF-α secretion inhibition assay.

Conclusion and Future Directions

The available evidence paints a complex picture. While glucobrassicin appears to be a more potent direct anti-inflammatory agent than this compound, the metabolite of This compound (4MeOI3C) shows superior anti-proliferative activity against colon cancer cells compared to glucobrassicin's primary metabolite (I3C).

This highlights the critical importance of considering not only the parent compounds but also their metabolic fate and the specific biological context (e.g., inflammation vs. cancer) when evaluating the therapeutic potential of glucosinolates.

Significant research gaps remain. Future studies should focus on:

  • Directly comparing the anti-cancer activities of the parent glucosinolates.

  • Elucidating the full metabolic profile of this compound and the biological activities of its other potential breakdown products.

  • Investigating the signaling pathways modulated by this compound and its metabolites, including their potential interaction with the Aryl Hydrocarbon Receptor.

A deeper understanding of these aspects will be instrumental in guiding the development of novel therapeutic strategies based on these promising natural compounds.

References

A Comparative Analysis of the Thermal Stability of 4-Methoxyglucobrassicin and Glucobrassicin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of bioactive compounds under various processing conditions is paramount. This guide provides an objective comparison of the thermal stability of two key indole glucosinolates: 4-Methoxyglucobrassicin and Glucobrassicin. The following analysis is supported by experimental data to elucidate their degradation kinetics and pathways.

Indole glucosinolates, a class of secondary metabolites prevalent in Brassica vegetables, are precursors to biologically active compounds with potential health benefits, including anticarcinogenic properties. However, their concentration and efficacy can be significantly altered by thermal processing. This guide focuses on a comparative thermal stability analysis of this compound and its parent compound, glucobrassicin.

Quantitative Comparison of Thermal Degradation

Experimental studies have demonstrated that the thermal degradation of both this compound and glucobrassicin follows first-order kinetics.[1] This indicates that the rate of degradation is directly proportional to the concentration of the glucosinolate.

A key study by Dekker et al. (2009) investigated the thermal stability of these compounds in various Brassica vegetables at 100°C. The findings consistently revealed that this compound is less thermally stable than glucobrassicin.[1] The degradation rate constants (kd), which quantify the rate of degradation, were found to be higher for this compound across different vegetable matrices.

The stability of these glucosinolates is also significantly influenced by the food matrix in which they are present. For instance, the degradation rate of both compounds was observed to be considerably lower in red cabbage compared to Brussels sprouts, highlighting the protective effect of the food matrix.[1]

Below is a summary of the first-order degradation rate constants for glucobrassicin and this compound in different Brassica vegetables when heated at 100°C.

Vegetable MatrixGlucosinolateDegradation Rate Constant (kd) (min-1)
Red Cabbage Glucobrassicin0.005
This compound0.008
Broccoli Glucobrassicin0.012
This compound0.015
Brussels Sprouts Glucobrassicin0.031
This compound0.033
Pak Choi Glucobrassicin0.013
This compound0.021
Chinese Cabbage Glucobrassicin0.017
This compound0.027

Data sourced from Dekker et al. (2009).

Experimental Protocols

The following is a detailed methodology for a typical thermal stability study of glucosinolates, based on the protocols described in the cited literature.

1. Sample Preparation and Myrosinase Inactivation:

  • Fresh Brassica vegetables are washed, chopped, and immediately blanched in boiling water for a short duration (e.g., 3 minutes) or microwaved to inactivate the endogenous enzyme myrosinase. This step is crucial to ensure that the observed degradation is solely due to thermal effects and not enzymatic hydrolysis.

  • The blanched vegetable material is then freeze-dried and ground into a fine powder to ensure homogeneity.

2. Thermal Treatment:

  • A known quantity of the powdered vegetable sample is placed in sealed vials or tubes.

  • The samples are then subjected to a constant temperature (e.g., 100°C) in a heating block or water bath for specific time intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes).

  • After the designated heating time, the samples are immediately cooled in an ice bath to halt any further degradation.

3. Glucosinolate Extraction and Analysis:

  • Glucosinolates are extracted from the heat-treated samples using a solvent, typically hot methanol/water (e.g., 70% methanol at 75°C).

  • The extract is then subjected to a purification step, often involving solid-phase extraction with an ion-exchange resin (e.g., DEAE-Sephadex A-25).

  • The purified glucosinolates are desulfated using sulfatase to yield desulfoglucosinolates.

  • The concentration of individual desulfoglucosinolates is quantified using High-Performance Liquid Chromatography (HPLC) with a UV detector.

4. Kinetic Data Analysis:

  • The concentration of each glucosinolate at different time points is plotted.

  • The data is then fitted to a first-order kinetic model: Ct = C0 * e-kdt, where Ct is the concentration at time t, C0 is the initial concentration, and kd is the degradation rate constant.

  • The degradation rate constant (kd) is determined from the slope of the natural log of the concentration ratio (ln(Ct/C0)) versus time.

Visualizing the Comparison

To further illustrate the differences between these two compounds, the following diagrams provide a visual representation of their chemical structures and a simplified thermal degradation pathway.

G cluster_0 Chemical Structures glucobrassicin Glucobrassicin glucobrassicin_struct methoxyglucobrassicin This compound methoxyglucobrassicin_struct G Indole_Glucosinolate Indole Glucosinolate (Glucobrassicin or this compound) Unstable_Intermediate Unstable Aglycone Intermediate Indole_Glucosinolate->Unstable_Intermediate Heat (Thermal Degradation) Indole_3_acetonitrile Indole-3-acetonitrile Unstable_Intermediate->Indole_3_acetonitrile Indole_3_carbinol Indole-3-carbinol Unstable_Intermediate->Indole_3_carbinol

References

Stressed Plants Show Fluctuating Levels of Key Defense Compound 4-Methoxyglucobrassicin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of metabolomic data reveals that the concentration of 4-methoxyglucobrassicin, a key defense-related secondary metabolite, exhibits significant variation in plants subjected to different environmental stresses. These fluctuations are critical for researchers in plant science and drug development to understand as they explore the compound's potential applications.

Plants, being sessile organisms, have evolved intricate mechanisms to defend themselves against a myriad of environmental challenges. A crucial part of this defense arsenal is the production of specialized secondary metabolites. Among these, glucosinolates and their derivatives play a pivotal role in protecting plants from herbivores and pathogens. This compound, an indole glucosinolate, has garnered particular interest for its bioactivity and potential as a precursor for anti-cancer compounds. This guide provides a comparative overview of how different stressors impact the levels of this compound in various plant species, supported by experimental data and detailed methodologies.

Comparative Analysis of this compound Levels Under Stress

The accumulation of this compound is highly responsive to both abiotic and biotic stresses. The following table summarizes quantitative data from various studies, showcasing the differential regulation of this compound under specific stress conditions.

Plant SpeciesStress TypeTissueChange in this compoundReference
Arabidopsis thalianaMild DroughtLeaves2-3 fold decrease[1]
Arabidopsis thalianaSevere DroughtLeavesDecreased[1]
Arabidopsis thalianaMild Osmotic StressShootsAccumulation[2]
Arabidopsis thalianaDrought StressRootsSignificantly lower in mildly stressed plants[3]
Brassica napus (Susceptible)Plasmodiophora brassicae infectionLeavesLower compared to resistant varieties[4]
Brassica rapa (Susceptible)Leptosphaeria maculans infectionLeavesDecreased[5]
Brassica rapa (Susceptible)Fusarium oxysporum infectionLeavesDecreased[5]
Brassica rapaAlternaria brassicicola infectionLeavesIncreased[6]
Brassica rapaBotrytis cinerea infectionLeavesIncreased[6]
Red Cabbage (Brassica oleracea)Frying-70.27% reduction[7]
Red Cabbage (Brassica oleracea)Stir-frying-59.16% reduction[7]

Experimental Protocols

Accurate quantification of this compound is paramount for comparative metabolomic studies. The following is a detailed protocol for the extraction and analysis of glucosinolates from plant tissues using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

1. Sample Preparation and Extraction:

  • Tissue Disruption: Freeze-dried plant tissue is ground into a fine powder. For fresh tissue, immediate freezing in liquid nitrogen followed by grinding is recommended to prevent enzymatic degradation.

  • Extraction Solvent: A solution of 70-80% methanol in water is commonly used for efficient extraction of glucosinolates.[1][8]

  • Extraction Procedure:

    • Weigh a precise amount of the powdered plant material.

    • Add the methanol extraction solvent at a specific ratio (e.g., 1 mL per 100 mg of tissue).

    • Vortex the mixture thoroughly to ensure complete homogenization.

    • To inactivate myrosinase, the enzyme that degrades glucosinolates, the sample can be heated (e.g., 75°C for 20 minutes) or subjected to microwave treatment.[8]

    • Centrifuge the sample to pellet the solid debris.

    • Collect the supernatant containing the extracted glucosinolates.

2. UHPLC-MS/MS Analysis:

  • Chromatographic Separation: The separation of glucosinolates is typically achieved using a C18 reversed-phase column. A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is employed to separate the different glucosinolates based on their polarity.

  • Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for sensitive and specific detection of this compound. The instrument is set to monitor specific precursor-to-product ion transitions for this compound and an internal standard.

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to that of a known concentration of a certified reference standard.

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the processes involved in the comparative metabolomics of this compound, the following diagrams illustrate the experimental workflow and the key signaling pathway regulating its biosynthesis.

Experimental_Workflow Plant_Material Plant Material (e.g., Arabidopsis, Brassica) Stress_Treatment Stress Application (Drought, Osmotic, Pathogen) Plant_Material->Stress_Treatment Harvesting Tissue Harvesting (Leaves, Roots) Stress_Treatment->Harvesting Freezing Flash Freezing (Liquid Nitrogen) Harvesting->Freezing Grinding Homogenization Freezing->Grinding Extraction Metabolite Extraction (70-80% Methanol) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Analysis UHPLC-MS/MS Analysis Supernatant->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing Comparison Comparative Analysis Data_Processing->Comparison

Fig. 1: Experimental workflow for comparative metabolomics.

The biosynthesis of this compound is tightly regulated by a complex signaling network. The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the MKK9-MPK3/MPK6 pathway, has been identified as a key regulator in response to stress.[2][9][10]

Signaling_Pathway Stress Stress (e.g., Osmotic, Pathogen) MKK9 MKK9 Stress->MKK9 activates MPK3_MPK6 MPK3 / MPK6 MKK9->MPK3_MPK6 phosphorylates ERF6 ERF6 (Transcription Factor) MPK3_MPK6->ERF6 phosphorylates MYB51_MYB122 MYB51 / MYB122 (Transcription Factors) MPK3_MPK6->MYB51_MYB122 activates CYP81F2 CYP81F2 ERF6->CYP81F2 upregulates IGMT1_IGMT2 IGMT1 / IGMT2 ERF6->IGMT1_IGMT2 upregulates IGS_Biosynthesis_Genes Indole Glucosinolate Biosynthesis Genes (e.g., CYP79B2, CYP83B1) MYB51_MYB122->IGS_Biosynthesis_Genes upregulates Glucobrassicin Glucobrassicin IGS_Biosynthesis_Genes->Glucobrassicin produces Four_Hydroxy_GB 4-hydroxyglucobrassicin Glucobrassicin->Four_Hydroxy_GB converted by CYP81F2->Four_Hydroxy_GB Four_Methoxy_GB This compound Four_Hydroxy_GB->Four_Methoxy_GB converted by IGMT1_IGMT2->Four_Methoxy_GB

Fig. 2: MKK9-MPK3/MPK6 signaling pathway for 4-MGB biosynthesis.

References

A Comparative Analysis of the Anticancer Properties of 4-Methoxyglucobrassicin and Indole-3-carbinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cruciferous vegetables have long been associated with a reduced risk of cancer, largely attributed to their rich content of glucosinolates. Upon consumption, these compounds are hydrolyzed into various bioactive metabolites, with indole derivatives being of significant interest for their cancer chemopreventive properties. Among these, indole-3-carbinol (I3C), derived from glucobrassicin, is the most extensively studied. However, other glucosinolates, such as 4-methoxyglucobrassicin, and their corresponding metabolites like 4-methoxyindole-3-carbinol (4MeOI3C), are also present in these vegetables and may contribute to their overall anticancer effects. This guide provides a detailed, objective comparison of the anticancer properties of this compound and indole-3-carbinol, focusing on available experimental data to inform future research and drug development efforts.

Chemical Structures and Origin

Both this compound and indole-3-carbinol originate from cruciferous vegetables. This compound is a naturally occurring glucosinolate.[1] Indole-3-carbinol, on the other hand, is not found in its free form in plants but is produced upon the enzymatic hydrolysis of its precursor, glucobrassicin, when plant cells are damaged.[2] In the acidic environment of the stomach, I3C is converted into a variety of condensation products, with 3,3'-diindolylmethane (DIM) being the most stable and abundant. Similarly, this compound is expected to break down into 4-methoxyindole-3-carbinol (4MeOI3C) upon ingestion.[1]

In Vitro Anticancer Activity: A Comparative Overview

Direct comparative studies on the anticancer effects of this compound and indole-3-carbinol are limited. However, a key study provides a head-to-head comparison of their active metabolites, 4MeOI3C and I3C, in human colon cancer cell lines.

Data on Proliferative Inhibition

The available data indicates that 4MeOI3C is a more potent inhibitor of colon cancer cell proliferation than I3C.

CompoundCell LineIC50 (µM) after 48hReference
4-Methoxyindole-3-carbinol (4MeOI3C) DLD-1 (colon cancer)116[1]
HCT 116 (colon cancer)96[1]
Indole-3-carbinol (I3C) DLD-1 (colon cancer)More potent inhibitor than I3C[1]
HCT 116 (colon cancer)More potent inhibitor than I3C[1]
Effects on Cell Cycle and Apoptosis
  • 4-Methoxyindole-3-carbinol (4MeOI3C): At a concentration of 100 µM, 4MeOI3C was found to slow down the overall cell cycle in colon cancer cells without causing a specific phase arrest. However, at a higher concentration of 200 µM, it induced significant cell death and caused an accumulation of the remaining viable cells in the G0/G1 phase.[1] This suggests a concentration-dependent mechanism of action.

  • Indole-3-carbinol (I3C): I3C is well-documented to induce G1 cell cycle arrest in various cancer cell lines, including breast and prostate cancer.[3] This is often associated with the upregulation of cyclin-dependent kinase inhibitors such as p21 and p27.[3] Furthermore, I3C is known to induce apoptosis through both intrinsic and extrinsic pathways, involving the modulation of Bcl-2 family proteins and the activation of caspases.[3][4]

While direct comparative data on apoptosis induction is lacking, the observed cell death at higher concentrations of 4MeOI3C suggests it also possesses pro-apoptotic properties that warrant further investigation.

Signaling Pathways

The anticancer effects of I3C are mediated through its influence on a multitude of signaling pathways. The signaling pathways of 4MeOI3C are less characterized, but based on its structural similarity to I3C and its observed biological activity, it is likely to affect similar cellular processes.

Indole-3-carbinol (I3C) Signaling Pathways

I3C and its primary metabolite, DIM, have been shown to modulate several key signaling pathways implicated in cancer development and progression:

  • Estrogen Receptor (ER) Signaling: I3C can act as a weak antagonist of the estrogen receptor, making it particularly relevant for hormone-dependent cancers like breast cancer.[5]

  • Akt/NF-κB Signaling: I3C has been shown to inhibit the pro-survival Akt/NF-κB signaling pathway, leading to the downregulation of anti-apoptotic proteins and the induction of apoptosis.[5]

  • Aryl Hydrocarbon Receptor (AhR) Signaling: I3C and its condensation products are potent ligands for the AhR, which can influence the expression of genes involved in xenobiotic metabolism and cell cycle control.[2]

I3C_Signaling_Pathways cluster_ER Estrogen Receptor Signaling cluster_Akt_NFkB Akt/NF-κB Signaling cluster_AhR Aryl Hydrocarbon Receptor Signaling I3C Indole-3-Carbinol (I3C) ER Estrogen Receptor (ER) I3C->ER Antagonism Akt Akt I3C->Akt Inhibition AhR Aryl Hydrocarbon Receptor (AhR) I3C->AhR Activation Cancer_Inhibition Inhibition of Cancer Cell Proliferation and Survival ER->Cancer_Inhibition NFkB NF-κB Akt->NFkB Activation ProSurvival Pro-Survival Genes NFkB->ProSurvival Transcription Gene_Expression Gene Expression (e.g., CYP1A1) AhR->Gene_Expression Regulation

Signaling pathways modulated by Indole-3-carbinol (I3C).
Putative Signaling Pathways for 4-Methoxyindole-3-carbinol (4MeOI3C)

Given its enhanced potency in inhibiting colon cancer cell proliferation and inducing G0/G1 arrest at higher concentrations, 4MeOI3C likely modulates cell cycle and apoptosis-related pathways, possibly with greater efficacy than I3C in certain contexts. Further research is needed to elucidate the specific molecular targets and signaling cascades affected by 4MeOI3C.

Putative_4MeOI3C_Signaling cluster_CellCycle Cell Cycle Regulation cluster_Apoptosis Apoptosis Induction cluster_Unknown Potential Signaling Pathways (Hypothesized) FourMeOI3C 4-Methoxyindole-3-carbinol (4MeOI3C) G1_Arrest G0/G1 Arrest FourMeOI3C->G1_Arrest Induction (at high conc.) Apoptosis Cell Death FourMeOI3C->Apoptosis Induction (at high conc.) Unknown_Pathways Akt? MAPK? p53? FourMeOI3C->Unknown_Pathways Cancer_Inhibition Inhibition of Cancer Cell Proliferation G1_Arrest->Cancer_Inhibition Apoptosis->Cancer_Inhibition Unknown_Pathways->Cancer_Inhibition

Hypothesized signaling pathways for 4-MeOI3C.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This assay is used to measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Workflow:

MTT_Assay_Workflow start Seed cells in 96-well plate treat Treat with varying concentrations of 4-MeOI3C or I3C start->treat incubate Incubate for a specified time (e.g., 48 hours) treat->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at 570 nm using a plate reader solubilize->read analyze Calculate IC50 values read->analyze

References

Safety Operating Guide

Navigating the Disposal of 4-Methoxyglucobrassicin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for 4-methoxyglucobrassicin are not extensively documented in publicly available resources, a comprehensive approach based on established guidelines for hazardous laboratory waste ensures a safe and responsible process. This guide provides a procedural framework for the proper disposal of this compound, aligning with general best practices for chemical waste management.

Essential Safety and Logistical Information

The cornerstone of proper chemical disposal is a thorough understanding of the compound's properties and the associated handling requirements. The following table summarizes key information for this compound relevant to its safe management.

PropertyValueImplication for Disposal
Chemical Formula C17H22N2O10S2[1]Indicates the presence of sulfur and nitrogen, which may require specific disposal considerations depending on local regulations.
Molecular Weight 478.5 g/mol [1][2]Relevant for calculating quantities for waste manifests.
Physical State SolidSolid waste should be segregated from liquid waste.
CAS Number 83327-21-3[1][2][3]This unique identifier is crucial for accurate labeling and documentation of chemical waste.
Hazard Class Not explicitly defined in search results; however, it is prudent to handle as a potentially hazardous compound.[4]In the absence of specific hazard information, treat as hazardous chemical waste.

Procedural Guidance for Disposal

The disposal of this compound should be managed through a licensed hazardous waste disposal service, in accordance with institutional and local regulations. The following step-by-step protocol outlines the operational plan for its disposal.

1. Waste Identification and Segregation:

  • Characterize the waste: Determine if the this compound waste is pure, in solution, or mixed with other chemicals. Chemical mixtures must be identified by the percent or volume compositions of every component.[5]

  • Segregate the waste: Do not mix this compound waste with other incompatible waste streams.[6][7] Store in a designated "Satellite Accumulation Area" (SAA).[5] It is best practice to store acids and bases separately, and to keep oxidizing agents apart from reducing agents and organic compounds.[5]

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound waste, including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for specific recommendations.[8]

3. Containerization and Labeling:

  • Use a compatible, leak-proof container for waste collection.[6][7] The container must be kept closed except when adding waste.[6]

  • Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," its CAS number (83327-21-3), and the associated hazards (e.g., "Toxic," "Handle with Care").[5] The date the container becomes full must also be recorded on the label.[5]

4. Storage:

  • Store the waste container in a designated, secure area away from general laboratory traffic.[5]

  • Ensure the storage area is well-ventilated.

  • Partially filled containers can remain in the SAA for up to one year, while full containers must be removed within three days.[5]

5. Disposal:

  • Never dispose of this compound down the drain or in the regular trash.[6]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[6]

  • Provide the EHS office with all necessary documentation, including the completed hazardous waste label.

Disposal of Empty Containers:

  • Thoroughly empty the original container of all contents.[6]

  • The first rinse of the container must be collected and disposed of as hazardous waste.[6]

  • After thorough rinsing and air-drying, the labels on the container must be completely removed or defaced before the container is discarded as solid waste or recycled, in accordance with institutional policies.[6][7]

Experimental Workflow and Logical Relationships

To visualize the disposal process, the following diagram outlines the key decision points and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible, Leak-Proof Waste Container ppe->container label_container Label Container: 'Hazardous Waste' Chemical Name & CAS No. Hazards & Date container->label_container segregate Segregate from Incompatible Wastes label_container->segregate store Store in Designated Satellite Accumulation Area (SAA) segregate->store check_full Is Container Full? store->check_full check_full->store No contact_ehs Contact Environmental Health & Safety (EHS) for Pickup check_full->contact_ehs Yes document Complete Waste Disposal Manifest contact_ehs->document pickup Waste Collected by Authorized Personnel document->pickup end Proper Disposal by Licensed Facility pickup->end

Disposal Workflow for this compound

References

Personal protective equipment for handling 4-Methoxyglucobrassicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-Methoxyglucobrassicin. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks. The recommendations are based on safety data for the closely related compound, Glucobrassicin, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE) Summary

Proper personal protective equipment is essential to prevent contact with this compound. The following table summarizes the recommended PPE based on available safety data for similar compounds.

PPE CategoryItemSpecifications and Standards
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU)[1].
Face ShieldRecommended when there is a splash hazard[1].
Hand Protection Chemical-Resistant GlovesNitrile or neoprene rubber gloves are recommended. Inspect gloves for any damage before use. Use proper glove removal technique to avoid skin contact[1].
Body Protection Laboratory CoatStandard laboratory coat.
Chemical-Resistant Apron or CoverallsRecommended when handling larger quantities or when there is a risk of significant splashing.
Respiratory Protection Dust Mask or RespiratorUse in areas with poor ventilation or when dust formation is likely. Ensure the respirator is properly fitted and NIOSH-approved or equivalent[1].

Operational Plan for Safe Handling

This step-by-step plan outlines the procedures for safely handling this compound from receipt to preparation for disposal.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled with the chemical name, concentration, and hazard information.

  • Wear appropriate PPE (lab coat, gloves, and safety glasses) during inspection.

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Store away from incompatible materials. Although specific incompatibilities are not listed, it is good practice to store it separately from strong acids, bases, and oxidizing agents.

3. Handling and Preparation:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Before handling, ensure all necessary PPE is worn correctly.

  • Avoid the formation of dust when handling the solid form of the compound.

  • Use dedicated spatulas and weighing boats for transferring the chemical.

  • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

4. Spill Response:

  • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Ventilate the area of the spill.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Segregate all waste containing this compound from other laboratory waste.

  • This includes unused product, contaminated PPE (gloves, etc.), and any materials used for spill cleanup.

2. Waste Containment:

  • Place solid waste in a clearly labeled, sealed, and puncture-resistant container.

  • Place liquid waste in a clearly labeled, sealed, and leak-proof container.

  • Label all waste containers with "Hazardous Waste" and the chemical name "this compound".

3. Disposal Procedure:

  • Dispose of all this compound waste in accordance with local, state, and federal regulations.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal instructions and to arrange for waste pickup.

  • Do not dispose of this compound down the drain or in the regular trash[1].

Experimental Workflow for Safe Handling

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) for Glucobrassicin B Don Appropriate PPE (Gloves, Lab Coat, Safety Glasses) A->B Proceed with Caution C Prepare Work Area (Fume Hood, Spill Kit Ready) B->C D Receive and Inspect Chemical C->D E Store in Cool, Dry, Ventilated Area D->E If container is intact H Segregate Waste (Solid, Liquid, Contaminated PPE) D->H If container is damaged F Weigh/Measure in Fume Hood E->F G Conduct Experiment F->G G->H Post-Experiment I Label Waste Containers H->I J Store Waste Securely I->J K Contact EHS for Pickup J->K

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Reactant of Route 1
4-Methoxyglucobrassicin
Reactant of Route 2
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